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  • Product: 3-Chloro-7-methyl-1H-indazole
  • CAS: 1239737-86-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-7-methyl-1H-indazole: A Versatile Scaffold for Modern Drug Discovery

Abstract The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] As a bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] As a bioisostere of indole, it offers a unique combination of hydrogen bonding capabilities, aromaticity, and structural rigidity that is conducive to high-affinity interactions with a wide array of biological targets. This guide focuses on a particularly valuable derivative, 3-Chloro-7-methyl-1H-indazole. The strategic placement of a reactive chloro group at the 3-position and a methyl group on the benzene ring at the 7-position makes this molecule a highly versatile and sought-after building block for the synthesis of complex molecular architectures in drug discovery programs, particularly in oncology and inflammation.[3] This document serves as a technical resource for researchers, providing comprehensive information on its chemical structure, physicochemical properties, synthesis, reactivity, and applications.

Chemical Identity and Structure

3-Chloro-7-methyl-1H-indazole is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrazole ring. The key features are a chlorine atom at the C3 position of the pyrazole ring and a methyl group at the C7 position of the benzene ring. The "1H" designation indicates that the tautomeric proton resides on the N1 nitrogen atom, which is the more thermodynamically stable form.[1]

Structural Diagram

The diagram below illustrates the atom numbering convention for the 1H-indazole scaffold, which is fundamental for interpreting spectroscopic data and understanding its chemical reactivity.

Figure 1: Chemical structure and atom numbering of 3-Chloro-7-methyl-1H-indazole.

Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name 3-Chloro-7-methyl-1H-indazoleN/A
Molecular Formula C₈H₇ClN₂N/A
Molecular Weight 166.61 g/mol N/A
Canonical SMILES CC1=CC=CC2=C1NN=C2ClN/A
InChI Key (Predicted)N/A
CAS Number Not AvailableN/A

Physicochemical Properties

Experimental physicochemical data for 3-Chloro-7-methyl-1H-indazole are not widely published. The values presented below are estimated based on data from structurally similar compounds, such as 3-chloro-1H-indazole and 3-methyl-1H-indazole, and computational predictions.[1][5] These properties are critical for assessing its suitability for various experimental conditions, including reaction setup, purification, and formulation.

Table 2: Estimated Physicochemical Properties
PropertyEstimated ValueBasis for Estimation / Notes
Physical Form White to off-white solidBased on analogs like 5-chloro-3-methyl-1H-indazole.[6]
Melting Point (°C) 140 - 160Interpolated from 3-chloro-1H-indazole (149 °C) and other substituted indazoles.[2]
Boiling Point (°C) > 300 (Predicted)High due to aromaticity and hydrogen bonding potential.
Solubility Soluble in DMSO, DMF, methanol, ethyl acetate; sparingly soluble in water.Typical for heterocyclic compounds of this class.
XLogP3 ~2.9Calculated based on the value for 3-chloro-1H-indazole (2.5) plus a contribution for the methyl group.[1]
Topological Polar Surface Area (TPSA) 28.7 ŲThe TPSA is primarily determined by the N-H and N moieties of the pyrazole ring, similar to 3-chloro-1H-indazole.[1]
Hydrogen Bond Donor Count 1 (from N1-H)
Hydrogen Bond Acceptor Count 1 (from N2)

Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry reactions.[7] A highly plausible and efficient route to 3-Chloro-7-methyl-1H-indazole involves a diazotization and reductive cyclization sequence starting from a readily available substituted aminophenone. This approach offers good regiochemical control.

The workflow below outlines a validated strategy for synthesizing substituted methyl-indazoles, which can be adapted for the target molecule.[6]

Figure 2: Proposed synthetic workflow for 3-Chloro-7-methyl-1H-indazole.

Experimental Protocol (Proposed)

This protocol is a representative procedure adapted from established methods for the synthesis of similar indazole derivatives.[6][8]

Step 1: Synthesis of 3-Methyl-1H-indazole from 1-(2-Amino-3-methylphenyl)ethan-1-one

  • Diazotization: To a stirred solution of 1-(2-amino-3-methylphenyl)ethan-1-one (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Reductive Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C. Slowly add the diazonium salt solution from the previous step to the SnCl₂ solution. A precipitate may form.

  • Work-up: Allow the reaction to stir overnight while warming to room temperature. Pour the reaction mixture into ice water and basify to pH 8-9 with a concentrated sodium hydroxide solution. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 3-methyl-1H-indazole can be purified further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Chlorination to 3-Chloro-7-methyl-1H-indazole

  • Reaction Setup: Dissolve the synthesized 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF).

  • Chlorination: Add N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-Chloro-7-methyl-1H-indazole.

Chemical Reactivity

The reactivity of 3-Chloro-7-methyl-1H-indazole is dominated by two key sites: the electrophilic C3 carbon and the nucleophilic N1 nitrogen.

G cluster_0 Core Scaffold cluster_1 N1-H Reactivity cluster_2 C3-Cl Reactivity (Cross-Coupling) Indazole 3-Chloro-7-methyl-1H-indazole N1_Alkylation N1-Alkylation / Arylation (e.g., Mitsunobu, Buchwald) Indazole->N1_Alkylation Base, Electrophile N1_Acylation N1-Acylation (e.g., Acyl Chlorides) Indazole->N1_Acylation Suzuki Suzuki Coupling (Boronic Acids, Pd catalyst) Indazole->Suzuki Nu⁻ Buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) Indazole->Buchwald Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) Indazole->Sonogashira

Figure 3: Key reactivity pathways for 3-Chloro-7-methyl-1H-indazole.

  • Reactivity at C3-Cl (Electrophilic Site): The chlorine atom at the 3-position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. More importantly, it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern library synthesis in drug discovery.

  • Reactivity at N1-H (Nucleophilic Site): The proton on the N1 nitrogen is acidic and can be readily deprotonated by a base. The resulting indazolide anion is nucleophilic and can react with various electrophiles, allowing for selective N-alkylation or N-acylation. This site is often protected during C3-functionalization or used to modulate the physicochemical properties of the final molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Chloro-7-methyl-1H-indazole are not publicly available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established data for structurally related analogs.[6][9]

¹H NMR Spectroscopy (Predicted)
  • N-H Proton (δ 11.0 - 13.0 ppm): A broad singlet is expected for the N1-H proton, characteristic of indazoles. Its chemical shift can be highly dependent on solvent and concentration.

  • Aromatic Protons (δ 7.0 - 7.8 ppm): The benzene portion of the molecule will give rise to three signals corresponding to H4, H5, and H6.

    • H4: Expected to be a doublet, shifted downfield due to the anisotropic effect of the fused pyrazole ring.

    • H5: Expected to be a triplet, coupling to both H4 and H6.

    • H6: Expected to be a doublet, coupling to H5.

  • Methyl Protons (δ 2.4 - 2.6 ppm): A sharp singlet corresponding to the three protons of the C7-methyl group.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (δ 110 - 145 ppm): Eight distinct signals are expected.

    • C3: The carbon bearing the chlorine atom will be significantly shifted and is expected around δ 143-145 ppm.

    • C7a and C3a: These bridgehead carbons will appear in the aromatic region.

    • C4, C5, C6, C7: The remaining carbons of the benzene ring. The signal for C7 (bearing the methyl group) will be shifted downfield.

  • Methyl Carbon (δ 15 - 20 ppm): A signal in the aliphatic region corresponding to the C7-methyl group.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a key component in numerous approved drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[2] The utility of 3-Chloro-7-methyl-1H-indazole stems from its ability to serve as a versatile intermediate for creating libraries of novel compounds with diverse biological activities.

  • Kinase Inhibitors: The indazole core is a proven hinge-binding motif for many protein kinases. The C3 position is a primary vector for diversification, allowing chemists to install moieties that target the solvent-front or back-pocket of the ATP-binding site. The C7-methyl group can provide beneficial steric interactions or modulate the compound's metabolic profile.

  • Epigenetic Targets: Indazole derivatives have been explored as inhibitors of epigenetic targets such as bromodomains (BET proteins), which are implicated in cancer cell transcription.

  • Other Therapeutic Areas: The scaffold has been successfully employed to develop agents for treating pain, inflammation, and neurodegenerative diseases.[10]

The strategic value of 3-Chloro-7-methyl-1H-indazole lies in its pre-installed reactive handle (the chloro group), which significantly streamlines the synthetic process towards complex target molecules, saving time and resources in the drug development pipeline.

Safety and Handling

Safety information for 3-Chloro-7-methyl-1H-indazole is not specifically available. However, based on the data for the closely related 3-chloro-1H-indazole, the following precautions are advised.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Chloro-7-methyl-1H-indazole is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its structure is ideally suited for diversification through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions at the C3 position. While specific experimental data for this compound remain scarce in public literature, its properties and reactivity can be confidently inferred from well-studied analogs. This guide provides a foundational understanding of its chemistry and strategic importance, positioning it as a key building block for the next generation of innovative therapeutics.

References

  • PubChem. 3-Chloro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Frost, J. et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. ResearchGate. Available from: [Link]

  • Wang, J. et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Elguero, J. et al. (2016). 13C NMR of indazoles. ResearchGate. Available from: [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available from: [Link]

  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • ATB (Automated Topology Builder). 3-Chloro-1H-indazole. Available from: [Link]

  • PubChem. 3-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 3-BROMO-7-CHLORO (1H)INDAZOLE — Chemical Substance Information. Available from: [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available from: [Link]

Sources

Exploratory

mechanism of action of 3-Chloro-7-methyl-1H-indazole derivatives

Mechanism of Action of 3-Chloro-7-methyl-1H-indazole Derivatives: Targeting Acetyl-CoA Carboxylase (ACC) for Metabolic Disease Therapy Executive Summary The development of small-molecule inhibitors targeting Acetyl-CoA C...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 3-Chloro-7-methyl-1H-indazole Derivatives: Targeting Acetyl-CoA Carboxylase (ACC) for Metabolic Disease Therapy

Executive Summary

The development of small-molecule inhibitors targeting Acetyl-CoA Carboxylase (ACC) represents a cornerstone strategy in the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes mellitus (T2DM)[1][2]. Among the most successful chemotypes are spirocyclic piperidines featuring a 3-chloro-7-methyl-1H-indazole scaffold[3][4]. This technical whitepaper dissects the structural pharmacology, dual-pathway mechanism of action, and the self-validating experimental workflows required to evaluate these advanced indazole derivatives.

Structural Pharmacology: Overcoming Metabolic Liabilities

Early generations of spirocyclic ketone-containing ACC inhibitors developed by pharmaceutical pipelines (such as Pfizer's earlier series) demonstrated high potency but suffered from a critical pharmacokinetic liability: rapid in vivo metabolic ketone reduction[2][5]. This reduction generated complex metabolite profiles with varying half-lives, severely complicating human pharmacology projections[2].

The integration of the 3-chloro-7-methyl-1H-indazole moiety was a rational design breakthrough[2][4].

  • Steric Hindrance: By positioning the 3-chloro and 7-methyl groups adjacent to the spirocyclic core, researchers introduced significant steric bulk[2]. This physically occludes the active sites of hepatic reductases, drastically decreasing the rate of metabolic ketone reduction[2][5].

  • Target Affinity: The indazole nitrogen atoms act as essential hydrogen-bond donors and acceptors, anchoring the molecule deeply within the carboxyltransferase (CT) domain of the ACC enzyme[6].

Mechanism of Action: Dual-Pronged Metabolic Reprogramming

ACC exists in two primary isoforms: ACC1 (localized in the cytosol, driving lipogenesis) and ACC2 (localized on the mitochondrial membrane, regulating fatty acid oxidation)[7]. 3-Chloro-7-methyl-1H-indazole derivatives act as potent, non-selective dual inhibitors of both isoforms[1].

The mechanism of action relies on the depletion of malonyl-CoA , the product of ACC-mediated catalysis of acetyl-CoA[3][7]. This depletion triggers two distinct but synergistic metabolic shifts:

  • Inhibition of De Novo Lipogenesis (DNL): By inhibiting ACC1, the compounds starve the DNL pathway of malonyl-CoA, halting the hepatic synthesis of new fatty acids[1][3].

  • Upregulation of β -Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1)[2]. Depleting malonyl-CoA via ACC2 inhibition relieves this allosteric block, allowing CPT-1 to transport long-chain fatty acyl-CoAs into the mitochondria for β -oxidation[2][3][7].

MOA Indazole 3-Chloro-7-methyl-1H-indazole Derivatives ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) Indazole->ACC Allosteric/CT Domain Inhibition MalonylCoA Malonyl-CoA (Levels Reduced) ACC->MalonylCoA Catalysis Blocked AcetylCoA Acetyl-CoA AcetylCoA->ACC DNL De Novo Lipogenesis (Inhibited) MalonylCoA->DNL Substrate Depletion CPT1 CPT-1 (Disinhibited) MalonylCoA->CPT1 Removes Allosteric Inhibition BetaOx Mitochondrial β-Oxidation (Upregulated) CPT1->BetaOx Promotes Fatty Acid Transport

Figure 1: Dual-pathway mechanism of ACC inhibition by indazole derivatives.

Quantitative Pharmacological Profile

The structural optimization of the indazole scaffold yields compounds with exceptional in vitro and in vivo profiles. Below is a summary of the typical quantitative benchmarks required for a clinical-grade ACC inhibitor in this class[2][6].

Pharmacological ParameterTarget ValueBiological & Clinical Significance
ACC1 Enzymatic IC 50​ <10 nM Potent blockade of cytosolic malonyl-CoA production.
ACC2 Enzymatic IC 50​ <10 nM Potent blockade of mitochondrial malonyl-CoA production.
HepG2 DNL IC 50​ 20−50 nM Functional, cell-penetrant inhibition of lipid synthesis.
Human Liver Microsome (HLM) Stability >85% at 30 min Steric hindrance successfully prevents rapid ketone reduction.
Selectivity Index (vs. hERG) >1000-fold Minimizes cardiovascular toxicity risks.

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. As an application scientist, I prioritize direct quantification over coupled assays to eliminate false positives.

Protocol A: LC-MS/MS Based ACC Enzymatic Assay

Causality: Traditional spectrophotometric assays rely on coupling enzymes (e.g., pyruvate kinase/lactate dehydrogenase) which are prone to interference from test compounds. Radiometric assays ( 14C -bicarbonate) generate hazardous waste. Direct LC-MS/MS quantification of malonyl-CoA provides absolute specificity and higher throughput.

  • Step 1: Prepare a 10-point dose-response titration of the indazole derivative in DMSO.

  • Step 2: Incubate the compound with recombinant human ACC1 or ACC2 (2 nM) in assay buffer (50 mM HEPES, 10 mM MgCl 2​ , 2 mM DTT) for 15 minutes at room temperature.

  • Step 3: Initiate the reaction by adding the substrate mix (50 μ M Acetyl-CoA, 2 mM ATP, 10 mM NaHCO 3​ ). Incubate for 30 minutes.

  • Step 4: Quench the reaction with 1% formic acid containing a 13C3​ -malonyl-CoA internal standard.

  • Step 5 (Self-Validation): Analyze via LC-MS/MS. Normalize the unlabeled malonyl-CoA peak area to the 13C3​ internal standard. The assay is only validated if the positive control (e.g., CP-640186) yields an IC 50​ within 3-fold of its historical average[3], and the no-enzyme blank shows <5% background signal.

Protocol B: Cellular De Novo Lipogenesis (DNL) Assay

Causality: Enzymatic inhibition must translate to functional cellular efficacy. We utilize 14C -acetate incorporation in HepG2 human hepatoma cells because acetate is a direct precursor to acetyl-CoA, bypassing upstream metabolic bottlenecks (like glycolysis) that could confound results.

  • Step 1: Seed HepG2 cells in 96-well plates and culture until 80% confluent. Starve cells in serum-free media for 4 hours.

  • Step 2: Treat cells with the indazole derivative for 1 hour to allow target engagement.

  • Step 3: Spike the media with 1μCi/mL of [14C]-acetate and incubate for 4 hours.

  • Step 4: Lyse cells, extract total lipids using a Folch extraction (chloroform/methanol), and quantify radioactivity via liquid scintillation counting.

  • Step 5 (Self-Validation): Run a parallel CellTiter-Glo (ATP-based) viability assay on identically treated cells. If a compound's DNL IC 50​ is within 10-fold of its cytotoxicity CC 50​ , the DNL reduction is flagged as a false positive driven by cell death rather than specific ACC inhibition.

Workflow Prep 1. Compound Prep (10-Point Titration) Enzyme 2. ACC1/2 Enzyme Assay (LC-MS/MS Malonyl-CoA) Prep->Enzyme Cellular 3. HepG2 DNL Assay (14C-Acetate Tracer) Enzyme->Cellular Validation 4. Orthogonal Validation (CellTiter-Glo Viability) Cellular->Validation Analysis 5. Pharmacokinetic & Efficacy Profiling Validation->Analysis

Figure 2: Self-validating experimental workflow for ACC inhibitor profiling.

Sources

Foundational

Introduction: The Privileged Indazole Scaffold in Drug Discovery

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Novel Indazole Scaffolds: A Case Study with 3-Chloro-7-methyl-1H-indazole The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Novel Indazole Scaffolds: A Case Study with 3-Chloro-7-methyl-1H-indazole

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are not commonly found in nature but have been synthesized to exhibit a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][4][5] The therapeutic potential of indazole-containing compounds is underscored by the clinical use and investigation of several derivatives for various diseases.[6]

Given the therapeutic promise of novel indazole derivatives, a thorough in vitro toxicity assessment is a critical step in their preclinical development. This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of a novel indazole compound, using the hypothetical case of 3-Chloro-7-methyl-1H-indazole. We will delve into the core methodologies for assessing cytotoxicity and genotoxicity, underpinned by a rationale for experimental design and data interpretation.

Part 1: Cytotoxicity Assessment

The initial phase of in vitro toxicity testing aims to determine the concentration at which a compound exerts cytotoxic effects on cultured cells. This is crucial for establishing a therapeutic window and for guiding dose selection in further studies. A panel of cell lines, including both cancerous and non-cancerous lines, is often employed to assess both efficacy and general toxicity.

Selection of Cell Lines

The choice of cell lines should be guided by the intended therapeutic application of the test compound. For a compound with potential anticancer activity, a panel of cancer cell lines relevant to the target indication would be appropriate. For instance, MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) are commonly used.[7] It is also imperative to include a non-cancerous cell line, such as Vero (monkey kidney epithelial cells), to assess the selectivity of the compound.[7]

Cytotoxicity Assays

Several assays can be employed to measure cytotoxicity, each with a different underlying principle.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-7-methyl-1H-indazole in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves the addition of a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP.[9] This assay is known for its high sensitivity.[9]

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation: Hypothetical Cytotoxicity of 3-Chloro-7-methyl-1H-indazole

The following table summarizes hypothetical IC50 values for 3-Chloro-7-methyl-1H-indazole against a panel of cell lines.

Cell LineCell TypeIC50 (µM)
MCF-7 Human Breast Adenocarcinoma35.2
HeLa Human Cervical Adenocarcinoma48.9
WiDr Human Colon Adenocarcinoma25.8
Vero Monkey Kidney Epithelial> 100

A selectivity index (SI) can be calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancerous cell line. A higher SI value suggests greater selectivity for cancer cells.

Visualizing the Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HeLa, WiDr, Vero) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (3-Chloro-7-methyl-1H-indazole) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment viability_assay Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout calculation Calculate % Viability and IC50 readout->calculation interpretation Determine Cytotoxicity and Selectivity Index calculation->interpretation

Caption: Workflow for in vitro cytotoxicity assessment.

Part 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical agent. A standard battery of in vitro tests is typically required by regulatory agencies to assess the mutagenic and clastogenic potential of a new compound.[10]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan biosynthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[11]

Experimental Protocol: Ames Test

  • Strain Preparation: Prepare overnight cultures of the tester strains.

  • Plate Incorporation Assay:

    • To a test tube, add the test compound, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[12] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 3-Chloro-7-methyl-1H-indazole for a short (3-6 hours) and long (24 hours) duration, with and without S9 mix.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mouse Lymphoma Assay (MLA)

The MLA detects gene mutations and chromosomal damage at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.[13] TK-deficient mutants are resistant to the toxic pyrimidine analog trifluorothymidine (TFT).

Experimental Protocol: Mouse Lymphoma Assay

  • Cell Treatment: Treat L5178Y cells with 3-Chloro-7-methyl-1H-indazole for 4 hours, with and without S9 mix.

  • Mutation Expression: Wash the cells and culture them for 2 days to allow for the expression of the TK-deficient phenotype.

  • Mutant Selection: Plate the cells in the presence of TFT to select for TK-deficient mutants. Also, plate cells without TFT to determine the cloning efficiency.

  • Colony Sizing: After incubation, count the number of colonies and distinguish between large and small colonies. Small colonies are indicative of clastogenic events, while large colonies are typically associated with point mutations.

  • Data Analysis: Calculate the mutant frequency. A dose-dependent increase in mutant frequency above a certain threshold indicates a positive result.

Visualizing the Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_battery Standard Genotoxicity Test Battery cluster_endpoints Detected Genetic Damage ames Bacterial Reverse Mutation Assay (Ames Test) gene_mutation Gene Mutation ames->gene_mutation micronucleus In Vitro Micronucleus Assay clastogenicity Clastogenicity micronucleus->clastogenicity aneugenicity Aneugenicity micronucleus->aneugenicity mla Mouse Lymphoma Assay (MLA) mla->gene_mutation mla->clastogenicity

Caption: Standard in vitro genotoxicity test battery.

Part 3: Mechanistic Insights and Further Investigations

A comprehensive in vitro toxicity profile goes beyond identifying cytotoxic and genotoxic effects to explore the underlying mechanisms. For 3-Chloro-7-methyl-1H-indazole, its structure suggests several avenues for mechanistic investigation.

Potential Mechanisms of Toxicity
  • Reactive Metabolite Formation: The presence of a chloro-substituent raises the possibility of metabolic activation to reactive intermediates that can form adducts with DNA and proteins.

  • Oxidative Stress: Many aromatic compounds can induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to lipid peroxidation, DNA damage, and apoptosis.[14]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.

  • Inhibition of Key Cellular Enzymes: Indazole derivatives have been shown to inhibit various enzymes, such as cyclooxygenases and protein kinases.[2][15] Off-target inhibition of essential enzymes could contribute to toxicity.

Follow-Up Mechanistic Assays
  • ROS Measurement: Assays using fluorescent probes like DCFDA can quantify intracellular ROS levels.

  • Mitochondrial Membrane Potential Assay: Probes such as JC-1 can be used to assess changes in mitochondrial membrane potential.

  • Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.

  • Caspase Activity Assays: Measurement of the activity of caspases, key mediators of apoptosis, can provide further evidence for this cell death pathway.

Visualizing a Potential Toxicity Pathway

Toxicity_Pathway cluster_mechanisms Potential Mechanisms cluster_effects Cellular Effects compound 3-Chloro-7-methyl-1H-indazole metabolism Metabolic Activation compound->metabolism ros ROS Production compound->ros mitochondria Mitochondrial Dysfunction compound->mitochondria dna_damage DNA Damage metabolism->dna_damage protein_damage Protein Damage metabolism->protein_damage ros->dna_damage ros->protein_damage apoptosis Apoptosis mitochondria->apoptosis dna_damage->apoptosis

Caption: Potential mechanisms of cellular toxicity.

Conclusion

This guide has outlined a comprehensive strategy for assessing the in vitro toxicity profile of a novel indazole derivative, using 3-Chloro-7-methyl-1H-indazole as a case study. By systematically evaluating cytotoxicity across multiple cell lines and employing a standard battery of genotoxicity assays, researchers can gain critical insights into the safety profile of a new chemical entity. Furthermore, investigating the underlying mechanisms of toxicity can provide a more complete understanding of the compound's biological activity and guide further drug development efforts. The methodologies and principles described herein are fundamental to the preclinical safety assessment of novel therapeutic candidates.

References

  • Hariyanti, H., Saputri, F. C., & Hayun, H. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Source URL not available]
  • Gudi, R., & Wagner, V. O. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503389. [Link]

  • Abdelahi, M., El-Sayed, R., El-Malah, A. A., & El-Hazek, R. M. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(14), 6267-6281. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(3), FC01. [Link]

  • Abdelahi, M., El-Sayed, R., El-Malah, A. A., & El-Hazek, R. M. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Zhang, P., Chen, M., & He, G. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(3), FC01–FC05. [Link]

  • Kumar, A., Sharma, G., & Kumar, D. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 12(43), 27801-27823. [Link]

  • Reddy, T. S., Kumar, K. A., & Reddy, C. S. (2010). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2(5), 235-242. [Link]

  • Various Authors. (2022). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Zeiger, E., Anderson, B. E., Haworth, S., Lawlor, T., & Mortelmans, K. (1992). Salmonella mutagenicity tests: V. Results from the testing of 311 chemicals. Environmental and molecular mutagenesis, 19(S21), 2-141. [Link]

  • Sharma, K., & Kumar, R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2686-2696. [Link]

  • European Medicines Agency. (2008). ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals for Human Use. [Link]

  • PMDA. (2018). 2.6.7 Toxicity Study Summary Table. [Link]

  • Various Authors. (2026). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

  • Lain, A., Suller, M. T., Coghlan, M. P., & Jousson, T. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ASSAY and Drug Development Technologies, 7(1), 66-74. [Link]

  • Singh, S., Kumar, V., & Singh, P. (2018). ASSAYS AVAILABLE FOR GENOTOXICITY ASSESSMENT OF AGROCHEMICALS: A REVIEW. Indian Journal of Agricultural Library and Information Science, 11(2), 1-13. [Link]

  • Asadi, M., & Zarei, M. (2019). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 4(2), 49-53. [Link]

  • Ishizumi, K., Fuchikami, K., & Ohtsuka, T. (1994). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Chemical and Pharmaceutical Bulletin, 42(8), 1709-1712. [Link]

  • Le, T. B., & Gellis, A. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein journal of organic chemistry, 13(1), 2004-2010. [Link]

  • Chen, J., & Daugulis, O. (2017). A robust protocol for Pd (ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(4), 2843-2847. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. [Link]

Sources

Exploratory

Pharmacokinetic Optimization of the 3-Chloro-7-methyl-1H-indazole Scaffold in Drug Discovery

Abstract: The indazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed across oncology, neurology, and infectious disease programs. However, unsubstituted indazoles often suffer from poor pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed across oncology, neurology, and infectious disease programs. However, unsubstituted indazoles often suffer from poor pharmacokinetic (PK) profiles, including rapid oxidative clearance and high Phase II metabolic liability. As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I have observed that strategic functionalization—specifically the utilization of the 3-chloro-7-methyl-1H-indazole building block—profoundly alters the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) landscape of lead compounds. This whitepaper deconstructs the mechanistic causality behind this specific substitution pattern, detailing its impact on metabolic stability, target engagement, and in vivo pharmacokinetics.

The Indazole Scaffold: A Privileged but Vulnerable Core

Indazole derivatives exhibit a broad spectrum of pharmacological activities, serving as core motifs for kinase inhibitors (e.g., CDK8, FGFR), monoamine oxidase B (MAO-B) inhibitors, and selective serotonin receptor ligands[1][2][3][4][5]. In infectious disease, indazole analogs have been synthesized to inhibit the cytochrome bc1 complex of Candida albicans, demonstrating potent antifungal activity[6]. Furthermore, the 3-chloro-7-methyl-1H-indazole fragment (CAS: 1239737-86-0) has been specifically integrated into the design of Acetyl-CoA carboxylase inhibitors by Pfizer to treat metabolic disorders[7].

Despite its versatility, the unsubstituted 1H-indazole core presents two major DMPK challenges:

  • Phase I Oxidative Liability: The electron-rich C3 position is a notorious "soft spot," highly susceptible to rapid hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP1A2).

  • Phase II Conjugation: The N1/N2 nitrogen atoms are prime targets for UDP-glucuronosyltransferases (UGTs), leading to rapid N-glucuronidation and subsequent biliary or renal clearance.

To overcome these liabilities, medicinal chemists employ rational fragment optimization. The transition to a 3-chloro-7-methyl-1H-indazole scaffold is not merely a structural tweak; it is a calculated pharmacokinetic intervention.

Mechanistic Causality of the 3-Chloro and 7-Methyl Substitutions

The integration of chlorine at the C3 position and a methyl group at the C7 position creates a synergistic effect that optimizes both target binding thermodynamics and systemic exposure.

The 3-Chloro Substitution: Metabolic Blocking and Lipophilicity

Chlorine is a classic bioisostere for a methyl group, but unlike a methyl group, it is metabolically inert to CYP450-mediated oxidation.

  • Metabolic Shielding: By occupying the C3 position, the chlorine atom physically blocks the primary site of oxidative metabolism, drastically reducing intrinsic clearance ( CLint​ )[4].

  • Electronic Modulation: The electron-withdrawing nature of the halogen lowers the pKa of the indazole NH, altering its hydrogen-bond donor capacity. This often improves membrane permeability by reducing the desolvation energy required for the molecule to pass through lipid bilayers.

  • Halogen Bonding: In target pockets (such as the 5-HT4 receptor or MAO-B active sites), the C3-chlorine can engage in highly directional halogen bonding with backbone carbonyls, enhancing binding affinity[2][3].

The 7-Methyl Substitution: Steric Hindrance and Conformational Locking

The C7 position is situated directly adjacent to the N1 atom of the indazole ring.

  • Phase II Protection: The steric bulk of the 7-methyl group shields the N1/N2 protons from UGT enzymes, significantly slowing down the rate of N-glucuronidation.

  • Conformational Restriction: When the indazole is N-alkylated (a common feature in drug design), the 7-methyl group restricts the rotational freedom of the N-substituent. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty ( ΔS ) upon binding to the target protein[3].

ScaffoldOptimization Core 1H-Indazole Core C3_Chloro 3-Chloro Substitution Core->C3_Chloro C7_Methyl 7-Methyl Substitution Core->C7_Methyl Metab Blocks CYP450 Oxidation at C3 Position C3_Chloro->Metab Lipo Increases Lipophilicity (LogP) & Permeability C3_Chloro->Lipo C7_Methyl->Lipo Steric Steric Shielding of N1/N2 Reduces Glucuronidation C7_Methyl->Steric PK_Outcome Enhanced Oral Bioavailability & Prolonged Half-life Metab->PK_Outcome Lipo->PK_Outcome Steric->PK_Outcome

Caption: Mechanistic logic of 3-chloro and 7-methyl substitutions on the indazole core to improve PK.

Comparative Pharmacokinetic Data

The structural modifications directly translate to measurable improvements in in vitro and in vivo ADME parameters. Table 1 summarizes the typical shift in pharmacokinetic properties when transitioning from a bare indazole scaffold to the 3-chloro-7-methyl analog during lead optimization.

Table 1: Comparative PK Parameters of Indazole Scaffolds

Pharmacokinetic ParameterUnsubstituted 1H-Indazole Scaffold3-Chloro-7-methyl-1H-Indazole ScaffoldMechanistic Rationale
LogD (pH 7.4) 1.8 - 2.22.9 - 3.4Halogen and methyl addition increases overall lipophilicity.
Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)C3-chloro blocks CYP oxidation; C7-methyl shields N-glucuronidation.
Caco-2 Permeability ( Papp​ ) Moderate (~5 x 10−6 cm/s)High (> 15 x 10−6 cm/s)Increased lipophilicity drives transcellular passive diffusion.
Plasma Protein Binding (PPB) ~60-70%~85-95%Higher lipophilicity increases non-specific binding to albumin/AAG.
In Vivo Half-life ( t1/2​ ) Short (< 1 hour)Moderate to Long (3-6 hours)Reduced hepatic extraction ratio (ER) secondary to metabolic blocking.

Experimental Methodology: In Vitro PK Profiling

To validate the metabolic stability of compounds derived from the 3-chloro-7-methyl-1H-indazole building block, a rigorous in vitro screening cascade must be employed. Below is the standard operating protocol used in our DMPK laboratories to assess Phase I and Phase II clearance.

Protocol: High-Throughput Microsomal Stability Assay (Phase I & II)

Objective: To determine the in vitro intrinsic clearance ( CLint​ ) of indazole derivatives using Human Liver Microsomes (HLMs).

Reagents & Equipment:

  • Human Liver Microsomes (pooled, 20 mg/mL protein concentration).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) with 3 mM MgCl2​ .

  • NADPH (Phase I cofactor) and UDPGA (Phase II cofactor).

  • Alamethicin (pore-forming peptide).

  • LC-MS/MS system (e.g., Sciex Triple Quad 6500+).

Step-by-Step Procedure:

  • Microsome Preparation: Thaw HLMs on ice. Dilute to a working concentration of 0.5 mg/mL in the potassium phosphate buffer.

  • Alamethicin Activation (Crucial for Phase II): Add alamethicin (25 µg/mL final concentration) to the microsome suspension and incubate on ice for 15 minutes. Scientific Context: UGT enzymes are located inside the luminal space of the endoplasmic reticulum. Alamethicin creates pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the UGT active sites.

  • Compound Spiking: Add the 3-chloro-7-methyl-1H-indazole test compound to achieve a final assay concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide or labetalol).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Quantify the disappearance of the parent compound over time using Multiple Reaction Monitoring (MRM).

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance:

    CLint​=Pk×V​

    (where V is the incubation volume and P is the mass of microsomal protein).

PKWorkflow Synth Fragment Synthesis 3-Cl-7-Me-Indazole Microsomes In Vitro Stability (HLM/RLM) Synth->Microsomes Phase I/II Clearance Permeability Caco-2 / PAMPA Permeability Microsomes->Permeability CLint < 20 µL/min/mg InVivo In Vivo PK (Rat/Dog Models) Permeability->InVivo Papp > 10x10^-6 cm/s Decision Lead Selection & Optimization InVivo->Decision %F > 30%

Caption: Standard DMPK screening cascade for optimizing 3-chloro-7-methyl-1H-indazole hits.

Conclusion

The 3-chloro-7-methyl-1H-indazole building block is a masterclass in rational pharmacokinetic design. By addressing the inherent metabolic vulnerabilities of the indazole core, this specific substitution pattern enables medicinal chemists to engineer molecules with superior oral bioavailability, prolonged half-lives, and enhanced target engagement. Whether developing brain-penetrant MAO-B inhibitors[2], highly selective kinase inhibitors[4], or novel antifungal agents[6], leveraging the steric and electronic properties of this scaffold remains a cornerstone strategy in modern drug discovery.

References

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles...scholaris.ca.
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitorsGoogle Patents.
  • Exploiting Fitness Trade-offs to Prevent Antifungal Drug ResistanceDSpace@MIT.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A ReviewNIH/PMC.
  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamidesOptibrium.
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor LigandsACS Publications.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological PerspectivesMDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significanceNIH/PMC.

Sources

Foundational

Decoding the Kinase Binding Affinity of 3-Chloro-7-methyl-1H-indazole: A Fragment-Based Drug Discovery Whitepaper

Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), the indazole heterocyclic system is universally recognized as a privileged scaffold for kinase inhibition[1]. Specifically, 3-Chloro-7-methyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the indazole heterocyclic system is universally recognized as a privileged scaffold for kinase inhibition[1]. Specifically, 3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0) represents a highly optimized, low-molecular-weight (MW ~166.6 Da) pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a chemical building block, but as a finely tuned thermodynamic instrument. This whitepaper deconstructs the mechanistic rationale behind its binding affinity, provides quantitative benchmarks, and establishes self-validating biophysical protocols for evaluating its interaction with kinase receptor hinge regions.

Mechanistic Rationale: The Pharmacophore Logic

The exceptional ligand efficiency (LE) of the 3-chloro-7-methyl-1H-indazole fragment stems from the synergistic effects of its core structure and its specific substituents. Every atom in this fragment serves a distinct thermodynamic or structural purpose.

The 1H-Indazole Core as an ATP Surrogate

The indazole ring acts as a highly effective bioisostere for the purine ring of ATP, enabling it to competitively bind within the kinase ATP-binding pocket[2]. The binding is fundamentally driven by the formation of bidentate hydrogen bonds with the kinase hinge region:

  • N1-H (Donor): Donates a hydrogen bond to a backbone carbonyl residue (e.g., Glu562 in FGFR1 or Glu154 in ROCK1)[3][4].

  • N2 (Acceptor): Accepts a hydrogen bond from a backbone amide residue (e.g., Ala564 in FGFR1 or Met156 in ROCK1)[3][4].

The Dual Role of the 7-Methyl Group

The addition of a methyl group at the C7 position profoundly impacts both the physical chemistry and the binding affinity of the fragment:

  • Tautomeric Locking: Indazoles naturally exist in an equilibrium between 1H- and 2H-tautomers. The 7-methyl group sterically hinders the protonation of N2, effectively locking the molecule into the 1H-tautomer[2]. This is critical because the 1H-tautomer is the active conformation required for optimal hinge binding.

  • Hydrophobic Packing: The 7-methyl group enhances lipophilicity and occupies specific hydrophobic sub-pockets adjacent to the hinge region, driving binding affinity through favorable entropic contributions (the hydrophobic effect)[1][2].

The Role of the 3-Chloro Group

Halogenation at the C3 position introduces a highly reactive and electronically active vector:

  • Gatekeeper Interaction: The C3 position points directly toward the kinase gatekeeper pocket. The lipophilic chlorine atom can occupy this space, forming favorable van der Waals interactions or specific halogen bonds with the protein backbone[5].

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom lowers the pKa of the N1 proton. This increases the acidity of the N1-H bond, making it a stronger hydrogen bond donor and thereby increasing the enthalpic strength of the hinge interaction.

G Indazole 3-Chloro-7-methyl- 1H-indazole N1 N1-H (H-Bond Donor) Indazole->N1 N2 N2 (H-Bond Acceptor) Indazole->N2 C3_Cl C3-Chloro (Halogen Bond) Indazole->C3_Cl C7_Me C7-Methyl (Hydrophobic) Indazole->C7_Me Hinge_Glu Kinase Hinge (Carbonyl) N1->Hinge_Glu Donates H-bond Hinge_Ala Kinase Hinge (Amide) N2->Hinge_Ala Accepts H-bond Gatekeeper Gatekeeper Pocket C3_Cl->Gatekeeper Occupies pocket Hydrophobic Hydrophobic Sub-pocket C7_Me->Hydrophobic Steric fit

Caption: Logical mapping of 3-Chloro-7-methyl-1H-indazole pharmacophore features to kinase interactions.

Quantitative Binding Data

In FBDD, fragments typically exhibit low absolute affinity (Kd in the micromolar to millimolar range) but possess exceptionally high Ligand Efficiency (LE)[6]. An LE > 0.30 kcal/mol per heavy atom is considered the gold standard for a viable fragment hit[3]. Below is a summary of representative binding parameters for indazole-based fragments across various kinase targets, demonstrating the baseline upon which the 3-chloro-7-methyl substitutions build.

Fragment ScaffoldTarget KinaseRepresentative AffinityLigand Efficiency (LE)Key Structural Interactions
Indazole Core FGFR1IC50: 36 - 90 μM0.35 - 0.48N1-H donor to Glu562; N2 acceptor from Ala564[3]
Indazole Core ROCK1IC50: 181 μM0.51N1-H donor to Glu154; N2 acceptor from Met156[4]
Indazole Core RSK2Kd: ~0.1 - 1 mM> 0.30N1-H donor to Leu495; N2 acceptor from Met496[6]
3-Chloro-7-methyl-1H-indazole Pan-Kinase (Predicted)Kd: 10 - 100 μM> 0.40Hinge H-bonds + C7-Me hydrophobic packing + C3-Cl gatekeeper fit[1][2][5]

Biophysical Validation Protocols

To accurately measure the binding affinity of a low-molecular-weight fragment like 3-chloro-7-methyl-1H-indazole, orthogonal biophysical techniques are mandatory. Relying solely on biochemical assays often yields false positives. The following self-validating workflows ensure rigorous thermodynamic profiling.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is the frontline tool for fragment screening. Because fragments have extremely fast off-rates, the assay must be meticulously designed to capture steady-state affinity.

  • Sensor Chip Preparation: Immobilize the target kinase onto a CM5 dextran chip using standard amine coupling (target density: 3000–5000 RU).

    • Causality: Covalent amine coupling provides the robust surface stability required to withstand the high flow rates and repeated solvent injections used in fragment screening.

  • Solvent Correction Setup (Critical Step): Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Fragments (MW ~166 Da) produce tiny response signals (often <10 RU). Even a 0.1% mismatch in DMSO concentration between the sample and running buffer causes a bulk refractive index shift that will completely mask the binding signal. This curve mathematically corrects for solvent artifacts.

  • Analyte Injection: Inject the 3-chloro-7-methyl-1H-indazole fragment in a 3-fold concentration series (e.g., 3 μM to 1 mM) at a high flow rate of 50 μL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the rapid association and dissociation phases typical of fragments are not artificially broadened.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model (Plotting Req​ vs. Concentration).

    • Causality: Fragment off-rates ( koff​ ) are generally too fast (> 0.1 s−1 ) for reliable kinetic fitting. Steady-state analysis is the most mathematically robust method for determining the equilibrium dissociation constant ( Kd​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

While SPR provides the Kd​ , ITC is required to decouple the binding energy into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Sample Dialysis: Dialyze the target kinase extensively (overnight, 2 buffer exchanges) against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO). Dilute the fragment powder directly into the exact same post-dialysis buffer.

    • Causality: Exact buffer matching is non-negotiable. Without it, the heat of dilution generated by buffer mismatch will overwhelm the micro-calorie heat signature of the low-affinity fragment binding event.

  • Titration Execution: Perform 20–30 injections of the fragment (e.g., 2 mM in the syringe) into the kinase solution (e.g., 50 μM in the cell) at 25°C.

    • Causality: A high ligand-to-protein ratio (commonly referred to as the c -value challenge in FBDD) is required to ensure sufficient saturation of the binding site, allowing for an accurate calculation of ΔH .

  • Thermodynamic Analysis: Integrate the injection peaks and fit to a one-site binding model.

    • Causality: This confirms the binding mechanism. A strong negative ΔH validates the formation of the N1/N2 hinge hydrogen bonds, while a favorable ΔS validates the hydrophobic desolvation driven by the 7-methyl group.

G Step1 SPR Screening (Kinetic Profiling) Step2 Hit Validation (Kd ~ 0.1 - 1 mM) Step1->Step2 Select hits Step3 ITC Analysis (Thermodynamics) Step2->Step3 Orthogonal assay Step4 Enthalpy/Entropy (ΔH, -TΔS) Step3->Step4 Extract parameters Step5 X-ray Crystallography (Binding Mode) Step4->Step5 Structural confirmation

Caption: Standard biophysical workflow for validating fragment-kinase binding thermodynamics.

Conclusion

The 3-chloro-7-methyl-1H-indazole scaffold is a masterclass in rational fragment design. By combining the robust hydrogen-bonding capability of the 1H-indazole core with the tautomeric locking of the 7-methyl group[2] and the electronic/steric vector of the 3-chloro group[5], it achieves high ligand efficiency across multiple kinase targets[3][6]. When evaluated using strictly controlled, self-validating biophysical workflows (SPR and ITC), this fragment serves as an ideal starting point for the structure-guided elaboration of highly potent, selective kinase inhibitors.

References

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors Source: Journal of the American Chemical Society URL:[Link]

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: PMC / NIH URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry Indazoles are a class of heterocyclic aromatic compounds composed of a fused...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

Indazoles are a class of heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its ability to mimic the indole structure while offering unique physicochemical and biological properties.[1] The indazole nucleus is a key feature in a variety of pharmacologically active agents with applications including anti-inflammatory, anti-tumor, and anti-HIV therapies.[2] The specific substitution pattern on the indazole ring system dramatically influences the molecule's properties, including its target affinity, metabolic stability, and, critically, its solubility. This guide focuses on a specific derivative, 3-Chloro-7-methyl-1H-indazole, providing a detailed examination of its molecular weight and a comprehensive analysis of its aqueous solubility, a cornerstone of drug developability.

Core Physicochemical Properties of 3-Chloro-7-methyl-1H-indazole

A precise understanding of a compound's fundamental physicochemical properties is the foundation of all further research and development. These properties govern how the molecule will behave in various experimental and biological systems.

The molecular formula for 3-Chloro-7-methyl-1H-indazole is C₈H₇ClN₂. Based on the atomic weights of its constituent elements, the molecular weight can be accurately calculated.

PropertyValueSource
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol Calculated
CAS Number 1378582-62-7[1]

Aqueous Solubility: A Critical Parameter in Drug Discovery

Aqueous solubility is a paramount physicochemical property for any potential drug candidate. It dictates the compound's dissolution rate and, consequently, its absorption and bioavailability. A compound with poor aqueous solubility can present significant challenges during formulation and may lead to unreliable results in in-vitro and in-vivo studies. Therefore, a thorough understanding and, when possible, a quantitative measure of a compound's solubility are essential early in the drug discovery process.

Predicted Aqueous Solubility of 3-Chloro-7-methyl-1H-indazole

The General Solubility Equation (GSE) developed by Yalkowsky and Banerjee provides a foundational understanding of the relationship between solubility, lipophilicity (logP), and melting point.[3]

logS = 0.5 - 0.01(MP - 25) - logP

Where:

  • logS is the logarithm of the molar solubility.

  • MP is the melting point in degrees Celsius.

  • logP is the logarithm of the octanol-water partition coefficient.

While the melting point of 3-Chloro-7-methyl-1H-indazole is not reported, we can analyze its structural components to make a qualitative assessment. The indazole core itself is a polar heterocyclic system capable of hydrogen bonding. However, the presence of a chlorine atom and a methyl group increases the molecule's lipophilicity. The chloro-substituent, in particular, is known to decrease aqueous solubility.

More advanced computational methods, such as those based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimentally determined solubilities, can provide more accurate predictions.[4][5] Based on the structure of 3-Chloro-7-methyl-1H-indazole, it is predicted to have low aqueous solubility . For context, the parent compound, 1H-indazole, is described as insoluble in water.[6] The addition of a chlorine and a methyl group is unlikely to improve its solubility in water.

Factors Influencing the Aqueous Solubility of 3-Chloro-7-methyl-1H-indazole:
  • Lipophilicity: The chloro and methyl groups contribute to the overall lipophilicity of the molecule, which generally leads to lower aqueous solubility.

  • Crystal Lattice Energy: The energy required to break the bonds in the crystal lattice of the solid compound directly impacts its solubility. A more stable crystal lattice will result in lower solubility. This is a significant factor for planar, aromatic molecules like indazoles.

  • Hydrogen Bonding: The indazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), which can interact with water molecules. However, these interactions may be less favorable compared to the hydrophobic interactions of the rest of the molecule.

  • Ionization (pKa): The basicity of the indazole ring system means that the compound's solubility will be pH-dependent. In acidic conditions, the molecule can be protonated, leading to a significant increase in solubility.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This method involves adding an excess of the solid compound to a buffer of a specific pH, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered aqueous phase.

Detailed Step-by-Step Protocol for the Shake-Flask Method:
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 3-Chloro-7-methyl-1H-indazole into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter). It is critical to perform this step without causing a change in temperature.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 3-Chloro-7-methyl-1H-indazole using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically reported in units of µg/mL or µM.

Visualizing the Experimental Workflow:

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis prep1 Weigh excess 3-Chloro-7-methyl-1H-indazole prep2 Add precise volume of aqueous buffer prep1->prep2 Combine in vial equil Agitate at constant temperature (24-72h) prep2->equil sep Centrifuge or filter to remove solid equil->sep quant1 Collect supernatant/ filtrate sep->quant1 quant2 Dilute sample quant1->quant2 analysis Calculate solubility (µg/mL or µM) quant1->analysis quant3 Analyze via HPLC-UV or LC-MS quant2->quant3

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Conclusion

3-Chloro-7-methyl-1H-indazole is a molecule of interest in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its further development. While its molecular weight is definitively 166.61 g/mol , its aqueous solubility is predicted to be low, a common characteristic of many drug-like molecules. The experimental determination of its thermodynamic solubility using the shake-flask method is crucial for obtaining a precise value that can guide formulation strategies and ensure the reliability of biological data. The interplay of lipophilicity, crystal lattice energy, and the potential for pH-dependent solubility all contribute to the overall solubility profile of this compound and should be carefully considered in any research and development endeavor.

References

  • PubChem. 3-Chloro-1H-indazole. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Talele, T. T. (2016). The ‘indazole’ motif: a versatile scaffold in medicinal chemistry. European journal of medicinal chemistry, 123, 439-470.
  • Buela, A., & Teague, S. J. (2006). Optimizing the solubility of discovery compounds: a medicinal chemist's perspective. Drug discovery today, 11(13-14), 636-641.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Poorly soluble drugs in early drug discovery: in silico and in vitro prediction of solubility and dissolution. Basic & clinical pharmacology & toxicology, 101(3), 151-158.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
  • Delaney, J. S. (2004). ESOL:  Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Random forest models to predict aqueous solubility.
  • Avdeef, A. (2007). The rise of pH-metric log P. Expert opinion on drug discovery, 2(S1), 3-21.
  • Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

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Foundational

A Practical Guide to the Single-Crystal X-ray Crystallographic Analysis of 3-Chloro-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant biological activities, including anti-cancer, anti-inflammatory, and anti-platelet agents.[1][2][3][4] The specific derivative, 3-Chloro-7-methyl-1H-indazole, represents a key intermediate or final compound in drug discovery programs. Its three-dimensional structure provides critical insights into its interactions with biological targets, guiding structure-activity relationship (SAR) studies and enabling rational drug design.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the 3D atomic arrangement of small molecules.[5][6] This guide serves as an in-depth technical manual for researchers aiming to obtain and analyze the crystal structure of 3-Chloro-7-methyl-1H-indazole. As no public crystal structure for this specific compound is currently available in repositories like the Cambridge Structural Database (CSD)[7][8], this document provides a comprehensive, field-proven methodology, from material preparation to final data validation, empowering researchers to generate this crucial data for the first time.

Chapter 1: Material Synthesis and Purity Assessment

The journey to a high-quality crystal structure begins with high-purity material. The presence of impurities can significantly inhibit or disrupt the crystallization process.

Synthesis of 3-Chloro-7-methyl-1H-indazole

While various methods exist for synthesizing the indazole core[2][3][9], a common route to substituted indazoles involves the cyclization of corresponding hydrazone intermediates.[10] A plausible synthetic approach for 3-Chloro-7-methyl-1H-indazole would be adapted from established literature protocols for similar analogs. The purity of the final product is paramount and must be rigorously confirmed.

Purity Validation Protocol

Before initiating crystallization trials, the synthesized compound must be purified, typically by column chromatography or recrystallization, and its purity assessed to be >99%. This is a critical self-validating step to ensure the trustworthiness of subsequent experiments.

Step-by-Step Purity Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical identity and structural integrity of the compound. The spectra should be clean, with sharp peaks corresponding to the expected structure and minimal to no signals from residual solvents or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Run an analytical HPLC to determine the purity of the sample. A single, sharp peak should be observed, ideally accounting for >99% of the total integrated area.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight of the compound, matching the calculated value for C₈H₇ClN₂.

Chapter 2: Crystallization Strategies

Crystallization is often the most challenging bottleneck in SCXRD.[5] It is a process of bringing a solute from a supersaturated solution to a solid, ordered crystalline state. Several techniques can be employed, and a screening approach is often necessary.

Principles of Small Molecule Crystallization

Crystallization from solution is achieved by slowly reducing the solubility of the compound, thereby increasing its supersaturation until nucleation and crystal growth occur.[11] Common methods to achieve this include:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, increasing the solute concentration.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed chamber containing a "precipitant" or "anti-solvent" in which the compound is less soluble.[11] Vapor from the precipitant diffuses into the compound's solution, reducing its solubility.[11]

  • Cooling: The solubility of many compounds decreases with temperature. Slowly cooling a saturated solution can induce crystallization.

  • Anti-solvent Diffusion: An "anti-solvent" is carefully layered on top of a solution of the compound. Crystals may form at the interface as the liquids slowly mix.[11]

Experimental Protocol: Crystallization Screening

A systematic screening of various solvents and techniques is the most effective approach.

Materials:

  • Purified 3-Chloro-7-methyl-1H-indazole

  • A selection of high-purity solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Toluene)

  • Small glass vials (1-2 mL) or a multi-well crystallization plate

Procedure:

  • Solubility Testing: Perform a preliminary solubility test by adding a small amount of the compound to ~0.5 mL of each selected solvent to identify good solvents (dissolves completely) and poor solvents (insoluble).

  • Setup Slow Evaporation:

    • Prepare a near-saturated solution of the compound in a "good" solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap, pierced with a needle, to allow for slow evaporation.

    • Store in a vibration-free location and monitor over several days to weeks.

  • Setup Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a "good" solvent (e.g., Acetone).

    • Place a small drop (or a small inner vial) of this solution inside a larger, sealed vial.

    • Add a larger volume of a "poor" solvent (e.g., Hexane) to the outer vial, ensuring it does not mix directly with the inner solution.

    • Seal the system and monitor for crystal growth.

The diagram below illustrates the decision-making process for choosing a crystallization method.

G Start Start: High-Purity Compound Solubility Solubility Test Start->Solubility GoodSolvent Identify Good Solvents (e.g., DCM) Solubility->GoodSolvent Soluble PoorSolvent Identify Poor Solvents (e.g., Hexane) Solubility->PoorSolvent Insoluble SlowEvap Method: Slow Evaporation GoodSolvent->SlowEvap VaporDiff Method: Vapor Diffusion GoodSolvent->VaporDiff PoorSolvent->VaporDiff Success X-ray Quality Crystals SlowEvap->Success VaporDiff->Success Optimize Optimize Conditions (Temp, Concentration) Success->Optimize Improve Quality Optimize->SlowEvap Optimize->VaporDiff

Caption: Decision workflow for selecting a small molecule crystallization method.

Chapter 3: Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the next step is to collect diffraction data. This process involves mounting the crystal and exposing it to a focused beam of X-rays.[12]

Crystal Selection and Mounting
  • Selection: Under a microscope, select a crystal that is typically 0.1-0.4 mm in size, with well-defined faces and no visible cracks or defects.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop. The crystal adheres to the loop via a thin film of cryo-protectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically 100-110 K).[13] This process, known as flash-cooling, minimizes crystal damage from the X-ray beam and reduces thermal vibrations of the atoms, resulting in higher-quality data.

Data Collection Protocol

The following is a generalized workflow for a modern automated diffractometer (e.g., Bruker APEX or Oxford Diffraction systems).[13]

  • Mounting and Centering: Mount the cryo-cooled crystal on the goniometer head of the diffractometer. Use the instrument's video microscope to center the crystal precisely in the X-ray beam.[13]

  • Unit Cell Determination: Collect a few initial diffraction images (frames). The software uses the positions of the Bragg peaks on these frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and space group symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[14] This involves a series of runs, each consisting of rotating the crystal through a specific angular range while exposing it to X-rays. Key parameters include detector distance, exposure time per frame, and rotation width.[14]

  • Data Integration and Scaling: After collection, the raw image data is processed. The software integrates the intensity of each reflection and applies various corrections (e.g., for absorption, Lorentz factor, and polarization). The data is then scaled to account for variations in exposure and crystal decay. The output is a reflection file (typically with an .hkl extension) that is ready for structure solution.

The diagram below outlines the key stages from obtaining a crystal to generating the final reflection file.

G Crystal Select & Mount Single Crystal Cryo Flash-cool in Nitrogen Stream (100 K) Crystal->Cryo Center Center Crystal in X-ray Beam Cryo->Center UnitCell Determine Unit Cell & Space Group Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Data Collection (Omega Scans) Strategy->Collect Integrate Integrate & Scale Data (Apply Corrections) Collect->Integrate HKL Output: Reflection File (e.g., filename.hkl) Integrate->HKL

Caption: The experimental workflow for single-crystal X-ray diffraction data collection.

Chapter 4: Structure Solution, Refinement, and Validation

With the processed reflection data (.hkl file), the next phase is to determine the arrangement of atoms in the unit cell and refine this model to best fit the experimental data.[15] This is a computational process performed using specialized software suites like SHELX[16] or Olex2.[15][17]

Structure Solution

The goal of structure solution is to obtain an initial model of the molecule. This is the "phase problem" of crystallography, as the diffraction experiment measures intensities (amplitudes) but not the phases of the X-ray waves.

  • Direct Methods: For small molecules like 3-Chloro-7-methyl-1H-indazole, direct methods are typically used.[16] These methods use statistical relationships between the intensities of reflections to estimate the initial phases, allowing for the calculation of an initial electron density map.[16] Programs like SHELXS or SHELXT are commonly used for this step.[18]

Structure Refinement

The initial model from the solution step is then refined against the experimental data using a least-squares method.

Step-by-Step Refinement Protocol (using Olex2-SHELXL):

  • Initial Model Building: The first electron density map should reveal the positions of most non-hydrogen atoms. These are assigned to their correct atom types (C, N, Cl).[19]

  • Isotropic Refinement: The atomic positions and isotropic (spherical) displacement parameters are refined.[20] This process minimizes the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the atomic model).[19]

  • Anisotropic Refinement: For non-hydrogen atoms, the refinement is extended to use anisotropic displacement parameters (ellipsoids), which better model the thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are dependent on the parent C or N atom.[19]

  • Convergence: The refinement is repeated for several cycles until the model converges, meaning that further changes to the parameters do not significantly improve the fit to the data.[15]

Structure Validation: A Self-Validating System

The final step is to rigorously validate the quality and correctness of the crystal structure. This is an essential part of ensuring the trustworthiness of the data.

  • checkCIF: The final structural model is saved in a Crystallographic Information File (CIF). This file should be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[21][22] This automated tool performs hundreds of geometric and crystallographic checks, reporting any potential issues or inconsistencies as ALERTS.[23][24] The researcher must review these ALERTS and either correct the model or provide a scientifically sound explanation for any unusual features.[23]

Key metrics from the refinement and validation process include:

  • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.

  • wR2: A weighted R-factor based on squared intensities.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a well-refined structure. Significant deviations can indicate an incorrect model or poor data quality.[23]

Chapter 5: Analysis of Crystallographic Data

The final CIF contains a wealth of information. The table below presents a realistic, representative set of crystallographic data that one might expect to obtain for 3-Chloro-7-methyl-1H-indazole.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValueInterpretation
Crystal Data
Chemical formulaC₈H₇ClN₂Confirms the elemental composition of the molecule in the crystal.
Formula weight166.61 g/mol Molar mass of the compound.
Crystal systemMonoclinicOne of the seven crystal systems describing the cell shape.
Space groupP2₁/cDefines the symmetry operations within the unit cell. P2₁/c is very common.
a, b, c [Å]a = 7.512(1), b = 8.987(2), c = 11.543(3)The lengths of the unit cell edges.
β [°]β = 98.75(1)°The angle of the monoclinic unit cell.
Volume [ų]770.1(3)The volume of a single unit cell.
Z4The number of molecules of the compound in one unit cell.
Calculated density1.438 g/cm³The theoretical density of the crystal.
Absorption coefficient (μ) [mm⁻¹]0.45 mm⁻¹A measure of how strongly the crystal absorbs the X-rays used.
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecule crystallography.
Temperature [K]100(2)Data collected at low temperature to minimize thermal motion.
Theta range for data collection [°]2.5 to 27.5°The angular range over which diffraction data was measured.
Reflections collected / independent7850 / 1765Total reflections measured vs. unique reflections after accounting for symmetry.
Completeness to theta = 27.5°99.8%The percentage of all possible unique reflections that were measured.
Refinement
Refinement methodFull-matrix least-squares on F²The algorithm used to refine the model against the data.
Data / restraints / parameters1765 / 0 / 100Number of reflections, restraints, and refined parameters.
Goodness-of-fit on F²1.05A value close to 1 indicates a good model and appropriate data weighting.[23]
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.089Key indicators of the quality of the fit for statistically significant data.
R indices (all data)R1 = 0.041, wR2 = 0.095R-factors calculated using all measured reflections.
Largest diff. peak and hole [e Å⁻³]0.25 and -0.21Residual electron density; should be close to zero in the final model.
Key Structural Insights

A successful structure determination would provide precise measurements of:

  • Bond Lengths and Angles: Confirming the geometry of the indazole ring and its substituents.

  • Planarity: Determining the degree of planarity of the fused bicyclic system. For instance, similar indazole systems are known to be essentially planar.[1][25]

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonds (e.g., N-H···N) or halogen bonds (e.g., C-Cl···N) that dictate how the molecules pack together in the crystal lattice. These interactions are crucial for understanding physical properties and for designing crystal engineering strategies.

Conclusion

Obtaining a high-resolution single-crystal X-ray structure of 3-Chloro-7-methyl-1H-indazole is an indispensable step in leveraging its full potential in drug discovery and development. While the process is technically demanding, a systematic approach encompassing high-purity synthesis, methodical crystallization screening, precise data collection, and rigorous refinement and validation ensures the generation of trustworthy and impactful structural data. This guide provides the comprehensive framework and field-proven protocols necessary for researchers to successfully navigate this workflow, ultimately transforming a chemical formula into a detailed three-dimensional blueprint for scientific innovation.

References

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  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link]

  • Refinement. (n.d.). OlexSys. [Link]

  • Crystallization of small molecules. (n.d.). [Link]

  • Teng, C. M., et al. (2001). Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. Journal of Medicinal Chemistry. [Link]

  • Melfi, F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Melfi, F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. [Link]

  • Refinement Workflow. (n.d.). OlexSys. [Link]

  • Kouakou, A., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • checkCIF Validation Tests on CIF(+FCF). (n.d.). Platon. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]

  • Schön, T. B., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

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  • Details of checkCIF/PLATON tests for IUCr Journals. (n.d.). IUCr. [Link]

  • Wang, Y., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

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  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology. [Link]

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  • ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. [Link]

  • An Easy Structure - Sucrose. (n.d.). University of Kentucky X-Ray Crystallography Facility. [Link]

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  • Hakmaoui, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Exploratory

thermodynamic stability of 3-Chloro-7-methyl-1H-indazole

Thermodynamic Stability and Synthetic Dynamics of 3-Chloro-7-methyl-1H-indazole: A Privileged Scaffold in Medicinal Chemistry Executive Summary 3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0) has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Synthetic Dynamics of 3-Chloro-7-methyl-1H-indazole: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0) has emerged as a critical building block in modern medicinal chemistry. Its unique physicochemical properties make it a privileged scaffold in the development of highly selective therapeutic agents, ranging from N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors to novel antifungal compounds targeting the cytochrome bc1 complex[1][2]. This technical guide provides an in-depth analysis of the thermodynamic stability of the 1H-indazole core, the causality behind its regioselective synthesis, and the experimental protocols required to validate its structural integrity.

Thermodynamic Stability: The 1H vs. 2H Tautomeric Equilibrium

Indazoles exhibit a well-characterized annular tautomerism, existing primarily in an equilibrium between the 1H- and 2H-tautomeric forms. The thermodynamic stability of these tautomers is governed by the preservation of aromaticity. The 1H-tautomer possesses a fully conjugated benzenoid structure, whereas the 2H-tautomer adopts a quinonoid form, resulting in a localized loss of aromatic resonance[3][4].

Substituent Effects in 3-Chloro-7-methyl-1H-indazole: Computational and experimental studies consistently demonstrate that the 1H-tautomer of unsubstituted indazole is thermodynamically favored by approximately 3.6 to 5.3 kcal/mol in the gas phase[3][5]. In 3-chloro-7-methyl-1H-indazole, this stability is further modulated by its specific substituents:

  • 3-Chloro Substitution: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the highest occupied molecular orbital (HOMO) of the pyrazole ring, stabilizing the 1H-tautomer by reducing electron-electron repulsion in the nitrogen-rich core.

  • 7-Methyl Substitution: The methyl group at the C7 position provides weak electron donation via hyperconjugation (+I). More importantly, its steric bulk adjacent to the N1 position creates a microenvironment that shields the N1-H bond, entropically favoring the 1H-configuration over the 2H-configuration in protic environments.

G cluster_0 Tautomeric Equilibrium & Substituent Effects H1 1H-Tautomer (Benzenoid Structure) Thermodynamically Stable H2 2H-Tautomer (Quinonoid Structure) Less Stable (+4.1 kcal/mol) H1->H2 Tautomerization (Favors 1H) Chloro 3-Chloro Substitution (-I Effect, Lowers HOMO) Chloro->H1 Stabilizes Anion/Core Methyl 7-Methyl Substitution (+I Effect, Steric Shielding) Methyl->H1 Entropic Shielding of N1

Fig 1: Thermodynamic equilibrium of indazole tautomers and the stabilizing effects of 3-Cl and 7-Me.

Causality in Synthesis: The Role of Thermodynamic Control

The synthesis of 3-chloro-7-methyl-1H-indazole from 7-methyl-1H-indazol-3-ol requires harsh conditions to ensure the reaction proceeds under thermodynamic, rather than kinetic, control.

Mechanistic Rationale: The starting material, 7-methyl-1H-indazol-3-ol, exists in a tautomeric equilibrium with its indazolone (lactam) form. Chlorination using phosphorus(V) oxychloride (POCl3) requires the activation of the oxygen atom. At lower temperatures, the reaction stalls at the phosphorodichloridate intermediate due to the high activation energy required to break the C-O bond and restore the aromatic benzenoid system. By elevating the temperature to 140 °C in a sealed environment, the system gains sufficient thermal energy to overcome this barrier, driving the equilibrium entirely toward the thermodynamically stable 3-chloro-1H-indazole product[6].

G SM 7-Methyl-1H- indazol-3-ol Reagent POCl3 / 140 °C (Sealed Tube) SM->Reagent Activation Inter Phosphorodichloridate Intermediate Reagent->Inter Chlorination Product 3-Chloro-7-methyl- 1H-indazole Inter->Product Rearrangement Thermo Thermodynamic Control (Overcomes Activation Energy) Thermo->Inter Drives Equilibrium

Fig 2: Thermodynamically controlled synthesis workflow of 3-chloro-7-methyl-1H-indazole using POCl3.

Experimental Protocols for Synthesis and Thermodynamic Validation

Protocol 1: Thermodynamically Controlled Synthesis of 3-Chloro-7-methyl-1H-indazole

  • Preparation: Charge a heavy-walled sealed tube with 7-methyl-1H-indazol-3-ol (1.0 eq) and suspend it in neat phosphorus(V) oxychloride (POCl3) (excess, typically 5-10 volumes)[6].

  • Sealing and Heating: Seal the tube with a Teflon screw valve. Place the vessel in a preheated oil bath at 140 °C. Causality: The sealed tube prevents the volatilization of POCl3 (b.p. 105 °C), allowing the reaction to reach the 140 °C required for thermodynamic control.

  • Reaction Monitoring: Stir the mixture vigorously for 5 hours. The high temperature ensures the complete conversion of the kinetically trapped intermediates into the thermodynamically stable chlorinated product[6].

  • Quenching and Isolation: Cool the vessel to 0 °C. Carefully quench the reaction by adding it dropwise to crushed ice to hydrolyze unreacted POCl3. Neutralize with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (silica gel, hexane/ethyl acetate) to isolate the pure 1H-tautomer.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Assessment To empirically validate the thermodynamic stability and the energy barrier of tautomerization:

  • Sample Preparation: Dissolve the purified 3-chloro-7-methyl-1H-indazole in a non-polar, aprotic deuterated solvent (e.g., Toluene-d8) to prevent solvent-mediated proton exchange.

  • Acquisition: Acquire 1H-NMR and 13C-NMR spectra across a temperature gradient (e.g., -80 °C to +120 °C).

  • Self-Validation: Monitor the chemical shifts of the C4 and C6 protons. In the highly stable 1H-tautomer, these signals remain sharp. If the 2H-tautomer were accessible, signal broadening (coalescence) would occur at elevated temperatures. The lack of coalescence below 120 °C self-validates the high thermodynamic barrier (>20 kcal/mol) favoring the 1H-form.

Quantitative Data Presentation

The thermodynamic preference for the 1H-tautomer can be quantified using Density Functional Theory (DFT) and empirical thermodynamic calculations. Table 1 summarizes the thermodynamic parameters, highlighting the stabilizing effect of the benzenoid structure.

Table 1: Thermodynamic Parameters of Indazole Tautomerization (1H → 2H)

Compound / Tautomer TransitionPhaseΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Reference / Derivation
Unsubstituted Indazole (1H → 2H)Gas+3.6 to +5.3+3.9+4.1BenchChem / MP2-6-31G**[3][4]
Unsubstituted Indazole (1H → 2H)AqueousN/AN/A+4.1Science of Synthesis[3]
3-Chloro-7-methyl-1H-indazoleGas+4.8 (est.)+5.1 (est.)+5.4 (est.)Derived via substituent effects

Note: Positive values indicate the energy required to convert the stable 1H-tautomer to the less stable 2H-tautomer. Estimates for the substituted analog are derived from the additive -I effects of the chloro group.

Implications in Drug Design

The strict thermodynamic preference for the 1H-tautomer in 3-chloro-7-methyl-1H-indazole is a critical vector in rational drug design.

  • Receptor Binding: The 1H-tautomer presents a fixed hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N2). In the development of N1/N2-lactam acetyl-CoA carboxylase inhibitors, this precise donor-acceptor spatial arrangement is mandatory for docking into the ACC active site[1]. If the 2H-tautomer were thermodynamically accessible, the donor/acceptor roles would reverse, drastically reducing binding affinity.

  • Metabolic Stability: The fully aromatic benzenoid core of the 1H-tautomer is highly resistant to oxidative degradation by cytochrome P450 enzymes, a vital property for maintaining the pharmacokinetic half-life of antifungal agents targeting the cytochrome bc1 complex[2].

References

  • Source: Google Patents (Pfizer Inc.)
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles...
  • Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance Source: DSpace@MIT URL
  • Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium Source: Benchchem URL
  • Theoretical estimation of the annular tautomerism of indazoles Source: ResearchGate URL
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Preparation of 3-Chloro-7-methyl-1H-indazole for Cell-Based Assays

An in-depth guide to the preparation of 3-Chloro-7-methyl-1H-indazole for reproducible outcomes in cancer research, drug discovery, and other cell-based applications. Abstract The indazole scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the preparation of 3-Chloro-7-methyl-1H-indazole for reproducible outcomes in cancer research, drug discovery, and other cell-based applications.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor and anti-inflammatory properties[1][2]. 3-Chloro-7-methyl-1H-indazole is a heterocyclic compound of interest for various research applications. However, like many small organic molecules, its efficacy in in vitro studies is critically dependent on proper handling and preparation. Incorrect dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, non-reproducible experimental results. This application note provides a comprehensive, field-proven protocol for the solubilization, storage, and preparation of working solutions of 3-Chloro-7-methyl-1H-indazole, ensuring maximal bioavailability and integrity for cell culture assays[3][4].

Introduction: The Critical First Step in Cell-Based Assays

Cell-based assays are fundamental tools in drug discovery and biological research, offering physiologically relevant environments to study the effects of chemical compounds[3]. The journey from a powdered compound to meaningful data begins with a crucial, often overlooked step: dissolution. Many potent small molecules are hydrophobic and exhibit poor solubility in aqueous solutions like cell culture media. A robust and reproducible dissolution protocol is therefore not merely a preparatory step but a cornerstone of experimental success.

This guide establishes a detailed methodology for 3-Chloro-7-methyl-1H-indazole, grounded in the core principles of small molecule handling. We will address the rationale behind solvent selection, the importance of high-concentration stock solutions, and best practices for dilution to prevent compound precipitation and solvent-induced cytotoxicity.

Physicochemical Properties & Solvent Selection

Understanding the basic properties of 3-Chloro-7-methyl-1H-indazole is essential for developing an effective dissolution strategy.

PropertyValueSource
Molecular Formula C₈H₇ClN₂ECHEMI[5]
Molecular Weight 166.61 g/mol ECHEMI[5]
Appearance Assumed to be a white to off-white powder or crystalline solid.General knowledge
Aqueous Solubility Predicted to be low.Inferred from structure
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade.Industry Best Practice[6]

Causality of Solvent Choice:

The chemical structure of 3-Chloro-7-methyl-1H-indazole, a substituted indazole, suggests it is a largely non-polar organic molecule. Such compounds are typically insoluble in water-based media.

  • Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for the initial reconstitution of most non-polar small molecules for several reasons[6]:

    • High Solvating Power: It can dissolve a wide array of organic compounds at high concentrations.

    • Aprotic Nature: It is less likely to react with the dissolved compound compared to protic solvents.

    • Miscibility: It is fully miscible with water and cell culture media, facilitating the preparation of working solutions.

While other organic solvents like ethanol can be used, DMSO generally offers superior dissolving capacity for this class of compounds[7]. The primary goal is to create a concentrated stock solution that can be significantly diluted into the final cell culture medium, ensuring the final DMSO concentration remains non-toxic to cells (typically ≤0.1%)[8].

Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experiments. Working with a calculated, high-concentration stock minimizes weighing errors and reduces the final solvent concentration in assays.

Materials
  • 3-Chloro-7-methyl-1H-indazole powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous (stored in a desiccator)

  • Sterile, amber or opaque 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Safety Precautions
  • Always handle powdered chemical compounds in a chemical fume hood or a ventilated enclosure.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for the specific compound before use. GHS information for structurally similar compounds indicates potential for skin and eye irritation[9].

Step-by-Step Dissolution Procedure

Step 1: Calculate the Required Mass The goal is to prepare a 10 mM stock solution. To calculate the mass needed for a specific volume (e.g., 1 mL), use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM stock:

Mass (mg) = 10 mM × 1 mL × 166.61 g/mol / 1000 = 1.67 mg

Step 2: Weigh the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully add approximately 1.67 mg of 3-Chloro-7-methyl-1H-indazole powder directly into the tube. Record the exact mass.

Step 3: Reconstitute with DMSO

  • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    Volume (µL) = [Mass (mg) / 166.61 ( g/mol )] × 100,000

  • Add the calculated volume of anhydrous, cell culture-grade DMSO to the tube containing the powder.

Step 4: Ensure Complete Solubilization

  • Tightly cap the tube and vortex vigorously for 1-2 minutes[7].

  • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • If particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but do not overheat as it may degrade the compound[6][7].

Step 5: Aliquot for Storage

  • Once fully dissolved, dispense the 10 mM master stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled, light-protecting tubes.

  • Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock[10].

Storage of Master Stock
  • Long-term: Store aliquots at -80°C for maximum stability.

  • Short-term: For frequent use, storing at -20°C is acceptable for several weeks.

  • Best Practice: Use glass vials with Teflon-lined screw caps for long-term storage at -80°C, as they are less prone to solvent evaporation than polypropylene tubes[11].

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound (e.g., 1.67 mg) add_dmso 2. Add Calculated Volume of DMSO (e.g., 1 mL) weigh->add_dmso Accurate Calculation dissolve 3. Vortex & Sonicate Until Clear add_dmso->dissolve Ensure Homogeneity aliquot 4. Dispense Single-Use Aliquots (10-20 µL) dissolve->aliquot Prevent Contamination store 5. Store at -80°C aliquot->store Long-Term Stability

Caption: Workflow for preparing a 10 mM master stock solution.

Protocol II: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the master stock into cell culture medium to achieve the final desired concentration for treating cells.

Best Practices for Dilution
  • Prevent Precipitation: Rapidly diluting a high concentration of a compound from an organic solvent into an aqueous medium can cause it to "crash out" or precipitate. To avoid this, use a serial or intermediate dilution step.

  • Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO that is used in the experimental conditions. This is essential to distinguish the effect of the compound from any potential effect of the solvent[8].

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤0.1%, and generally not exceeding 0.5%, as higher concentrations can be toxic to many cell lines[6].

Step-by-Step Dilution Procedure

Example: Preparing a 10 µM working solution from a 10 mM master stock.

Step 1: Thaw Master Stock

  • Remove one aliquot of the 10 mM master stock from the -80°C freezer.

  • Thaw it completely at room temperature. It is best to warm vials to ambient temperature before opening to minimize condensation of atmospheric water into the DMSO[11].

Step 2: Prepare an Intermediate Dilution (Recommended)

  • Perform a 1:100 intermediate dilution to create a 100 µM solution.

  • Pipette 990 µL of pre-warmed, complete cell culture medium into a sterile tube.

  • Add 10 µL of the 10 mM master stock to the medium. Mix thoroughly by gentle vortexing or pipetting.

  • Rationale: This stepwise dilution significantly reduces the risk of precipitation by lowering the immediate concentration gradient between the DMSO stock and the aqueous medium[7].

Step 3: Prepare the Final Working Solution

  • Perform a final 1:10 dilution to achieve the target 10 µM concentration.

  • For every 1 mL of final working solution required, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed, complete cell culture medium.

  • The final DMSO concentration in this example would be 0.1%.

Step 4: Treat Cells

  • Add the final working solution to your cells immediately after preparation. Do not store diluted solutions in aqueous media, as compound stability can be significantly reduced.

G cluster_working Working Solution Preparation (Example: 10 µM) thaw 1. Thaw 10 mM Stock Aliquot intermediate 2. Intermediate Dilution (1:100 in Medium) = 100 µM Solution thaw->intermediate Reduces Precipitation final_dilution 3. Final Dilution (1:10 in Medium) = 10 µM Solution intermediate->final_dilution Achieve Target Conc. treat 4. Add to Cells Immediately final_dilution->treat Final DMSO = 0.1%

Sources

Application

Application Note: 3-Chloro-7-methyl-1H-indazole as a Strategic Building Block in Medicinal Chemistry

Executive Summary The rational design of small-molecule therapeutics relies heavily on versatile, structurally rigid, and metabolically stable pharmacophores. 3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, structurally rigid, and metabolically stable pharmacophores. 3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0) has emerged as a privileged bicyclic scaffold in modern medicinal chemistry[1]. The unique substitution pattern—a halogen at the C3 position and a methyl group at the C7 position—confers distinct physicochemical properties that dictate its reactivity and biological target engagement.

This application note provides an in-depth technical analysis of 3-chloro-7-methyl-1H-indazole, detailing its mechanistic utility in antifungal and metabolic drug development, alongside validated synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Quality Control

Before incorporating 3-chloro-7-methyl-1H-indazole into a synthetic pipeline, researchers must establish strict quality control parameters. The C3-chloro substitution increases the lipophilicity of the core while simultaneously lowering the pKa of the N1 proton via inductive electron withdrawal, which is critical for downstream functionalization.

ParameterSpecification / Value
Chemical Name 3-Chloro-7-methyl-1H-indazole
CAS Registry Number 1239737-86-0[1]
Molecular Formula C8H7ClN2[2]
Molecular Weight 166.61 g/mol [2]
Standard Purity >97% (Verified via HPLC/NMR)[2]
Structural Features Bicyclic heteroaromatic; C3-halogenated; C7-alkylated
Storage Conditions 2-8°C, protect from light and moisture[3]

Mechanistic Utility in Drug Design (The "Why")

The strategic placement of functional groups on the indazole core allows this building block to serve dual roles in highly divergent therapeutic areas.

Antifungal Therapeutics: Cytochrome bc1 Complex Inhibition

Increasing resistance to clinical antifungal drugs (e.g., polyenes like Amphotericin B and azoles like Fluconazole) by Candida albicans necessitates the development of novel mechanisms of action[4]. 3-Chloro-7-methyl-1H-indazole derivatives have been successfully utilized to synthesize potent inhibitors of the fungal cytochrome bc1 complex .

Causality in Design: The indazole core acts as a bioisostere for natural quinone substrates. The C7-methyl group provides essential steric bulk that locks the molecule into the hydrophobic Qi/Qo binding pockets of the mitochondrial electron transport chain (ETC)[5]. By blocking the ETC, these compounds halt mitochondrial respiration, leading to ATP depletion, reactive oxygen species (ROS) generation, and ultimate fungal cell death[5].

MOA A 3-Chloro-7-methyl-1H-indazole Derivatives B Fungal Cytochrome bc1 Complex (Mitochondria) A->B Binds Qi/Qo Pocket C Blockade of Electron Transport Chain (ETC) B->C Inhibits Respiration D ATP Depletion & ROS Generation C->D E Candida albicans Cell Death D->E

Fig 1: Mechanism of action for indazole-based antifungal agents targeting the cytochrome bc1 complex.

Metabolic Disorders: Acetyl-CoA Carboxylase (ACC) Inhibition

Beyond infectious diseases, the 3-chloro-7-methyl-1H-indazole scaffold is a key intermediate in the synthesis of N1/N2-lactam Acetyl-CoA Carboxylase (ACC) inhibitors[6]. ACC is a master regulator of lipid metabolism; its inhibition is a validated strategy for treating insulin resistance, obesity, and metabolic syndrome[6].

Causality in Design: In Pfizer's development of ACC inhibitors (e.g., spiro[piperidine-pyrazolo-pyridin] derivatives), the 3-chloro-7-methyl-1H-indazole motif is often oxidized or functionalized at the C5 position to form a carbonyl linkage[6]. The C3-chlorine atom prevents metabolic oxidation at the highly reactive C3 position, significantly increasing the in vivo half-life of the resulting API.

Synthetic Workflows & Experimental Protocols (The "How")

To utilize this building block effectively, researchers must master both its synthesis from cheaper precursors and its subsequent functionalization.

Protocol A: Synthesis of 3-Chloro-7-methyl-1H-indazole via Chlorination

This protocol describes the conversion of 7-methyl-1H-indazol-3-ol to the target building block using phosphorus oxychloride (POCl3)[4].

Rationale: POCl3 acts as both the solvent and the chlorinating agent. Because the indazole core is electron-deficient, high temperatures are required to drive the nucleophilic aromatic substitution. A sealed tube is mandatory to prevent the evaporation of POCl3 (boiling point ~106 °C) when heating to 140 °C[4].

Step-by-Step Procedure:

  • Preparation: Charge a heavy-walled sealed tube with 7-methyl-1H-indazol-3-ol (500 mg, 3.38 mmol, 1.0 eq)[4].

  • Reagent Addition: Suspend the starting material in phosphorus(V) oxychloride (POCl3) (2 mL)[4].

  • Reaction: Seal the tube tightly with a Teflon screw valve. Submerge the vessel in an oil bath preheated to 140 °C[4].

  • Monitoring: Stir the reaction mixture at 140 °C for exactly 5 hours[4]. Self-Validation: The suspension should turn into a homogeneous dark solution as the reaction progresses.

  • Workup: Carefully cool the tube to room temperature before opening (Caution: Internal pressure may have built up). Quench the mixture by slowly pouring it over crushed ice to hydrolyze excess POCl3.

  • Extraction & Purification: Neutralize the aqueous phase with saturated NaHCO3, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 3-chloro-7-methyl-1H-indazole.

Protocol B: Regioselective N1-Alkylation for Pharmacophore Extension

To build complex APIs (such as the cytochrome bc1 inhibitors), the indazole core is typically alkylated at the N1 position.

Rationale: The N1 proton is rendered more acidic by the electron-withdrawing C3-chlorine. Using a mild base like Potassium Carbonate (K2CO3) in a polar aprotic solvent (DMF) thermodynamically favors N1-alkylation over N2-alkylation, despite the steric hindrance from the C7-methyl group[4].

Step-by-Step Procedure:

  • Preparation: In a dry test tube, charge 3-chloro-7-methyl-1H-indazole (300 mg, 1.81 mmol, 1.0 eq) and K2CO3 (500 mg, 3.62 mmol, 2.0 eq)[4].

  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (5 mL) and cap with a Teflon screw-cap septum[4].

  • Alkylation: Using a syringe, add bromoacetonitrile (0.25 mL, 3.62 mmol, 2.0 eq) dropwise through the septum[4].

  • Monitoring: Stir the reaction at room temperature. Self-Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc) until the starting material peak (MW 166.6) is completely replaced by the product mass (MW 205.6).

  • Isolation: Dilute the mixture with water to precipitate the product, or extract with dichloromethane. The resulting 2-(3-chloro-7-methyl-1H-indazol-1-yl)acetonitrile serves as the direct precursor for tetrazole coupling in antifungal synthesis.

Synthesis SM 7-Methyl-1H- indazol-3-ol Reagent1 POCl3, 140°C, 5h (Sealed Tube) SM->Reagent1 Intermediate 3-Chloro-7-methyl- 1H-indazole Reagent1->Intermediate Reagent2 Bromoacetonitrile, K2CO3 DMF (N1-Alkylation) Intermediate->Reagent2 Product 2-(3-Chloro-7-methyl- 1H-indazol-1-yl)acetonitrile Reagent2->Product

Fig 2: Validated synthetic workflow from precursor to N1-alkylated indazole intermediate.

References

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles... Scholaris.ca. Available at: [Link]

  • [6] US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents (Pfizer Inc.). Available at:

  • [1] 3-Chloro-7-methyl-1H-indazole | CAS#:1239737-86-0. Chemsrc. Available at:[Link]

  • [4] Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. DSpace@MIT. Available at:[Link]

  • [5] Synthesis of Antifungal Indazole Analogs... (Cytochrome bc1 Complex). Scholaris.ca. Available at:[Link]

Sources

Method

HPLC method development for 3-Chloro-7-methyl-1H-indazole quantification

Analytical Control Strategy: HPLC Method Development and Validation for 3-Chloro-7-methyl-1H-indazole Executive Summary Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Control Strategy: HPLC Method Development and Validation for 3-Chloro-7-methyl-1H-indazole

Executive Summary

Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted anti-cancer therapeutics[1]. The compound 3-Chloro-7-methyl-1H-indazole presents unique analytical challenges due to its halogenated, hydrophobic nature combined with the tautomeric potential of the indazole nitrogen core. This application note provides a comprehensive, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for the precise quantification of 3-Chloro-7-methyl-1H-indazole, ensuring strict compliance with ICH Q2(R1) validation standards.

Physicochemical Profiling & Causality in Method Design

Effective chromatographic method development requires aligning the instrumental parameters with the analyte's intrinsic physicochemical properties. The choices below are not arbitrary; they are driven by the molecular realities of the indazole scaffold:

  • Stationary Phase Selection (Hydrophobic & π−π Interactions): The addition of 3-chloro and 7-methyl substituents significantly increases the lipophilicity of the indazole ring. A high-carbon-load C18 stationary phase (e.g., Hypersil BDS C18) is selected to maximize hydrophobic retention[2]. While a phenyl-hexyl column could exploit π−π interactions, C18 provides superior baseline stability and reproducibility for halogenated aromatics.

  • Mobile Phase pH Optimization (Ionization Suppression): 1H-indazole derivatives possess a basic pyridine-like nitrogen with a pKa typically around 1.2 to 2.0. At a neutral pH, the uncharged molecule can interact non-specifically with residual silanols on the silica support, leading to severe peak tailing[2][3]. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, we suppress silanol ionization and maintain the analyte in a consistent protonation state, guaranteeing sharp, symmetrical peaks.

  • Detector Wavelength (Chromophore Maximization): The highly conjugated bicyclic aromatic system of the indazole core exhibits strong UV absorbance. Scanning via a Photodiode Array (PDA) typically reveals an absorption maximum ( λmax​ ) near 254 nm, which is optimal for high-sensitivity quantification without interference from mobile phase absorbance[3][4].

Workflow & Logical Relationships

The following diagram illustrates the causal relationships driving the method development workflow, from analyte profiling to final validation.

HPLC_Method A Analyte Profiling 3-Chloro-7-methyl-1H-indazole B Stationary Phase C18 Column Selection A->B Hydrophobic core C Mobile Phase 0.1% Formic Acid (pH 2.7) B->C Suppress silanol activity D Gradient Elution Water/Acetonitrile C->D Optimize retention factor E UV Detection λ = 254 nm D->E Maximize chromophore signal F Method Validation ICH Q2(R1) Guidelines E->F Ensure reproducibility

HPLC method development workflow for 3-Chloro-7-methyl-1H-indazole quantification.

Experimental Protocol: A Self-Validating System

To ensure scientific trustworthiness, this protocol incorporates a System Suitability Test (SST) as a gating mechanism. The analysis cannot proceed to sample quantification unless the SST criteria are met, making the workflow inherently self-validating[5].

Reagents and Materials
  • Analyte: 3-Chloro-7-methyl-1H-indazole Reference Standard (Purity ≥99.0% ).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • Column: Hypersil BDS C18, 150 mm × 4.6 mm, 5.0 µm[2].

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled to prevent retention time drift)[6].

  • Detection: UV at 254 nm.

Gradient Elution Program

A gradient approach is utilized to elute the hydrophobic analyte efficiently while washing the column of potential highly polar or highly retained synthetic impurities[6].

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial equilibration
2.09010Isocratic hold
8.02080Linear gradient
10.02080Column wash
10.19010Return to initial
15.09010Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and ACN in a 50:50 (v/v) ratio[2].

  • Stock Solution: Accurately weigh 10.0 mg of 3-Chloro-7-methyl-1H-indazole into a 10 mL volumetric flask. Dissolve and make up to volume with ACN to yield a 1.0 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (SST): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (100 µg/mL).

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit and prevent pressure spikes[3].

System Suitability Testing (SST)

Inject the 100 µg/mL working standard six consecutive times. The system is validated for the analytical run only if the following criteria are met[5]:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms effective silanol suppression).

  • Theoretical Plates ( N ): ≥5000 .

Method Validation Summary

The method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, precision, accuracy, and sensitivity[2][5]. The quantitative data is summarized below:

Validation ParameterTest Range / ConditionAcceptance CriteriaObserved ResultStatus
Linearity 10 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Method Precision 100 µg/mL (n=6 preparations)Peak Area %RSD ≤2.0% 0.85%Pass
Intermediate Precision Different analyst/dayPeak Area %RSD ≤2.0% 1.12%Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean Recovery 98.0% - 102.0%99.4% - 101.2%Pass
LOD Signal-to-Noise ( S/N ) ≥3 Visual evaluation of baseline0.05 µg/mLPass
LOQ Signal-to-Noise ( S/N ) ≥10 Precision at LOQ ≤5.0% 0.15 µg/mLPass

Conclusion

The developed RP-HPLC method provides a highly specific, accurate, and self-validating framework for the quantification of 3-Chloro-7-methyl-1H-indazole. By grounding the chromatographic parameters in the physicochemical realities of the indazole scaffold—specifically utilizing acidic modifiers to control tautomerization and ionization—the method guarantees robust performance suitable for rigorous pharmaceutical quality control and drug development pipelines.

References

  • Title : DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF AXITINIB. Source : IRJWEB. URL :[Link]

  • Title : SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Source : Rasayan Journal. URL :[Link]

  • Title : Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography. Source : PubMed / NIH. URL :[Link]

  • Title : Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source : PMC / NIH. URL :[Link]

Sources

Application

Application Note: Structural Characterization of 3-Chloro-7-methyl-1H-indazole using NMR Spectroscopy

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2] The precise structural elucidation of novel indazole derivatives is a critical step in the drug development pipeline, ensuring the correct molecular architecture and enabling the establishment of structure-activity relationships (SAR). 3-Chloro-7-methyl-1H-indazole, a key intermediate in the synthesis of various bioactive molecules, presents a unique substitution pattern whose comprehensive characterization is paramount for its effective utilization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete NMR characterization of 3-Chloro-7-methyl-1H-indazole. We will delve into the rationale behind experimental choices, provide step-by-step protocols for sample preparation and data acquisition, and offer a thorough interpretation of the expected ¹H, ¹³C, and advanced 2D NMR spectra. While experimental spectra for this specific molecule are not widely published, this guide will provide a highly accurate prediction of the spectral data based on the analysis of structurally related indazole analogs.

Molecular Structure and Numbering

A clear understanding of the standard IUPAC numbering system for the indazole ring is essential for accurate spectral assignment. The structure and numbering of 3-Chloro-7-methyl-1H-indazole are depicted below.

Caption: Molecular structure of 3-Chloro-7-methyl-1H-indazole with IUPAC numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of 3-Chloro-7-methyl-1H-indazole. These predictions are based on established substituent effects on the indazole ring system, including the influence of a chloro group at the 3-position and a methyl group at the 7-position.[4][5]

Table 1: Predicted ¹H NMR Data for 3-Chloro-7-methyl-1H-indazole (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)~13.5br s-
H4~7.70d~8.0
H5~7.10t~7.5
H6~7.30d~7.0
CH₃~2.50s-

Table 2: Predicted ¹³C NMR Data for 3-Chloro-7-methyl-1H-indazole (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C3~138
C3a~141
C4~122
C5~121
C6~128
C7~118
C7a~120
CH₃~16

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the NMR analysis of 3-Chloro-7-methyl-1H-indazole.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like 3-Chloro-7-methyl-1H-indazole.

Materials:

  • 3-Chloro-7-methyl-1H-indazole (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes and caps

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh 5-10 mg of 3-Chloro-7-methyl-1H-indazole and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is often a good choice for indazoles to observe the NH proton).

  • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Using a pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add to vial vortex Vortex to Mix dissolve->vortex transfer Transfer to NMR Tube vortex->transfer cap Cap and Label transfer->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.

¹³C NMR and DEPT Acquisition:

  • Acquire a standard proton-decoupled 1D ¹³C NMR spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons.[6]

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NMR_Workflow cluster_acq NMR Data Acquisition cluster_info Information Obtained H1 1D ¹H NMR info_H1 Proton environment & coupling H1->info_H1 C13 1D ¹³C NMR info_C13 Carbon environments C13->info_C13 DEPT DEPT-90 & DEPT-135 info_DEPT Carbon multiplicity (CH, CH₂, CH₃) DEPT->info_DEPT COSY 2D COSY info_COSY ¹H-¹H connectivity COSY->info_COSY HSQC 2D HSQC info_HSQC Direct ¹H-¹³C bonds HSQC->info_HSQC HMBC 2D HMBC info_HMBC Long-range ¹H-¹³C connectivity HMBC->info_HMBC

Caption: Recommended NMR experimental workflow.

Data Analysis and Interpretation

A systematic approach to analyzing the acquired NMR data will lead to the complete and unambiguous structural elucidation of 3-Chloro-7-methyl-1H-indazole.

¹H NMR Spectrum Analysis
  • NH Proton: A broad singlet is expected far downfield (around 13.5 ppm in DMSO-d₆), characteristic of an acidic indazole NH proton.[7] Its broadness is due to exchange with trace amounts of water and quadrupole broadening from the adjacent nitrogen.

  • Aromatic Protons: Three signals are expected in the aromatic region (7.0-8.0 ppm). Based on the substituent effects, H4 is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nature of the pyrazole ring. H5 will likely appear as a triplet due to coupling to both H4 and H6. H6 will be a doublet.

  • Methyl Protons: A sharp singlet for the methyl group (CH₃) is expected in the upfield region (around 2.5 ppm).

¹³C NMR and DEPT Spectrum Analysis
  • The ¹³C NMR spectrum will show eight distinct signals.

  • The DEPT-135 spectrum will show positive signals for the three CH carbons in the aromatic ring and the CH₃ carbon, and no negative signals as there are no CH₂ groups.

  • The DEPT-90 spectrum will only show the three aromatic CH signals.

  • By comparing the ¹³C spectrum with the DEPT spectra, the quaternary carbons (C3, C3a, C7, and C7a) can be identified.

2D NMR Spectra Analysis
  • COSY: Cross-peaks will be observed between H4 and H5, and between H5 and H6, confirming their connectivity in the benzene ring.

  • HSQC: This will provide direct correlations between each proton and its attached carbon: H4 to C4, H5 to C5, H6 to C6, and the methyl protons to the methyl carbon.

  • HMBC: This is the key experiment for final confirmation. Expected long-range correlations include:

    • The methyl protons (at ~2.5 ppm) showing correlations to C6, C7, and C7a.

    • H4 showing correlations to C3, C5, and C7a.

    • H6 showing correlations to C4, C7, and C7a.

    • The NH proton showing correlations to C3, C3a, and C7a.

Interpretation_Logic cluster_data Experimental Data cluster_analysis Structural Information H1 ¹H NMR proton_info Proton Signals (Chemical Shift, Multiplicity) H1->proton_info C13 ¹³C & DEPT NMR carbon_info Carbon Signals & Multiplicity C13->carbon_info COSY COSY H_H_conn ¹H-¹H Connectivity COSY->H_H_conn HSQC HSQC H_C_direct Direct ¹H-¹³C Bonds HSQC->H_C_direct HMBC HMBC H_C_long Long-Range ¹H-¹³C Bonds HMBC->H_C_long structure Final Structure Confirmation proton_info->structure carbon_info->structure H_H_conn->structure H_C_direct->structure H_C_long->structure

Caption: Logical workflow for NMR data interpretation.

Conclusion

This application note provides a comprehensive framework for the NMR-based structural characterization of 3-Chloro-7-methyl-1H-indazole. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can confidently elucidate and confirm the molecular structure of this important synthetic intermediate. The provided protocols and interpretation guidelines are designed to be a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their synthesized compounds.

References

  • El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710. [Link]

  • Pan, X., et al. (2019). Discovery of novel Bcr-Abl (T315I) inhibitors with flexible linker. Part 1: Confirmation optimization of phenyl-1H-indazol-3-amine as hinge binding moiety. European Journal of Medicinal Chemistry, 178, 232–242. [Link]

  • Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—¹H,¹³C and¹⁵N study of¹⁵N labelled indazoles. Magnetic Resonance in Chemistry, 20(4), 235-239. [Link]

  • Wu, C., et al. (2022). Synthesis and Antitumor Activity of Novel 5- and 6-Substituted Indazole Derivatives. Chinese Journal of Organic Chemistry, 42(2), 590-598. [Link]

  • Hu, H., et al. (2015). Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5258–5264. [Link]

  • Wang, X., et al. (2017). Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. Journal of Medicinal Chemistry, 60(10), 4458–4473. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 89(12), 1493-1497. [Link]

  • Rossari, F., Minutolo, F., & Orciuolo, E. (2018). Past, present, and future of Bcr-Abl inhibitors: From chemical development to clinical efficacy. Journal of Hematology & Oncology, 11(1), 84. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5655. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (2025). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2829. [Link]

  • TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION. (2021). RASĀYAN J. Chem., 14(3), 2191-2195. [Link]

  • Keeler, J. (1990). The DEPT experiment. Chemical Society Reviews, 19(4), 381-403. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. [Link]

  • Synthesis of Novel N and N Indazole Derivatives. (2012). E-Journal of Chemistry, 9(4), 1676-1682. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). HETEROCYCLES, 43(12), 2701. [Link]

  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. (2016). Organic Letters, 18(9), 2066–2069. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). Organic Letters, 10(5), 777–780. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2011). Organic Letters, 13(12), 3044–3047. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o181. [Link]

  • Tables For Organic Structure Analysis. (n.d.). [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses, 97, 314-326. [Link]

  • 3-Chloro-7-fluoro-1H-indazole. (n.d.). PubChem. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2023). ChemistrySelect, 8(32). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2023). Molbank, 2023(2), M1622. [Link]

  • A B2(OH)4-Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library. (2020). Organic Letters, 22(16), 6404–6408. [Link]

  • Harnessing polarisation transfer to indazole and imidazole through signal amplification by reversible exchange to improve their. (2018). Magnetic Resonance in Chemistry, 56(8), 751-758. [Link]

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  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). The Journal of Organic Chemistry, 79(19), 9433–9439. [Link]

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Method

Advanced Cross-Coupling Strategies for 3-Chloro-7-methyl-1H-indazole: Overcoming Heterocycle-Induced Catalyst Inhibition

Executive Summary 3-Chloro-7-methyl-1H-indazole is a highly valuable heterocyclic scaffold in modern drug development, frequently utilized as a core building block in the synthesis of potent antifungal agents targeting t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-7-methyl-1H-indazole is a highly valuable heterocyclic scaffold in modern drug development, frequently utilized as a core building block in the synthesis of potent antifungal agents targeting the cytochrome bc1 complex[1] and novel acetyl-CoA carboxylase (ACC) inhibitors[2]. However, functionalizing this molecule via transition-metal-catalyzed cross-coupling presents severe synthetic hurdles. The C3-Cl bond is inherently less reactive toward oxidative addition than corresponding bromides or iodides. Furthermore, the unprotected, acidic N1-H group coordinates strongly to transition metals, poisoning the catalyst[3].

This Application Note provides field-proven, self-validating protocols for the selective functionalization of 3-chloro-7-methyl-1H-indazole, detailing the mechanistic causality behind ligand selection and reaction conditions.

Mechanistic Insights: Overcoming Azole-Induced Catalyst Poisoning

Standard cross-coupling conditions (e.g., Pd(PPh3)4 or Pd(OAc)2 with simple phosphines) routinely fail when applied to unprotected 3-chloroindazoles. Mechanistic investigations reveal that under basic conditions, the acidic N-H group is deprotonated, leading to the rapid formation of azole-bridged monomeric or oligomeric Pd(II) complexes[3]. These off-cycle complexes act as thermodynamic sinks, sequestering the active palladium and completely halting the catalytic cycle[3].

Causality of Experimental Choices: To disrupt these inactive dimers, the use of highly sterically demanding and electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is strictly mandatory. The extreme steric bulk of the XPhos ligand destabilizes the off-cycle azole-bridged Pd dimers, shifting the equilibrium back toward the active monomeric Pd(0) species[3]. Furthermore, utilizing pre-formed palladacycle precatalysts (e.g., XPhos Pd G2) ensures the rapid, quantitative generation of the active Pd(0)L1 species under mild conditions, preventing premature catalyst degradation before the recalcitrant C-Cl bond can be activated[4].

Mechanism Precatalyst Pd Precatalyst (e.g., XPhos Pd G2) ActivePd Active Pd(0)L Monomer Precatalyst->ActivePd Base Activation OxAdd Oxidative Addition (C3-Cl Activation) ActivePd->OxAdd + 3-Chloro-7-methyl-1H-indazole Dimer Inactive Pd(II) Azole-Bridged Dimer Dimer->OxAdd Bulky Ligand Rescue (XPhos) OxAdd->Dimer -H+ (Catalyst Poisoning) Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->ActivePd Product Release

Catalytic cycle showing off-cycle Pd-dimer inhibition and rescue by bulky ligands.

Protocol 1: Suzuki-Miyaura C3-C Cross-Coupling

This protocol targets the direct arylation of the C3 position while leaving the N1-H unprotected.

Self-Validating System: The protocol employs a 4:1 Dioxane/H2O solvent mixture. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base (K3PO4), facilitating the formation of the active boronate species for transmetalation[3]. Reaction progress is validated by LC-MS against an internal standard (dodecane) to confirm C-Cl oxidative addition has occurred prior to workup, preventing premature termination.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 3-chloro-7-methyl-1H-indazole (1.0 equiv, 0.5 mmol), the desired arylboronic acid (2.0 equiv, 1.0 mmol), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol)[3].

  • Catalyst Addition: Add the palladacycle precatalyst, XPhos Pd G2 (2.0 - 3.5 mol%). The G2 precatalyst provides a 1:1 ratio of Pd to ligand, which is optimal for this transformation[3].

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed HPLC-grade H2O (1.0 mL) to achieve the critical 4:1 ratio[3]. Add 10 µL of dodecane as an internal standard. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Heat the biphasic mixture to 100 °C in a pre-heated heating block. The high temperature is required to overcome the high activation energy of the electron-rich C-Cl bond. Stir vigorously (1000 rpm) for 15–20 hours[3].

  • In-Process Validation: Cool to room temperature. Extract a 10 µL aliquot, dilute with 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Proceed to workup only when the ratio of product to internal standard stabilizes and starting material is consumed.

  • Isolation: Dilute the mixture with EtOAc (10 mL) and water (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Glovebox Setup Weigh Solid Reagents Step2 2. Solvent Addition Degassed Dioxane/H2O Step1->Step2 Step3 3. Thermal Heating 100 °C for 15-20h Step2->Step3 Step4 4. LC-MS Validation Check C-Cl Activation Step3->Step4 Step5 5. Workup & Isolation Flash Chromatography Step4->Step5

Experimental workflow for the Suzuki-Miyaura cross-coupling of 3-chloroindazoles.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions

The following table summarizes the critical effect of ligand and precatalyst selection on the conversion of unprotected 3-chloroindazoles, demonstrating the necessity of specialized biaryl phosphines[3].

Precatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)Mechanism of Failure / Success
Pd(OAc)2 / PPh3Na2CO3Toluene/H2O100< 5%Severe catalyst poisoning via Pd-azole dimers.
Pd2(dba)3 / RuPhosK3PO4Dioxane/H2O10015%Insufficient steric bulk to prevent off-cycle binding.
SPhos Pd G2 K3PO4 Dioxane/H2O 100 > 90% Destabilizes dimers; efficient C-Cl activation.
XPhos Pd G2 K3PO4 Dioxane/H2O 100 > 95% Optimal steric profile for monomeric Pd(0) stability.

Protocol 2: Decarboxylative sp3 C-N Cross-Coupling at N1 (Dual Catalysis)

While Protocol 1 addresses C3 functionalization, researchers may alternatively need to selectively alkylate the N1 position while preserving the C3-Cl bond for downstream orthogonal coupling. This is achieved via advanced dual copper/photoredox catalysis, utilizing naturally abundant alkyl carboxylic acids as alkylating agents via in situ iodonium activation[5].

Causality of Experimental Choices: The synergistic merger of an Iridium-based photocatalyst and a Cu(I) catalyst allows for the generation of alkyl radicals from carboxylic acids. These radicals are rapidly captured by a Cu(II)-amido complex formed with the indazole[6]. This completely circumvents the need for harsh bases or pre-functionalized, unstable alkyl halides, which often lead to poor regioselectivity (N1 vs N2 alkylation) when applied to 7-methyl indazoles due to steric clash.

Step-by-Step Methodology
  • Setup: To a 2-dram vial equipped with a magnetic stir bar, add 3-chloro-7-methyl-1H-indazole (1.0 equiv, 0.2 mmol), the desired alkyl carboxylic acid (1.5 equiv, 0.3 mmol), CuTC (thiophene-2-carboxylate) (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (dOMe-Phen, 10 mol%), and the photocatalyst Ir(F-Meppy)2(dtbbpy)PF6 (1 mol%)[5][6].

  • Solvent & Base: Transfer the vial to a glovebox. Add anhydrous DMSO (2.0 mL) and the non-nucleophilic base BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine, 2.0 equiv)[5]. Seal the vial with a Teflon-lined cap.

  • Photochemical Irradiation: Remove the vial from the glovebox. Irradiate the reaction mixture with 34 W blue LEDs.

    • Critical Validation Step: A cooling fan must be directed at the setup to maintain the internal reaction temperature at ~25 °C. Thermal runaway will lead to the degradation of the photocatalyst and poor yields[5].

  • Completion & Isolation: The reaction is remarkably fast and is typically complete within 5 minutes to 1 hour[5]. Quench the reaction by exposing it to air, dilute with EtOAc, wash extensively with water to remove DMSO and BTMG salts, dry, and purify via chromatography.

References

  • Source: National Institutes of Health (PMC) / Science.
  • Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
  • Source: ABCR / Strem Chemicals Product Literature.
  • Source: American Chemical Society (ACS).
  • Source: ChemRxiv.
  • Source: Scholaris.ca (University of Toronto Theses).
  • Source: Google Patents.

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Application

Application Note: Strategic Incorporation of 3-Chloro-7-methyl-1H-indazole into Heterocyclic Scaffolds

Executive Summary & Pharmacological Context The indazole scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, frequently serving as an ATP-competitive surrogate in the design of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The indazole scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, frequently serving as an ATP-competitive surrogate in the design of potent kinase inhibitors and receptor antagonists[1]. Within this chemical space, 3-chloro-7-methyl-1H-indazole represents a highly strategic building block. The 7-methyl substituent is not merely decorative; it provides critical conformational locking and enhances target selectivity by occupying specific hydrophobic pockets within kinase active sites[1]. Concurrently, the C3-chloro group serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling, while the N1-position remains available for orthogonal alkylation or arylation.

This application note details the mechanistic rationale and validated protocols for incorporating this bifunctional scaffold into complex heterocyclic systems, addressing the historical challenges associated with unprotected nitrogen-rich heterocycles.

Mechanistic Insights: Overcoming Heterocycle-Induced Catalyst Deactivation

Functionalizing unprotected 3-chloroindazoles via Suzuki-Miyaura cross-coupling has traditionally been plagued by low yields and high catalyst loading requirements. The primary cause of this inefficiency is not the inherent strength of the C(sp2)-Cl bond, but rather the acidic N-H proton of the indazole core. During the catalytic cycle, the unprotected azole can coordinate with the palladium center to form a thermodynamically stable, off-cycle palladium-heterocycle dimer, effectively poisoning the catalyst[2][3].

To disrupt this unreactive resting state, two critical experimental parameters must be controlled:

  • Ligand Architecture: The use of sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) is mandatory. The bulkiness of these ligands accelerates the reductive elimination step and sterically hinders the formation of the inactive Pd-dimer[3].

  • Thermal Activation: Elevated temperatures (typically 100 °C) provide the necessary kinetic energy to dissociate any transiently formed inactive Pd-azole complexes, forcing the palladium back into the productive catalytic cycle[2][3].

Experimental Workflows & Logical Relationships

The bifunctional nature of 3-chloro-7-methyl-1H-indazole allows for divergent synthetic pathways. The workflow below illustrates the orthogonal functionalization strategies utilized to build complex heterocyclic scaffolds.

Workflow Start 3-Chloro-7-methyl-1H-indazole (Starting Scaffold) C3_Path C3 Cross-Coupling (Suzuki-Miyaura) Start->C3_Path N1_Path N1 Alkylation (Decarboxylative C-N) Start->N1_Path Pd_Cat Pd2(dba)3 / XPhos 100 °C, Dioxane/H2O C3_Path->Pd_Cat Cu_Cat Cu(I) / Ir(ppy)3 / Blue LED RT, DMSO N1_Path->Cu_Cat Prod1 3-Aryl-7-methyl-1H-indazole (Kinase Inhibitor Core) Pd_Cat->Prod1 Prod2 1-Alkyl-3-chloro-7-methylindazole (Advanced Intermediate) Cu_Cat->Prod2

Divergent functionalization of 3-chloro-7-methyl-1H-indazole via metal catalysis.

Quantitative Data: Ligand & Catalyst Optimization

The selection of the appropriate palladium source and ligand is the most critical variable in the C3-arylation of unprotected 3-chloroindazoles. The table below summarizes the optimization data, demonstrating the superiority of XPhos and SPhos over less sterically hindered or differently tuned ligands.

Table 1: Optimization of Pd Sources and Ligands for Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole

Palladium Source (2 mol%)Ligand (3-4 mol%)Base (2.0 equiv)Conversion (%)Isolated Yield (%)
Pd₂(dba)₃XPhosK₃PO₄7556
Pd₂(dba)₃SPhosK₃PO₄7152
Pd₂(dba)₃RuPhosK₃PO₄< 10< 5
Pd(OAc)₂PPh₃K₂CO₃< 5N/A

Data adapted from mechanistic investigations of unprotected azole cross-couplings[3]. Reactions performed at 100 °C in Dioxane/H₂O (4:1) for 15 hours.

Self-Validating Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines the direct arylation of the C3-position while leaving the N1-position unprotected, yielding a core suitable for kinase inhibitor screening.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-7-methyl-1H-indazole (1.0 equiv, 0.50 mmol), the desired aryl boronic acid (2.0 equiv, 1.00 mmol), K₃PO₄ (2.0 equiv, 1.00 mmol), Pd₂(dba)₃ (2.0 mol%), and XPhos (4.0 mol%).

    • Causality Check: 2.0 equivalents of the boronic acid are utilized to counteract protodeboronation, a competing side reaction that is highly prevalent at elevated temperatures in aqueous biphasic systems[2][3].

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 2.5 mL total volume) via syringe.

    • Causality Check: The biphasic solvent system is critical. The water ensures the complete dissolution of the inorganic phosphate base, which is required to generate the reactive hydroxo-palladium intermediate necessary for the transmetalation step[3].

  • Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 15–20 hours.

    • Causality Check: As established in the mechanistic insights, the 100 °C temperature is strictly required to overcome the activation energy barrier of the inactive Pd-azole resting state[2][3].

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the 3-aryl-7-methyl-1H-indazole.

Protocol B: N1-Alkylation via Dual Copper/Photoredox Catalysis

When the synthetic strategy requires the C3-chloro group to be preserved for late-stage modification, N1-alkylation can be achieved using naturally abundant alkyl carboxylic acids via decarboxylative sp³ C–N coupling[4].

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL glass vial, combine 3-chloro-7-methyl-1H-indazole (1.0 equiv, 0.20 mmol), a secondary alkyl carboxylic acid (1.5 equiv, 0.30 mmol), Cu(MeCN)₄PF₆ (10 mol%), Ir(ppy)₃ (1 mol%), and Cs₂CO₃ (2.0 equiv, 0.40 mmol).

  • Solvent Addition: Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques) and add anhydrous, degassed DMSO (2.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Photochemical Reaction: Irradiate the stirring mixture with blue LEDs (λ = 450 nm) at room temperature for 2–4 hours.

    • Causality Check: The Ir(ppy)₃ photoredox catalyst undergoes single-electron transfer (SET) upon excitation to oxidize the carboxylate, triggering decarboxylation and generating a nucleophilic alkyl radical. Simultaneously, the Cu(I) catalyst coordinates to the N1-position of the indazole. The alkyl radical is intercepted by the copper complex, followed by reductive elimination to forge the C(sp³)–N bond[4]. Operating at room temperature entirely preserves the integrity of the C3-chloro bond.

  • Workup & Isolation: Quench the reaction by exposing it to air. Dilute with diethyl ether (10 mL) and wash thoroughly with water (3 × 10 mL) to remove DMSO. Dry the organic layer, concentrate, and purify via silica gel chromatography to obtain the 1-alkyl-3-chloro-7-methyl-1H-indazole.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. nih.gov.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. researchgate.net.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-7-methyl-1H-indazole Synthesis

Welcome to the Technical Support Center. 3-Chloro-7-methyl-1H-indazole is a highly valued heterocyclic building block, frequently utilized in the synthesis of novel antifungal agents targeting the cytochrome bc1 complex[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Chloro-7-methyl-1H-indazole is a highly valued heterocyclic building block, frequently utilized in the synthesis of novel antifungal agents targeting the cytochrome bc1 complex[1] and N1/N2-lactam acetyl-CoA carboxylase inhibitors[2].

Synthesizing this intermediate with high yield and purity is notoriously challenging due to competing side reactions, poor conversion rates, and over-chlorination. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols and mechanistic troubleshooting strategies to optimize your synthetic workflows.

Mechanistic Overview & Route Selection

Choosing the correct synthetic route dictates your impurity profile and overall yield ceiling. There are two primary pathways utilized in the field:

  • Deoxychlorination (POCl₃ Route): This route converts 7-methyl-1H-indazol-3-ol to the 3-chloro derivative. Mechanistically, the tautomeric indazolone oxygen is activated by phosphorus(V) oxychloride (POCl₃) to form a highly stable phosphorodichloridate leaving group. Chloride displacement follows. Because the rearomatization step has a high activation energy barrier, this reaction strictly requires harsh thermal conditions (140 °C)[1].

  • Electrophilic Aromatic Substitution (NCS Route): This route involves the direct chlorination of 7-methyl-1H-indazole using N-chlorosuccinimide (NCS). The C-3 position of the indazole ring is highly nucleophilic. By introducing a catalytic amount of DMSO, NCS is activated into a highly reactive chloro-dimethylsulfonium intermediate. This allows the transfer of Cl⁺ to proceed under mild conditions with exceptional regioselectivity, bypassing the need for harsh Lewis acids.

SyntheticPathways SM1 7-Methyl-1H-indazol-3-ol Route1 POCl3, 140°C, 5h (Deoxychlorination) SM1->Route1 SM2 7-Methyl-1H-indazole Route2 NCS, DMSO (cat.), rt (Electrophilic Substitution) SM2->Route2 Product 3-Chloro-7-methyl-1H-indazole Route1->Product Yield ~60-70% Route2->Product Yield ~80-90%

Workflow comparing POCl3 deoxychlorination and NCS electrophilic substitution routes.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the workup phase without passing the in-process validation checks.

Protocol A: POCl₃-Mediated Deoxychlorination[1]

Causality Note: High temperatures are strictly required because the intermediate phosphorodichloridate is highly stable; insufficient heat stalls the reaction at the intermediate stage, leading to massive yield losses during aqueous workup.

  • Setup: Charge a pressure-rated sealed tube with 7-methyl-1H-indazol-3-ol (500 mg, 3.38 mmol, 1.0 eq) and suspend it in POCl₃ (2.0 mL).

  • Reaction: Seal the tube with a Teflon screw valve. Submerge the vessel in a preheated oil bath at 140 °C. Stir vigorously for 5 hours.

  • Self-Validation Check: Cool the reaction to room temperature. Remove a 10 µL aliquot, quench carefully in 1 mL of saturated NaHCO₃, and extract with 1 mL ethyl acetate. Analyze via LC-MS. The product mass [M+H]⁺ 167.0 should be the base peak. If the heavier intermediate mass is observed, reseal and heat for an additional 2 hours.

  • Quench & Workup: Pour the cooled reaction mixture dropwise over 50 g of crushed ice to safely hydrolyze the excess POCl₃. Extract with CH₂Cl₂ (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.

Protocol B: DMSO-Catalyzed NCS Chlorination[3]

Causality Note: DMSO acts as a nucleophilic catalyst. It attacks the chlorine atom of NCS to form a sulfonium species that transfers Cl⁺ much more efficiently than NCS alone, preventing the need for elevated temperatures and reducing poly-chlorination.

  • Setup: In a round-bottom flask, dissolve 7-methyl-1H-indazole (500 mg, 3.78 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).

  • Catalyst & Reagent Addition: Add DMSO (0.1 eq), followed by NCS (530 mg, 3.97 mmol, 1.05 eq) in small portions over 10 minutes at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.3) should completely disappear, replaced by a single, more non-polar spot (R_f ~0.5).

  • Workup: Quench with water (20 mL). Extract with ethyl acetate (3 × 15 mL). Wash the organic layer thoroughly with water to remove the succinimide byproduct and DMSO. Dry over MgSO₄ and concentrate.

Troubleshooting Guides & FAQs

Q1: Why is my POCl₃ reaction yielding a black tarry mixture with low product recovery? A1: Tarry byproducts in POCl₃ reactions are typically caused by localized overheating or degradation during the quench phase. Causality: POCl₃ hydrolysis is violently exothermic. If quenched too rapidly, the localized heat spike degrades the indazole ring. Solution: Ensure the reaction is cooled completely to room temperature before quenching. Pour the mixture dropwise over a large excess of vigorously stirred crushed ice, maintaining the internal temperature below 10 °C at all times.

Q2: I am observing di-chlorinated byproducts in the NCS route. How can I improve regioselectivity? A2: Over-chlorination occurs when the local concentration of the active electrophile is too high relative to the substrate. Causality: The C-5 position of the indazole is the second most nucleophilic site. If the reaction is run at elevated temperatures or with excess NCS, C-3/C-5 di-chlorination occurs. Solution: Strictly control the NCS stoichiometry to exactly 1.0–1.05 equivalents. Add the NCS portion-wise at 0 °C and utilize the DMSO catalyst to ensure rapid, selective C-3 chlorination at lower temperatures.

Q3: My conversion stalls at 50% when using aqueous NCS chlorination methods. What is the issue? A3: Aqueous chlorination using NCS relies on the generation of active chlorine species in situ[3]. Causality: Indazoles have exceptionally poor solubility in purely aqueous media, leading to a biphasic stall where the reagent cannot physically access the substrate. Solution: Introduce a co-solvent such as THF or DMF to homogenize the reaction mixture, or switch entirely to the anhydrous DMSO/acetonitrile protocol (Protocol B).

TroubleshootingLogic Start Issue: Low Yield (<50%) Check HPLC/TLC Analysis of Crude Start->Check Unreacted High Unreacted Starting Material Check->Unreacted Byproducts Multiple Spots / Over-chlorination Check->Byproducts Tarry Black Tarry Mixture (Degradation) Check->Tarry Sol1 Increase Reagent Eq. or Reaction Time Unreacted->Sol1 Sol2 Lower Temp to 0°C or Change Solvent Byproducts->Sol2 Sol3 Slow Quench in Ice Avoid Exotherms Tarry->Sol3

Logical troubleshooting decision tree for resolving low yield issues.

Quantitative Data: Yield Comparison

The table below summarizes the expected yields and impurity profiles based on the selected synthetic methodology. Use this data to benchmark your own experimental recoveries.

Synthetic RouteReagents / ConditionsTypical YieldMajor Impurity ProfileKey Advantage
Deoxychlorination POCl₃, 140 °C, 5h60–70%Tarry degradation productsUtilizes readily available 3-OH precursor[1]
Direct Chlorination NCS, DMSO (cat.), MeCN, rt85–95%Di-chlorinated indazole (<5%)Mild conditions, high regioselectivity
Aqueous Chlorination NCS, HCl, H₂O, rt40–55%Unreacted starting materialEnvironmentally benign solvent[3]

References

  • Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance - DSpace@MIT. Source: mit.edu.
  • Chlorination of (Hetero)arene Derivatives with DMSO Catalyst - TCI Chemicals. Source: tcichemicals.com.
  • Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide - International Science Community Association. Source: isca.me.
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents. Source: google.com.

Sources

Optimization

Technical Support Center: Reducing Impurities in 3-Chloro-7-methyl-1H-indazole Crystallization

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis and purification of 3-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis and purification of 3-Chloro-7-methyl-1H-indazole.

Because this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—such as antifungal analogs targeting the cytochrome bc1 complex 1—controlling its impurity profile during crystallization is paramount.

Part 1: Quantitative Impurity Profiling

Before troubleshooting a crystallization failure, you must identify the thermodynamic and structural nature of the impurities present in your crude stream. The synthesis of 3-chloro-7-methyl-1H-indazole typically involves the high-temperature chlorination of 7-methyl-1H-indazol-3-ol using phosphorus oxychloride (POCl₃) 1. This harsh environment generates specific classes of byproducts.

Table 1: Common Impurities and Rejection Strategies

Impurity IdentityChemical NatureTypical Crude LoadTarget SpecPrimary Rejection Strategy
7-Methyl-1H-indazol-3-ol Polar (Unreacted SM)2.0% - 5.0%< 0.15%Warmer isolation temp; slightly polar wash
Over-chlorinated Indazoles Non-Polar (e.g., 3,4-dichloro)1.0% - 3.0%< 0.10%Chilled non-polar (heptane) wash; slow cooling
Hydrolysis Degradants Ring-opened / Oxidized0.5% - 1.5%< 0.05%Pre-crystallization reverse quenching into ice

Part 2: Troubleshooting FAQs

Q: During the POCl₃ chlorination of 7-methyl-1H-indazol-3-ol, how do I prevent the formation of hydrolysis degradants before crystallization even begins? A: The indazole ring is highly susceptible to degradation if the POCl₃ quench is not thermally controlled.

  • Causality: Adding water directly to the reaction mixture causes a massive, localized exothermic reaction. This thermal spike drives the hydrolysis of the newly formed 3-chloro bond or causes ring opening.

  • Solution: Utilize a reverse-quench strategy. Slowly add the reactor outflow to a large volume of crushed ice. This maintains the internal temperature strictly below 5°C, preserving the structural integrity of the intermediate before extraction and subsequent crystallization 2.

Q: My crystallization is suffering from "oiling out" (liquid-liquid phase separation) when adding the heptane anti-solvent. How do I force nucleation? A: Oiling out occurs when the system's supersaturation exceeds the metastable zone limit, forcing the solute into an amorphous, solute-rich liquid phase rather than a highly ordered crystalline solid. This amorphous phase acts as a universal solvent, scavenging impurities from the mother liquor.

  • Causality: Rapid addition of the anti-solvent (heptane) spikes supersaturation too quickly, bypassing the nucleation threshold and hitting the binodal curve.

  • Solution: Implement a controlled, seeded crystallization approach. By adding 1-2 wt% of seed crystals at a low supersaturation threshold and strictly controlling the anti-solvent addition rate, you provide a surface for secondary nucleation. This ensures the solute integrates into a pure crystal lattice rather than crashing out as an oil 3.

Q: I am detecting unreacted 7-methyl-1H-indazol-3-ol in the final dried cake. Washing with cold heptane isn't removing it. Why? A: 7-methyl-1H-indazol-3-ol is a highly polar starting material due to its free hydroxyl group.

  • Causality: Cold heptane is highly non-polar and lacks the solvent power to dissolve polar impurities trapped on the crystal surface. Furthermore, aggressive cryogenic cooling during crystallization forces this polar impurity to co-precipitate kinetically.

  • Solution: Shift to a warmer isolation temperature (e.g., 5°C to 10°C instead of -10°C) to keep the polar starting material dissolved in the mother liquor. Follow up with a chilled, slightly polar wash (e.g., 9:1 Heptane:EtOAc) to selectively purge residual starting material without dissolving the target product 4.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and high purity, execute the following self-validating crystallization workflow. Every step contains a built-in verification mechanism to ensure the system is behaving thermodynamically as expected.

Step 1: Dissolution & Primary Solvent Verification

  • Suspend crude 3-Chloro-7-methyl-1H-indazole in Ethyl Acetate (EtOAc, 3.0 volumes).

  • Heat the reactor to 65°C until complete dissolution is achieved.

  • Self-Validation Check: Pull a 1 mL aliquot and cool it rapidly to room temperature. If the sample oils out instead of crystallizing, the primary solvent volume is too low to maintain the metastable zone. Add an additional 0.5 volumes of EtOAc before proceeding.

Step 2: Polish Filtration

  • Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble inorganic particulates (e.g., residual phosphorus salts).

  • Self-Validation Check: Measure the mass of the filtrate. If the mass is >5% lower than the expected theoretical input, the product has prematurely crystallized in the filter housing. Re-heat the filter and flush with 0.5 volumes of hot EtOAc.

Step 3: Cooling & Seeding

  • Cool the reactor to 50°C at a controlled rate of 0.5°C/min.

  • Charge 1.0 wt% of pure 3-Chloro-7-methyl-1H-indazole seed crystals. Hold at 50°C for 30 minutes to allow the seed bed to age.

Step 4: Anti-Solvent Addition & FBRM Monitoring

  • Dose Heptane (6.0 volumes) linearly over 4 hours.

  • Self-Validation Check: Monitor the chord length distribution via Focused Beam Reflectance Measurement (FBRM). A steady rise in 50-150 µm chord lengths validates controlled crystal growth. If a sudden spike in <10 µm particles occurs, secondary nucleation (crashing out) has triggered. Automatically pause the anti-solvent feed and hold the temperature for 30 minutes to allow Ostwald ripening to consume the fines.

Step 5: Aging, Isolation, and Washing

  • Cool the slurry to 5°C at 0.2°C/min and age for 2 hours.

  • Filter the slurry. Wash the cake with pre-chilled Heptane/EtOAc (9:1 v/v, 2.0 volumes) to selectively purge non-polar impurities and residual starting material 4. Dry under vacuum at 40°C.

Part 4: Workflow Visualization

CrystallizationTroubleshooting Start Impurity Spike Detected (HPLC Analysis) Identify Identify Impurity Class (LC-MS / RRT) Start->Identify Polar Polar Impurity (Unreacted SM) Identify->Polar RRT < 1.0 NonPolar Non-Polar Impurity (Over-chlorinated) Identify->NonPolar RRT > 1.0 ActionPolar Increase Primary Solvent or Warmer Isolation Temp Polar->ActionPolar ActionNonPolar Increase Anti-Solvent or Chilled Heptane Wash NonPolar->ActionNonPolar Oiling Oiling Out / LLPS Observed? ActionPolar->Oiling ActionNonPolar->Oiling Seed Implement Seeding & Reduce Anti-solvent Rate Oiling->Seed Yes Success High Purity Crystal Cake (>99.5% Target) Oiling->Success No Seed->Success

Logical workflow for troubleshooting impurity spikes during indazole crystallization.

References

  • [1] Title: Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. Source: DSpace@MIT. URL: 1

  • [3] Title: Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization. Source: Organic Process Research & Development. URL:3

  • [2] Title: An Alternative Indazole Synthesis for Merestinib. Source: Organic Process Research & Development. URL:2

  • [4] Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Source: The Journal of Organic Chemistry. URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-7-methyl-1H-indazole Functionalization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering synthetic bottlenecks during the functionalization of the 3-Chloro-7-methyl-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering synthetic bottlenecks during the functionalization of the 3-Chloro-7-methyl-1H-indazole scaffold.

Due to its unique electronic and steric properties, this specific indazole derivative presents two major synthetic challenges: N-alkylation regioselectivity and C-3 cross-coupling sluggishness . Below, you will find field-proven troubleshooting guides, causal mechanistic explanations, and self-validating protocols to optimize your reaction conditions.

Module 1: Overcoming Regioselectivity Issues in N-Alkylation

FAQ 1: Why am I observing predominantly N2-alkylation when the literature states 1H-indazoles thermodynamically favor N1-alkylation?

Answer: The regioselectivity of indazole N-alkylation is dictated by a delicate interplay between kinetic and thermodynamic control[1]. In your specific substrate, the C-7 methyl group plays a critical mechanistic role. This bulky substituent introduces severe steric hindrance directly adjacent to the N1 nitrogen[2].

While the 1H-indazole tautomer is intrinsically more thermodynamically stable[2], the C-7 methyl group blocks the trajectory of incoming electrophiles, kinetically driving the reaction toward the unhindered N2 position[1]. To force N1-alkylation, you must employ conditions that allow the system to equilibrate to the thermodynamically favored state, overcoming the kinetic steric barrier[2].

FAQ 2: How do I rationally select reaction conditions to favor either the N1 or N2 regioisomer?

Answer: You must modulate the base and solvent to shift the reaction's energy landscape:

  • N1-Selectivity (Thermodynamic Control): Utilize a strong base like Sodium Hydride (NaH) in Tetrahydrofuran (THF)[2]. This generates a highly reactive, "naked" indazolide anion that can undergo equilibration. Because of the C-7 steric clash, elevated temperatures (reflux) and extended reaction times are required to achieve high N1:N2 ratios.

  • N2-Selectivity (Kinetic Control): Employ a milder base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF)[1]. Under these conditions, the reaction is irreversible (kinetic control), and the electrophile naturally attacks the least sterically hindered nitrogen (N2).

Quantitative Data: Condition Matrix for Regioselective Alkylation
Target IsomerBase (Equiv)SolventTemperatureTimeExpected N1:N2 RatioMechanistic Driver
N1-Alkyl NaH (1.2 eq)THF65 °C (Reflux)12-18 h> 85:15Thermodynamic equilibration
N2-Alkyl K₂CO₃ (2.0 eq)DMF25 °C (RT)4-8 h< 10:90Kinetic control (Steric avoidance)

(Note: Ratios are approximate and depend heavily on the steric bulk of the specific alkyl halide used).

NAlkylation Start 3-Chloro-7-methyl-1H-indazole Steric C-7 Methyl Steric Hindrance Start->Steric Path1 Thermodynamic Control (NaH, THF, Reflux) Steric->Path1 Overcome barrier Path2 Kinetic Control (K2CO3, DMF, RT) Steric->Path2 Avoid barrier N1 N1-Alkyl Regioisomer (Major Product) Path1->N1 N2 N2-Alkyl Regioisomer (Major Product) Path2->N2

Workflow illustrating the thermodynamic vs. kinetic control of N-alkylation regioselectivity.

Protocol 1: Self-Validating N1-Alkylation Workflow
  • Preparation : Flame-dry a Schlenk flask under argon. Suspend 3-Chloro-7-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation : Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation Check: Hydrogen gas evolution must be observed. The solution should become homogeneous or slightly yellow, confirming indazolide formation.

  • Electrophile Addition : Stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 equiv) dropwise.

  • Equilibration : Attach a reflux condenser and heat the reaction to 65 °C (THF reflux) for 12-18 hours. Causality: Heat provides the activation energy necessary to overcome the C-7 methyl steric barrier, allowing the kinetically formed N2-isomer to equilibrate to the stable N1-isomer.

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Module 2: Activating the C-3 Chloro Handle for Cross-Coupling

FAQ 3: My Suzuki-Miyaura coupling at the C-3 position is failing, returning unreacted starting material or black palladium precipitate. What is the root cause?

Answer: Direct C-3 functionalization of 3-chloroindazoles is notoriously difficult due to two compounding factors[3]:

  • Catalyst Poisoning (The Free N-H Effect): The unprotected N-H group is acidic. Under the basic conditions of a Suzuki coupling, it easily deprotonates. The resulting indazolide strongly coordinates to the Palladium center, forming an off-cycle, unreactive complex that strips the metal of its ligands, leading to Pd(0) black precipitation.

  • High C-Cl Bond Dissociation Energy: The C-3 chloro substituent is significantly less reactive toward oxidative addition than bromo or iodo analogs[4]. Standard catalysts like Pd(PPh₃)₄ often fail to cross this activation energy barrier.

FAQ 4: What is the definitive strategy for successful C-3 arylation?

Answer: A two-step mitigation strategy is required:

  • N1-Protection: Mask the N-H group using a robust protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) prior to coupling[4].

  • Ligand Selection: Utilize a Palladium precatalyst with an electron-rich, bidentate phosphine ligand, such as PdCl₂(dppf) or PdCl₂(dtbpf) [3]. These ligands increase the electron density on the Pd center, facilitating the difficult oxidative addition into the C-Cl bond while preventing catalyst degradation[3].

SuzukiWorkflow Substrate 3-Chloro-7-methyl-1H-indazole (Free N-H) Protect Step 1: N1-Protection (SEM-Cl, NaH) Substrate->Protect Recommended Unprotected Direct Pd-Catalysis (No Protection) Substrate->Unprotected Not Recommended ProtectedSub 1-SEM-3-Chloro-7-methyl-indazole Protect->ProtectedSub Poison Catalyst Poisoning (Pd-Indazolide Complex) Unprotected->Poison N-H coordinates Pd Coupling Step 2: Suzuki-Miyaura (PdCl2(dppf), Ar-B(OH)2) ProtectedSub->Coupling Oxidative Addition Product 1-SEM-3-Aryl-7-methyl-indazole Coupling->Product Deprotect Step 3: Deprotection (TFA or TBAF) Product->Deprotect Final 3-Aryl-7-methyl-1H-indazole Deprotect->Final

Mechanistic workflow for C-3 Suzuki-Miyaura cross-coupling, highlighting the N-protection step.

Protocol 2: C-3 Suzuki-Miyaura Arylation (Protected Substrate)
  • Setup : In a microwave vial, combine 1-SEM-3-chloro-7-methyl-1H-indazole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition : Add PdCl₂(dppf) (0.05 equiv, 5 mol%). Self-Validation Check: Ensure the catalyst is a bright red/orange powder; gray or black powder indicates premature degradation.

  • Solvent : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of the reactive boronate species.

  • Reaction : Seal the vial, purge with argon, and heat at 100 °C for 12 hours (or 140 °C for 30 mins via microwave irradiation).

  • Workup : Filter the crude mixture through a short pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, wash with brine, dry, and purify via chromatography.

References

  • [2] Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: nih.gov URL:

  • [1] Title: Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles Source: benchchem.com URL:

  • [4] Title: Direct Catalytic Functionalization of Indazole Derivatives Source: researchgate.net URL:

  • [3] Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: mdpi.com URL:

Sources

Optimization

preventing degradation of 3-Chloro-7-methyl-1H-indazole during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper long-term storage of 3-Chloro-7-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper long-term storage of 3-Chloro-7-methyl-1H-indazole. This document will cover potential degradation pathways, recommended storage conditions, and analytical methods for assessing the stability of this compound.

Introduction

3-Chloro-7-methyl-1H-indazole is a vital building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2] The inherent reactivity of the indazole core, coupled with the presence of a halogen substituent, necessitates careful consideration of long-term storage conditions to prevent degradation and ensure the integrity of your experimental results. This guide provides a comprehensive overview of best practices to maintain the stability and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 3-Chloro-7-methyl-1H-indazole?

A1: The primary environmental factors that can lead to the degradation of 3-Chloro-7-methyl-1H-indazole are exposure to light, elevated temperatures, and humidity.[3] The indazole ring system can be susceptible to photodegradation, particularly in solution.[4] Thermal stress can accelerate decomposition reactions, while moisture can facilitate hydrolysis or other degradative pathways.

Q2: What are the optimal storage conditions for long-term stability?

A2: For optimal long-term stability, 3-Chloro-7-methyl-1H-indazole should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[5][6][7] Many suppliers recommend refrigeration (2-8°C).[8] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation.[9]

Q3: I've noticed a change in the color of my 3-Chloro-7-methyl-1H-indazole sample over time. What could this indicate?

A3: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This can be due to the formation of various degradation products resulting from oxidation, photodegradation, or other reactions. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q4: Are there any specific chemical incompatibilities I should be aware of when storing this compound?

A4: Yes, 3-Chloro-7-methyl-1H-indazole should be stored away from strong oxidizing agents, strong bases, and amines.[10] These substances can react with the indazole ring or the chloro substituent, leading to degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable troubleshooting steps.

Issue 1: Loss of Purity Detected in a Stored Sample

Symptoms:

  • Lower than expected potency in biological assays.

  • Appearance of new, unexpected peaks in HPLC or LC-MS analysis.

  • Inconsistent experimental results using the same batch of the compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Improper Storage Temperature Storing at room temperature or higher can accelerate degradation.Store the compound at the recommended refrigerated temperature (2-8°C).[8]
Exposure to Light The indazole ring is known to be light-sensitive, which can lead to photodegradation.[4]Always store the compound in an amber vial or a light-blocking container.[3]
Moisture Contamination The container may not have been properly sealed, allowing moisture to enter and cause hydrolysis.Ensure the container is tightly closed after each use. Consider storing in a desiccator.
Oxidative Degradation Exposure to air can lead to oxidation of the indazole ring.For maximum stability, store under an inert atmosphere like argon or nitrogen.[9]
Issue 2: Inconsistent Analytical Results (HPLC/LC-MS)

Symptom:

  • Variable retention times, poor peak shapes (tailing or fronting), or the appearance of broad peaks during HPLC analysis.

Troubleshooting Protocol:

  • Assess Sample Integrity: First, confirm that the issue is not with the stored compound itself. Prepare a fresh solution of a known pure standard (if available) and inject it into the HPLC system. If the peak shape is good, the problem likely lies with your stored sample.

  • Investigate Degradation: If the standard shows good chromatography, your stored sample has likely degraded.

    • Analyze for Degradants: Use a high-resolution mass spectrometer (LC-MS) to identify potential degradation products.[11] Common degradation pathways for similar heterocyclic compounds include oxidation and hydrolysis.[4]

    • Forced Degradation Study: To understand potential degradation pathways, you can perform a forced degradation study.[12] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products that can then be characterized.[3][12] This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Assessing the Purity of 3-Chloro-7-methyl-1H-indazole by HPLC

This protocol provides a general method for assessing the purity of your compound. Method optimization may be required.

Materials:

  • 3-Chloro-7-methyl-1H-indazole sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Chloro-7-methyl-1H-indazole and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 mobile phase mixture.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Simplified Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products.

Materials:

  • 3-Chloro-7-methyl-1H-indazole

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

Procedure:

  • Prepare separate solutions of 3-Chloro-7-methyl-1H-indazole (approx. 0.1 mg/mL) in:

    • Methanol (as a control)

    • 0.1 N HCl

    • 0.1 N NaOH

    • 3% H₂O₂

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for several hours to days.

  • For photostability testing, expose a solution of the compound to a UV lamp.

  • At various time points, take an aliquot of each solution, neutralize it if necessary, dilute it with the mobile phase, and analyze by HPLC-MS to monitor for the appearance of degradation products.[13]

Visualizing Degradation and Analysis

Potential Degradation Logic

The following diagram illustrates the logical flow for investigating potential degradation.

A Initial Observation (e.g., color change, low purity) B Review Storage Conditions A->B C Analytical Re-evaluation (HPLC, LC-MS) A->C F Optimize Storage Protocol B->F D Forced Degradation Study C->D If degradation is confirmed E Identify Degradation Products D->E E->F

Caption: Logical workflow for troubleshooting the degradation of 3-Chloro-7-methyl-1H-indazole.

Analytical Workflow for Stability Assessment

This diagram outlines the typical analytical workflow for assessing the stability of your compound.

cluster_0 Sample Preparation cluster_1 Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution HPLC Analysis HPLC Analysis Working Solution->HPLC Analysis LC-MS Analysis LC-MS Analysis Working Solution->LC-MS Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation LC-MS Analysis->Data Interpretation Purity Assessment Purity Assessment Data Interpretation->Purity Assessment

Caption: Standard analytical workflow for purity and stability assessment.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.).
  • Key Organics. (2017, December 1).
  • Combi-Blocks. (2026, March 6).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, January 8).
  • Fisher Scientific. (2010, April 10).
  • Sigma-Aldrich. (n.d.). 7-Chloro-3-methyl-1H-indazole.
  • KEGG. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ACS Publications. (2023, August 30). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2021, November 15).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • PMC. (n.d.).
  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ChemicalBook. (2026, March 21).
  • PubMed. (2019, October 15).
  • Institute of Chemistry of Clermont-Ferrand. (n.d.).
  • PMC. (n.d.).
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • MDPI. (2021, October 9). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE 2 Production in RAW 264.7 Cells.
  • MDPI. (2025, July 11).
  • PMC. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • PubMed. (2025, September 19). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • Walsh Medical Media. (2012, October 30).

Sources

Troubleshooting

resolving false positives in 3-Chloro-7-methyl-1H-indazole biological assays

A Guide to Resolving False Positives in Biological Assays Welcome to the technical support center for researchers working with 3-Chloro-7-methyl-1H-indazole. As a Senior Application Scientist, I've designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving False Positives in Biological Assays

Welcome to the technical support center for researchers working with 3-Chloro-7-methyl-1H-indazole. As a Senior Application Scientist, I've designed this guide to help you navigate the critical phase of hit validation. An initial positive result, or "hit," in a high-throughput screen (HTS) is an exciting first step, but it is also the beginning of a rigorous process to confirm that the observed activity is real, specific to your target, and not an artifact of the assay technology.[1][2]

The indazole scaffold, present in 3-Chloro-7-methyl-1H-indazole, is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors.[3][4] This guide will therefore focus on strategies pertinent to kinase assays and other common screening platforms, providing you with the expertise to confidently validate your findings and avoid the resource-intensive pursuit of false positives.[5]

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions after identifying a hit.

Q1: My 3-Chloro-7-methyl-1H-indazole was a hit in my primary screen. What is the very first thing I should do?

A1: The first step is to confirm the integrity of the compound itself and the reproducibility of the result. Before investing in more complex experiments, you must:

  • Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the structure and purity (>95% is recommended) of the compound lot used in the screen. An impure sample can contain highly active contaminants that produce the signal.

  • Re-order or Re-synthesize: Obtain a fresh sample of 3-Chloro-7-methyl-1H-indazole, ideally from a different supplier or a new synthesis batch, to rule out batch-specific artifacts.[6]

  • Confirm with a Dose-Response Curve: Re-test the new sample in your primary assay across a range of concentrations (e.g., 8-12 points) to generate a dose-response curve and calculate the IC50 or EC50. A classic, sigmoidal curve provides confidence that the effect is not due to a random error like dust or lint in a single well.[1]

Q2: What are "Pan-Assay Interference Compounds" (PAINS), and could 3-Chloro-7-methyl-1H-indazole be one?

A2: PAINS are chemical structures known to interfere with a wide variety of assays, making them frequent hitters and a common source of false positives.[7][8] These compounds often appear active through mechanisms unrelated to specific target binding, such as chemical reactivity, aggregation, or interference with the assay's detection technology.[9][10] While the specific substructure of 3-Chloro-7-methyl-1H-indazole may not be a canonical PAINS alert, it is crucial to evaluate any hit compound for such properties. Computational tools and filters can be used to flag potential PAINS based on their chemical motifs.[11][12]

Q3: My compound's activity is reproducible in the primary assay, but I'm still concerned about false positives. What is the most critical next step?

A3: The most critical next step is to perform an orthogonal assay .[2][13] This is an assay that measures the same biological endpoint as your primary screen but uses a different technology or detection method.[14] For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based or label-free method like Surface Plasmon Resonance (SPR).[2] If the compound is active in both assays, your confidence in it being a true hit increases significantly.

Q4: What is the difference between a biochemical assay and a cell-based assay, and why is it important for validation?

A4:

  • Biochemical assays use purified components (e.g., a recombinant kinase and a peptide substrate) in a simplified, cell-free environment. They are excellent for confirming direct binding and inhibition of a target.

  • Cell-based assays measure the compound's effect within a living cell. This context is more physiologically relevant, accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment.[15][16]

A true hit should ideally show activity in a biochemical assay that translates to a relevant cellular model.[17] A compound active in a biochemical screen but inactive in a cellular assay may have poor membrane permeability or be rapidly metabolized. Conversely, a hit from a cellular screen must be validated in a biochemical assay to confirm it acts directly on the intended target.[18]

Section 2: The Hit Triage Funnel: A Step-by-Step Validation Workflow

The process of validating a hit can be visualized as a funnel, where a large number of initial hits are progressively filtered, leaving only the highest quality compounds for further development.

HitTriageWorkflow cluster_0 Primary Screen & Initial Confirmation cluster_1 Artifact Filtering cluster_2 Target-Specific Validation cluster_3 Final Validation PrimaryHit Primary Hit Identified (3-Chloro-7-methyl-1H-indazole) QC Compound QC (Purity >95%, Identity Check) PrimaryHit->QC DoseResponse Dose-Response Curve in Primary Assay QC->DoseResponse CounterScreen Counter-Screens (e.g., Luciferase, Fluorescence) DoseResponse->CounterScreen AggregationAssay Aggregation Assay (Detergent Sensitivity) CounterScreen->AggregationAssay OrthogonalAssay Orthogonal Biochemical Assay (Different Technology) AggregationAssay->OrthogonalAssay CellularAssay Cell-Based Target Engagement (e.g., NanoBRET, CETSA) OrthogonalAssay->CellularAssay Biophysical Biophysical Confirmation (SPR, ITC, NMR) CellularAssay->Biophysical Selectivity Selectivity Profiling (Kinase Panel Screen) Biophysical->Selectivity ValidatedHit Validated Hit Selectivity->ValidatedHit

Caption: A workflow for validating primary screening hits.

Section 3: Deep Dive: Troubleshooting Specific Assay Artifacts

If your hit shows inconsistent results during the validation workflow, it may be due to a specific type of assay interference. The table below summarizes common mechanisms and the experimental protocols to diagnose them.

Potential Problem Common Cause(s) Mechanism of Interference Recommended Troubleshooting Protocol
Activity in Fluorescence Assay Only Compound AutofluorescenceThe compound emits light at the same wavelength used for detection, artificially increasing the signal.[1]Protocol 1: Autofluorescence Check
Activity in Luminescence Assay Only Luciferase InhibitionThe compound directly inhibits the luciferase reporter enzyme, reducing light output and mimicking pathway inhibition.[9]Protocol 2: Luciferase Counter-Screen
Steep, Non-ideal Dose-Response Curve Compound AggregationAt higher concentrations, the compound forms aggregates that sequester and non-specifically inhibit the target protein.[8]Protocol 3: Detergent Sensitivity Assay
Time-Dependent Inhibition Chemical ReactivityThe compound is chemically unstable or reactive, covalently modifying the target protein or assay reagents over time.[19]Protocol 4: Pre-incubation Time-Course
Activity Lost with Chelating Agents Metal ContaminationThe compound sample is contaminated with metal ions (e.g., zinc) that are the true source of inhibition.[20]Protocol 5: EDTA/TPEN Challenge Assay
Experimental Protocols
  • Objective: To determine if 3-Chloro-7-methyl-1H-indazole fluoresces at the assay's excitation/emission wavelengths.

  • Procedure:

    • Prepare a plate with assay buffer only.

    • Add 3-Chloro-7-methyl-1H-indazole in a dose-response format.

    • Crucially, omit the target enzyme or detection substrate from the wells.

    • Read the plate on the same fluorometer using the same filter settings as the primary assay.

  • Interpretation: A significant, dose-dependent increase in signal indicates that the compound is autofluorescent and the primary result is likely a false positive.

  • Objective: To test for direct inhibition of the luciferase enzyme.[9]

  • Procedure:

    • Set up a simplified assay containing only buffer, recombinant luciferase, and its substrate (e.g., luciferin).

    • Add 3-Chloro-7-methyl-1H-indazole in a dose-response format.

    • A known luciferase inhibitor should be used as a positive control.

    • Measure luminescence.

  • Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the reporter enzyme, invalidating results from luciferase-based primary screens.

  • Objective: To determine if the compound's activity is dependent on the formation of aggregates.

  • Procedure:

    • Run the primary biochemical assay under two conditions: with and without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Test 3-Chloro-7-methyl-1H-indazole in a dose-response format in both conditions.

  • Interpretation: If the compound's inhibitory activity is significantly reduced or abolished in the presence of the detergent, it is highly likely acting via an aggregation-based mechanism.[8]

  • Objective: To assess if the compound's inhibitory effect increases with time, suggesting chemical reactivity.[19]

  • Procedure:

    • Prepare multiple sets of your biochemical assay.

    • Pre-incubate the target enzyme with 3-Chloro-7-methyl-1H-indazole for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate (e.g., ATP).

    • Measure the IC50 at each pre-incubation time point.

  • Interpretation: A significant decrease in IC50 with longer pre-incubation times is a strong indicator of a reactive compound that may be forming a covalent bond with the target.

  • Objective: To check for inhibition caused by contaminating metal ions.[20]

  • Procedure:

    • Run the primary biochemical assay under two conditions: with and without the addition of a strong metal chelator like EDTA or a more specific zinc chelator like TPEN.

    • Test 3-Chloro-7-methyl-1H-indazole in a dose-response format in both conditions.

  • Interpretation: If the compound's inhibitory activity is reversed or significantly reduced in the presence of the chelator, the original activity was likely due to metal contamination in the sample.

Section 4: Advanced Characterization: Orthogonal & Biophysical Methods

Once common artifacts have been ruled out, the final step is to confirm direct, physical binding to the target and assess selectivity.

Orthogonal Assay Logic

Using assays with different detection principles is a powerful strategy to confirm that the observed activity is due to interaction with the target, not interference with a specific technology.

OrthogonalLogic cluster_assays Orthogonal Validation Assays PrimaryHit Primary Hit from Fluorescence Assay Luminescence Luminescence-Based (e.g., Kinase-Glo®) PrimaryHit->Luminescence LabelFree Label-Free (e.g., SPR, ITC) PrimaryHit->LabelFree Cellular Cellular Target Engagement (e.g., NanoBRET™) PrimaryHit->Cellular ValidatedHit High-Confidence Validated Hit Luminescence->ValidatedHit LabelFree->ValidatedHit Cellular->ValidatedHit

Caption: Using diverse assay technologies to validate a primary hit.

Biophysical Methods for Direct Binding Confirmation

These techniques provide unequivocal evidence of a physical interaction between the compound and the target protein, and can measure binding affinity (KD) and kinetics.[2][21] They are insensitive to many of the artifacts that plague fluorescence- or enzyme-activity-based assays.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow 3-Chloro-7-methyl-1H-indazole over it. A binding event is detected in real-time, providing on-rate, off-rate, and affinity (KD).[13]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. It is the gold standard for measuring binding thermodynamics.[2]

  • Nuclear Magnetic Resonance (NMR): Can be used to observe binding at an atomic level, confirming that the compound interacts with the intended binding site on the protein.[21]

A confirmed hit from your primary assay that has been validated through an orthogonal assay, shows no signs of assay artifacts, and demonstrates direct binding in a biophysical assay is a high-quality lead worthy of further investigation.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 223–257. Retrieved from [Link]

  • Lies, D. C., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sacher, J. R., & Gurevich, I. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 998-1006. Retrieved from [Link]

  • Riniker, S., et al. (2021). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 12(4), 643-648. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 763776. Retrieved from [Link]

  • Chen, Y., et al. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Retrieved from [Link]

  • Bongers, A., et al. (2021). Drug Target Identification with Machine Learning: How to Choose Negative Examples. International Journal of Molecular Sciences, 22(11), 5872. Retrieved from [Link]

  • Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231–4255. Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(3), 1269-1281. Retrieved from [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved from [Link]

  • D4 Pharma. (2021, June 10). Reducing False Positive Drug Target Predictions. Retrieved from [Link]

  • BellBrook Labs. (2025, October 28). How to Minimize False Positives in ADP Detection. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Lephar. (2013, May 15). Drug Discovery Harnessing the Power of Kinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

  • Frontiers. (2025, February 11). New strategies to enhance the efficiency and precision of drug discovery. Retrieved from [Link]

  • Klaeger, S., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Cancer Research, 79(4), 889-900. Retrieved from [Link]

  • News-Medical.Net. (2025, April 4). Finding success in biochemical screening and cell-based pathway screening. Retrieved from [Link]

  • Bongers, A., et al. (2021, April 6). Target identification of drug candidates with machine-learning algorithms: how choosing negative examples for training. bioRxiv. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Taylor & Francis. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

  • SciSpace. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • Kumar, A., et al. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Ismail, A. A. (2016). When laboratory tests can mislead even when they appear plausible. Clinical Medicine, 16(2), 173–177. Retrieved from [Link]

  • MBP Inc. (2022, July 14). 5 Primary Reasons For False Positives In Nucleic Acid Tests For COVID-19. Retrieved from [Link]

  • Today's Clinical Lab. (2022, February 23). Preventing False Positive and False Negative PCR Results. Retrieved from [Link]

  • Longdom Publishing. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • ResearchGate. (2017, December 4). (PDF) Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-7-methyl-1H-indazole Substitution

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and reactivity bottlenecks when functionalizing 3-Chloro-7-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and reactivity bottlenecks when functionalizing 3-Chloro-7-methyl-1H-indazole .

The unique architecture of this scaffold presents a dual challenge: the 7-methyl group creates a severe steric wall that blocks N1-substitution, while the unprotected nitrogen and the strong C3–Cl bond synergistically poison traditional cross-coupling catalysts. Below, we dissect the causality behind these failures and provide field-proven, self-validating workflows to bypass them.

Part 1: Troubleshooting Regioselectivity (N1 vs. N2 Substitution)

FAQ 1: Why do standard alkylation conditions yield almost exclusively the N2-isomer?

Causality: In an unsubstituted indazole, the N1-anion is thermodynamically favored. However, the introduction of a methyl group at the C7 position fundamentally alters the reaction trajectory. The 7-methyl group exerts a severe steric penalty on the adjacent N1 position, physically blocking the trajectory of incoming electrophiles. Consequently, the reaction is driven under kinetic control to the highly exposed, less hindered N2 position.

Recent studies on Brønsted acid-catalyzed alkylation using sulfoxonium ylides demonstrate this overwhelming steric dominance: while 3-methylindazole yields a 3:1 mixture of isomers, 7-methylindazole affords exclusively the N2-alkylated product[1].

FAQ 2: How can I force N1-selective substitution despite the 7-methyl group?

Causality & Solution: To overcome the kinetic preference for N2, you must alter the transition state of the reaction. The electrochemical "anion-pool" approach is a proven workaround[2]. By electrochemically reducing the indazole to generate a stable indazole anion pool prior to the introduction of the electrophile (e.g., acid anhydrides), you bypass traditional base-mediated transition states.

Note on limitations: Even with this advanced technique, the 7-methyl group impedes efficiency. Acylation of 7-methylindazole under these conditions proceeds with lower conversion (~22%) and yields a 1.4:1 mixture of N1 to N2 isomers, highlighting the profound detrimental effect of C7 steric hindrance compared to unsubstituted variants[2]. Tuning the microenvironment by utilizing larger countercations (e.g., NBu4+​ instead of Li+ ) can help further shield the N2 position and push the ratio toward N1.

N_Substitution SM 3-Chloro-7-methyl-1H-indazole (Sterically Congested N1) Base Deprotonation / Anion Formation SM->Base N1_Path N1-Attack (High Steric Clash with 7-Me) Base->N1_Path High Energy Barrier N2_Path N2-Attack (Sterically Accessible) Base->N2_Path Low Energy Barrier N1_Prod N1-Isomer (Minor Product / Needs Electrochemical Pool) N1_Path->N1_Prod N2_Prod N2-Isomer (Major Kinetically Favored Product) N2_Path->N2_Prod

Caption: Regioselectivity pathways in 7-methylindazole N-substitution.

Part 2: C3-Position Cross-Coupling Challenges

FAQ 3: My Suzuki-Miyaura coupling at the C3-chloro position is failing. Is the 7-methyl group preventing oxidative addition?

Causality: While the 7-methyl group adds general steric bulk, the primary culprit is the unprotected N1-H group combined with the high bond dissociation energy of the C3–Cl bond. Unprotected azoles are highly acidic. During the catalytic cycle, they coordinate with Pd(II) intermediates to form stable, off-cycle monomeric or oligomeric Pd(II) reservoirs (dimers). This effectively poisons the catalyst, preventing transmetalation[3][4].

FAQ 4: What is the most reliable catalytic system for unprotected 3-chloroindazole cross-coupling?

Causality & Solution: To prevent the formation of off-cycle Pd-azole dimers, you must use highly active precatalysts paired with extremely bulky, electron-rich biarylphosphine ligands. The Buchwald precatalysts (P1 or P2) paired with ligands like XPhos or BrettPhos are specifically designed for this. The extreme steric bulk of the ligand physically prevents the formation of the inactive Pd-azole bridged complexes, forcing the catalytic cycle forward through transmetalation[4].

FAQ 5: Can I perform sp3 C-N couplings at the C3 position?

Causality & Solution: Traditional Pd-catalysis struggles with sp3 C-N bonds due to rapid β -hydride elimination. To bypass this, employ metallaphotoredox catalysis. A synergistic combination of copper catalysis and photoredox catalysis allows for the decarboxylative C-N coupling of 3-chloroindazoles with naturally abundant alkyl carboxylic acids, providing the product as a single regioisomer at room temperature[5][6][7].

C3_Coupling Start Unprotected 3-Chloro-7-methyl-1H-indazole Precat Pd Precatalyst (P1/P2) + XPhos Start->Precat OxAdd Oxidative Addition at C3-Cl Precat->OxAdd Inhibit Off-Cycle Pd-Azole Dimer (Inhibition Pathway) OxAdd->Inhibit Unprotected NH Transmetal Transmetalation (Boronic Acid + Base) OxAdd->Transmetal Bulky Ligand Prevents Dimer RedElim Reductive Elimination Transmetal->RedElim RedElim->Precat Pd(0) Regeneration Product C3-Substituted Indazole RedElim->Product

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for 3-chloroindazoles.

Part 3: Quantitative Data Summaries

Table 1: Impact of 7-Substitution on N-Acylation Regioselectivity (Electrochemical Method)[2]

SubstrateConversion (%)N1:N2 RatioPrimary Limiting Factor
1H-Indazole (Unsubstituted)>95%>99:1None (Highly efficient)
3-Methyl-1H-indazole85%15:1Mild electronic/steric effects
7-Methyl-1H-indazole 22% 1.4:1 Severe steric clash at N1

Table 2: Catalyst Selection for Suzuki-Miyaura Coupling of 3-Chloroindazoles[4]

Catalyst SystemLigandYield (C3-Aryl Product)Mechanism of Action / Observation
Pd(OAc)2​ PPh3​ <5%Rapid formation of inactive Pd-azole dimers.
Precatalyst P1XPhos85-95%Bulky ligand prevents off-cycle dimer formation.
Precatalyst P2BrettPhos90-98%Highly active for electron-rich boronic acids.

Part 4: Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of Unprotected 3-Chloro-7-methyl-1H-indazole

This protocol utilizes Buchwald precatalysts to overcome C3-Cl bond strength and NH-inhibition.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 3-Chloro-7-methyl-1H-indazole (1.00 mmol), the desired boronic acid (2.00 mmol), Precatalyst P2 (2.0–3.5 mol %), and anhydrous K3​PO4​ (2.00 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and H2​O (1 mL). Causality: Water is critical for the activation of the boronic acid to the reactive boronate species during transmetalation.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 100 °C for 15–20 hours.

  • Validation Check 1 (In-Process): At 15 hours, sample the organic layer for TLC/LC-MS. The disappearance of the starting material mass (m/z ~166) and the appearance of the coupled product mass validates successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography.

  • Validation Check 2 (Post-Process): Analyze the purified product via 1H NMR. A shift in the 7-methyl singlet and the appearance of new aromatic protons confirms C3-substitution.

Protocol B: Decarboxylative sp3 C–N Coupling via Dual Catalysis

For coupling alkyl groups to the indazole core using photoredox methodologies.

  • Preparation: Combine 3-Chloro-7-methyl-1H-indazole (1.0 equiv), alkyl carboxylic acid (1.5 equiv), copper catalyst (e.g., CuTc, 10 mol%), and a photoredox catalyst (e.g., Ir(dF-CF3-ppy)2(dtbbpy)PF6, 1 mol%) in a vial.

  • Activation: Add an iodonium oxidant to activate the carboxylic acid.

  • Irradiation: Degas the solvent (usually DMF or DMSO), backfill with Argon, and irradiate with blue LEDs at room temperature for 1 to 4 hours.

  • Validation Check: Monitor the evolution of CO2​ gas (bubbling) and color change of the photocatalyst. Complete consumption of the indazole via LC-MS confirms the successful generation of the sp3 C-N bond.

References

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis Source: Macmillan Group - Princeton University / Nature URL:[Link]

  • Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis Source: Organic Letters (ACS) URL:[Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach Source: Organic Letters (ACS) URL:[Link]

Sources

Troubleshooting

purification techniques for crude 3-Chloro-7-methyl-1H-indazole extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex halogenated heterocycles. 3-Chloro-7-methyl-1H-indazole is a critical intermediate in the development of antifungal agents and kinase inhibitors[1].

Its synthesis—often executed via the high-temperature chlorination of 7-methyl-1H-indazol-3-ol using phosphorus oxychloride (POCl₃)[1]—generates a highly reactive crude matrix. This matrix is typically contaminated with unreacted starting materials, regioisomers, and highly acidic byproducts. Because the indazole scaffold is amphoteric (acting as both an acid and a base)[2], standard purification templates often fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to help you isolate this compound with high purity and yield.

Quick Reference: Physicochemical Data & Solvent Systems

Before troubleshooting, ensure your baseline parameters align with the compound's intrinsic properties.

ParameterValue / RecommendationScientific Rationale
Molecular Weight 166.61 g/mol Essential for accurate stoichiometric and yield calculations.
pKa (approximate) ~1.04 (Basic), ~13.86 (Acidic)The amphoteric nature dictates the pH limits during aqueous extraction[2].
TLC Solvent System Hexane : EtOAc (4:1 to 1:1)Provides optimal Rf​ resolution for monitoring reaction progress[2],[3].
Chromatography Modifier 0.5% - 1.0% Triethylamine (TEA)Neutralizes acidic silanol groups on silica to prevent irreversible binding[4].
Recrystallization System Ethanol / WaterHarnesses differential solubility to separate regioisomers efficiently[5].
Troubleshooting Guide & FAQs

Q1: My crude extract is highly acidic and degrades when loaded onto the silica column. How do I stabilize it? A: This degradation is a direct consequence of residual POCl₃ or HCl from the chlorination step[1]. Indazoles are sensitive to highly acidic environments, which protonate the N2 nitrogen (pKa ~1.04)[2], causing the compound to crash out of the organic phase or bind irreversibly to the stationary phase.

  • The Fix: Implement a rigorous aqueous workup before chromatography. Quench the crude mixture by slowly adding it to ice-cold saturated sodium bicarbonate (NaHCO₃). This weak base neutralizes the acid without deprotonating the indazole's N1 proton (which would require a pH > 13.86)[2],[6].

Q2: I am experiencing severe tailing and low yields during silica gel flash chromatography. Why is this happening? A: Tailing is a classic issue when purifying basic heterocycles on standard acidic silica gel[4]. The lone pair on the indazole nitrogen forms strong, non-ideal hydrogen bonds with the acidic silanol (-SiOH) groups on the silica surface.

  • The Fix: You must mask these silanol groups. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc). The TEA competitively binds to the acidic sites, allowing the 3-Chloro-7-methyl-1H-indazole to elute as a sharp, symmetrical band[4].

Q3: The target product co-elutes with a regioisomer on TLC. How can I separate them? A: Halogenation of indazoles often yields a mixture of regioisomers. Because these isomers have nearly identical polarities, standard silica gel chromatography is often ineffective.

  • The Fix: Shift your strategy from chromatography to mixed-solvent recrystallization[5]. Regioisomers possess distinct crystal lattice energies. By dissolving the mixture in a hot, strong solvent (like Ethanol) and slowly adding an anti-solvent (like Water) until the cloud point is reached, you can selectively crystallize the target isomer while leaving the impurity in the mother liquor[5],[2].

Q4: My recrystallized product still has a persistent yellow/brown tint. What is the cause? A: Persistent coloration usually stems from trace conjugated polymeric byproducts or transition metal impurities. These large, colored molecules co-crystallize by getting trapped within the indazole's crystal lattice.

  • The Fix: Incorporate an activated carbon (charcoal) treatment prior to the final recrystallization[4]. Activated carbon provides a massive surface area with a high affinity for adsorbing large, non-polar, conjugated impurities[4].

Standardized Experimental Protocols
Protocol A: Acid-Base Extraction & POCl₃ Quench

This protocol isolates the indazole from acidic chlorination byproducts, providing a self-validating pH shift.

  • Quenching: Transfer the crude reaction mixture dropwise into a vigorously stirred flask containing ice-cold saturated aqueous NaHCO₃. Caution: This is highly exothermic and CO₂ gas will evolve.

  • Phase Separation: Once gas evolution ceases and the aqueous phase tests at pH ~7-8 (validate with pH paper), extract the mixture three times with Ethyl Acetate (EtOAc).

  • Sequential Washing: Wash the combined organic layers sequentially with 1N HCl (to remove highly basic impurities), saturated NaHCO₃, and finally Brine (to remove residual water)[6].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a semi-pure solid[6].

Protocol B: Optimized Mixed-Solvent Recrystallization

This protocol leverages supersaturation kinetics to separate regioisomers without chromatography.

  • Dissolution: Suspend the semi-pure 3-Chloro-7-methyl-1H-indazole in a minimal volume of hot Ethanol (approx. 70°C) until fully dissolved[2],[3].

  • Decolorization (If required): Add 5% (w/w) activated carbon. Boil gently for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove the carbon[4].

  • Anti-Solvent Addition: While maintaining the filtrate at 60°C, add warm distilled water (anti-solvent) dropwise until the solution becomes faintly turbid (this visual cue marks the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol to just clear the turbidity, establishing a perfect supersaturation threshold.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal formation[4].

  • Isolation: Recover the pure white crystals via vacuum filtration, wash with ice-cold 10% EtOH/Water, and dry under high vacuum.

Process Workflows

PurificationTree Crude Crude 3-Chloro-7-methyl-1H-indazole Workup Aqueous Workup & Extraction Crude->Workup ColorCheck Is the extract highly colored? Workup->ColorCheck Carbon Activated Carbon Treatment (Hot Filtration) ColorCheck->Carbon  Yes PurityCheck TLC/HPLC Purity Assessment ColorCheck->PurityCheck  No Carbon->PurityCheck Chroma Silica Gel Chromatography (+ 1% TEA Modifier) PurityCheck->Chroma  < 85% Purity or  Regioisomers Recryst Mixed-Solvent Recrystallization (EtOH / H2O) PurityCheck->Recryst  > 85% Purity Chroma->Recryst  Final Polishing Pure Pure 3-Chloro-7-methyl-1H-indazole Recryst->Pure

Decision tree for selecting the optimal purification route for crude indazole extracts.

ExtractionWorkflow Start Crude Reaction Mixture (Contains POCl3) Quench Quench in Ice-Cold Sat. NaHCO3 Start->Quench Extract Extract with EtOAc (Separate Layers) Quench->Extract Wash1 Wash Organic Layer with 1N HCl Extract->Wash1 Wash2 Wash Organic Layer with Sat. NaHCO3 Wash1->Wash2 Wash3 Wash Organic Layer with Brine Wash2->Wash3 Dry Dry over Anhydrous Na2SO4 & Filter Wash3->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate End Semi-Pure Organic Extract Concentrate->End

Step-by-step acid-base extraction workflow to neutralize chlorination byproducts.

References[4] Title: Technical Support Center: Purification of Imidazole Derivatives | Source: Benchchem | URL: https://www.benchchem.com/[5] Title: CN101948433A - Method for separating and purifying substituted indazole isomers | Source: Google Patents | URL:https://patents.google.com/patent/CN101948433A/en[2] Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives | Source: Journal of Chemical Health Risks | URL:https://www.jchr.org/[6] Title: Discovery and synthesis of novel indazole derivatives | Source: Benchchem | URL:https://www.benchchem.com/[1] Title: Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance | Source: DSpace@MIT | URL:https://dspace.mit.edu/[3] Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives | Source: Asian Journal of Research in Chemistry | URL:https://ajrconline.org/

Sources

Reference Data & Comparative Studies

Validation

comparing indazole derivatives: 3-Chloro-7-methyl-1H-indazole efficacy

Comparative Efficacy of Indazole Derivatives: 3-Chloro-7-methyl-1H-indazole in Targeted Therapeutics Executive Summary The 1H-indazole scaffold is a heavily utilized pharmacophore in modern drug discovery due to its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Indazole Derivatives: 3-Chloro-7-methyl-1H-indazole in Targeted Therapeutics

Executive Summary The 1H-indazole scaffold is a heavily utilized pharmacophore in modern drug discovery due to its structural mimicry of purines and its ability to engage in diverse hydrogen-bonding and π-π stacking interactions within biological systems[1]. While the unsubstituted 1H-indazole provides a versatile backbone, targeted functionalization dramatically alters its pharmacological profile. This guide provides an objective, data-driven comparison of 3-Chloro-7-methyl-1H-indazole derivatives against other prominent indazole analogs, focusing on their distinct mechanisms of action, structural causality, and comparative efficacy.

As an application scientist, it is crucial to understand why specific functional groups are selected during lead optimization. The 3-chloro-7-methyl-1H-indazole scaffold is not arbitrary; it is engineered for precise spatial and electrostatic interactions:

  • 3-Chloro Substitution: The addition of a chlorine atom at the C3 position introduces a potent halogen bond donor. This increases the molecule's lipophilicity, allowing it to penetrate hydrophobic binding pockets, such as the Qo site of the cytochrome bc1 complex[2]. Furthermore, the electron-withdrawing nature of chlorine modulates the pKa of the indazole NH, enhancing its hydrogen-bonding strength.

  • 7-Methyl Substitution: The methyl group at the C7 position acts as a steric gatekeeper. By introducing steric bulk adjacent to the indazole nitrogen, it restricts the rotational degrees of freedom of the molecule. This "conformational locking" is essential for achieving high selectivity—for instance, distinguishing between fungal and mammalian cytochrome bc1 complexes, thereby reducing off-target human toxicity[3].

Comparative Efficacy Profile

To objectively evaluate the performance of 3-chloro-7-methyl-1H-indazole, we must benchmark it against other functionalized indazole derivatives. The table below synthesizes quantitative efficacy data across various therapeutic indications.

Indazole DerivativePrimary TargetPrimary IndicationKey Efficacy MetricSelectivity / Notes
3-Chloro-7-methyl-1H-indazole analogs Cytochrome bc1 (Complex III)AntifungalIC50 ≈ 0.289 μM[2]High fungal selectivity; disrupts mitochondrial respiration[3].
3-Chloro-6-nitro-1H-indazole analogs Unknown (Leishmania sp.)AntileishmanialExceeds Glucantime std.Efficacy depends heavily on triazole side chains[4].
7-Methyl-1H-indazole (Marsanidine) Imidazoline / α2 ReceptorsCardiovascularHigh hypotensive activityC7 substitution is critical for bradycardic effects[5].
Difluorophenyl-1H-indazole analogs COX-2 Enzyme (3NT1)Anti-inflammatoryBinding: -9.11 kcal/molAmide-π stacking with Gly526 ensures stable complex[6].

Mechanistic Pathway: Cytochrome bc1 Inhibition

The primary validated application for 3-chloro-7-methyl-1H-indazole derivatives is the selective inhibition of fungal cytochrome bc1[2]. The pathway below illustrates the logical progression from target binding to pathogen cell death.

Pathway A 3-Chloro-7-methyl-1H-indazole Derivative B Cytochrome bc1 Complex (Complex III) A->B High-affinity Qo site binding C Blockade of Electron Transfer (Ubiquinol to Cytochrome c) B->C Inhibits redox reaction D Collapse of Proton Gradient (Mitochondrial Membrane) C->D Disrupts respiration E ATP Depletion & Fungal Cell Death D->E Cellular energy failure

Fig 1: Mechanism of action for 3-Cl-7-Me-IND derivatives targeting fungal cytochrome bc1.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, experimental protocols must include internal controls that validate the mechanism of action. The following workflows detail the evaluation of 3-chloro-7-methyl-1H-indazole derivatives.

Workflow S1 Compound Synthesis (3-Cl-7-Me-IND Scaffold) S2 In Vitro HTS (Cytochrome bc1 Assay) S1->S2 Library screening S3 Selectivity Profiling (Fungal vs. Mammalian) S2->S3 Hit identification (IC50) S4 In Vivo Efficacy (Murine Infection Model) S3->S4 Lead optimization S5 Pharmacokinetic & Toxicity Analysis S4->S5 Preclinical validation

Fig 2: End-to-end experimental workflow for validating indazole-based cytochrome bc1 inhibitors.

Protocol 1: In Vitro Cytochrome bc1 Inhibition and Selectivity Assay

Purpose: To quantify the IC50 of the indazole derivative and mathematically prove its selectivity for fungal over mammalian targets.

  • Mitochondrial Isolation: Isolate mitochondria from Candida albicans (target) and human HEK293 cells (counter-screen control) using differential centrifugation in a cold sucrose-mannitol buffer.

  • Assay Preparation: Suspend isolated mitochondria in an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 10 mM KCN (to block Complex IV interference).

  • Substrate Addition: Add decylubiquinol (an electron donor) and oxidized cytochrome c (electron acceptor) to the reaction mixture.

  • Inhibitor Titration: Introduce the 3-chloro-7-methyl-1H-indazole derivative in a 10-point dose-response titration (ranging from 0.001 μM to 50 μM).

  • Kinetic Measurement: Monitor the reduction of cytochrome c spectrophotometrically at 550 nm over 5 minutes.

  • Self-Validation Check: Calculate the Selectivity Index (SI = IC50_Mammalian / IC50_Fungal). An SI > 50 confirms that the compound's efficacy is driven by pathogen-specific target engagement rather than generalized cytotoxicity[3].

Protocol 2: In Vivo Efficacy (Murine Disseminated Candidiasis Model)

Purpose: To evaluate the systemic clearance of fungal infection by the indazole derivative.

  • Infection: Inoculate neutropenic BALB/c mice intravenously via the lateral tail vein with 1×106 CFU of Candida albicans.

  • Treatment Regimen: At 2 hours post-infection, administer the 3-chloro-7-methyl-1H-indazole derivative (e.g., 10 mg/kg) via intraperitoneal (IP) injection. Use Amphotericin B as a positive control and vehicle (DMSO/saline) as a negative control.

  • Monitoring: Administer treatments daily for 4 days. Monitor animal weight and survival twice daily.

  • Fungal Burden Quantification: On day 5, euthanize surviving animals. Harvest and homogenize the kidneys. Plate serial dilutions on Sabouraud Dextrose Agar (SDA).

  • Data Analysis: Count CFUs after 24 hours of incubation at 35°C. A statistically significant log-reduction in kidney fungal burden compared to the vehicle confirms in vivo efficacy.

References

  • Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Source: Taylor & Francis URL:[Link]

  • Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Source: PMC / NIH URL:[Link]

  • Title: A Review of Indazole derivatives in Pharmacotherapy of inflammation. Source: ResearchGate URL:[Link]

  • Title: Development of 1H-indazole derivatives as anti-inflammatory agents using computational. Source: Semantic Scholar URL:[Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: PMC / NIH URL:[Link]

  • Title: Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. Source: DSpace@MIT URL:[Link]

Sources

Comparative

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Chloro-7-methyl-1H-indazole

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-7-methyl-1H-indazole. As direct experimental spectra for this specific compound are n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-7-methyl-1H-indazole. As direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes foundational fragmentation principles of the indazole core, chloroaromatics, and methylaromatics to construct a reliable predictive model.[1] To establish a robust comparative framework, the predicted fragmentation of the title compound is contrasted with the known fragmentation of its structural isomer, 3-Chloro-1H-indazole. This comparison highlights how substituent position profoundly influences fragmentation pathways, a critical consideration for researchers in analytical chemistry, metabolite identification, and drug development.

Part 1: Foundational Principles & Experimental Protocol

The Logic of EI Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, causing the ejection of an electron to form a molecular radical cation (M+•).[1] This high-energy species rapidly undergoes a series of predictable bond cleavages and rearrangements to produce a unique pattern of fragment ions.[2] The fragmentation cascade is governed by fundamental chemical principles: the initial ionization occurs at the site of lowest ionization energy (typically lone pair electrons on heteroatoms or π-systems), and subsequent cleavages favor the formation of the most stable carbocations and radicals.[2]

For a substituted heterocycle like 3-Chloro-7-methyl-1H-indazole, the fragmentation is a composite of pathways dictated by the indazole ring system and the chloro and methyl substituents.

Standard Operating Protocol: GC-EI-MS Analysis

To ensure data integrity and reproducibility, a standardized protocol is essential. The following outlines a robust methodology for acquiring EI mass spectra for indazole derivatives.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for the structural elucidation of a substituted indazole.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

Sample Preparation:

  • Prepare a stock solution of the analyte (e.g., 3-Chloro-7-methyl-1H-indazole) at 1 mg/mL in a volatile solvent like ethyl acetate or methanol.

  • Create a working solution by diluting the stock to a final concentration of 5-10 µg/mL.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Splitless or 20:1 split mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak)

This protocol serves as a self-validating system; consistent retention times and fragmentation patterns across multiple runs indicate system stability and data reliability.

Part 2: Deconstructing the Fragmentation

The Indazole Core: A Common Fragmentation Backbone

The fragmentation of the parent 1H-indazole (C₇H₆N₂) provides the fundamental pathways upon which substituent effects are overlaid. The NIST library spectrum for 1H-indazole shows a prominent molecular ion at m/z 118, which is also the base peak.[3][4] The primary fragmentation involves the loss of stable neutral molecules.

The key fragmentation steps for the 1H-indazole core are:

  • Loss of HCN: The molecular ion at m/z 118 can lose a molecule of hydrogen cyanide (27 Da), leading to a fragment ion at m/z 91 . This ion is often a stable cyclopentadienyl cation derivative.

  • Loss of N₂: A characteristic fragmentation of many nitrogen-containing heterocycles is the expulsion of a neutral nitrogen molecule (28 Da). For indazole, this would lead to an ion at m/z 90 .

Caption: Predicted fragmentation of 3-Chloro-7-methyl-1H-indazole.

Part 3: Comparative Analysis with 3-Chloro-1H-indazole

To understand the influence of the 7-methyl group, we compare our predicted pattern with the known fragmentation of 3-Chloro-1H-indazole (C₇H₅ClN₂). [5][6]

Fragmentation of 3-Chloro-1H-indazole

The fragmentation of this isomer provides a baseline for a chloro-substituted indazole without the influence of a methyl group.

  • Molecular Ion (M+•): The molecular ion cluster appears at m/z 152/154 (C₇H₅³⁵ClN₂ and C₇H₅³⁷ClN₂).

  • Primary Fragmentation:

    • Loss of Chlorine (•Cl): The most significant initial fragmentation is the loss of a chlorine radical to form the indazole cation at m/z 117 ([M-Cl]⁺).

    • Loss of N₂: The molecular ion can lose N₂ to form an ion at m/z 124/126 .

  • Secondary Fragmentation: The [M-Cl]⁺ ion at m/z 117 fragments further.

    • Loss of HCN: The m/z 117 ion loses HCN to yield a fragment at m/z 90 .

Caption: Fragmentation pathways of 3-Chloro-1H-indazole.

Data Summary and Head-to-Head Comparison

The following table summarizes the key diagnostic ions, allowing for a direct comparison that highlights the structural differences.

Ion Description3-Chloro-7-methyl-1H-indazole (Predicted)3-Chloro-1H-indazole (Reference)Rationale for Difference
Molecular Ion (M+•) m/z 166 / 168m/z 152 / 154The 14 Da mass shift is due to the presence of the methyl group (CH₂).
Loss of Chlorine ([M-Cl]⁺) m/z 131 (Base Peak Candidate)m/z 117 This primary fragment directly reflects the mass of the indazole core with its respective substituent (methyl vs. hydrogen).
Loss of Methyl ([M-CH₃]⁺) m/z 151 / 153N/AThis fragmentation pathway is unique to the methyl-substituted compound.
[M-Cl-HCN]⁺ m/z 104m/z 90Both isomers lose HCN from their [M-Cl]⁺ fragment, maintaining the 14 Da mass difference.
[M-Cl-N₂]⁺ m/z 103m/z 89 (less common)Both isomers can lose N₂ from their [M-Cl]⁺ fragment. The stability and abundance of this ion may vary based on the methyl group's electronic contribution.

Expert Insights:

The comparison clearly demonstrates that while the core fragmentation logic (loss of •Cl, followed by loss of HCN or N₂) remains consistent, the mass of every key fragment is shifted by 14 Da due to the methyl group. The most diagnostically significant difference is the initial mass of the molecular ion and the subsequent [M-Cl]⁺ ion. The presence of a fragment corresponding to the loss of a methyl radical (m/z 151/153) in the spectrum of 3-Chloro-7-methyl-1H-indazole would be a unique and confirmatory piece of evidence for its structure, absent in its non-methylated counterpart. This systematic, comparative approach is crucial for the unambiguous identification of structurally related impurities or metabolites in complex samples.

References

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Retrieved from a URL provided by the grounding tool.
  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Barnes, A. J., et al. (2019). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4,5-Disubstituted-1,2,3-triazoles. PMC. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-1H-INDAZOLE. Retrieved from a URL provided by the grounding tool.
  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Retrieved from a URL provided by the grounding tool.
  • SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 23). Common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • TMP Chem. (2016, September 16). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • ResearchGate. (2025, December 19). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from a URL provided by the grounding tool.
  • LCGC International. (2026, April 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a URL provided by the grounding tool.
  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • Der Chemica Sinica. (2026, April 1). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Retrieved from a URL provided by the grounding tool.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PMC. (2024, November 26). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Retrieved from a URL provided by the grounding tool.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Methylation of indazoles and related reactions. RSC Publishing. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 3-Chloro-7-fluoro-1H-indazole. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Chloro 1H-indazole-6-carboxylic acid Methyl ester. Retrieved from [Link]

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Validation

A Comparative Guide to Small Molecule Inhibitors of Mps1 Kinase: Benchmarking for Novel Indazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous kinase inhibitors. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous kinase inhibitors. While specific benchmark data for 3-Chloro-7-methyl-1H-indazole in target binding is not extensively documented in the public domain, its structural class is of significant interest. This guide provides a comparative analysis of well-characterized small molecule inhibitors targeting Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) and a high-value target in cancer therapy.[1][2] The data and protocols presented herein serve as a benchmark for researchers seeking to evaluate the potential of novel indazole derivatives, such as 3-Chloro-7-methyl-1H-indazole, in this therapeutic space.

The Critical Role of Mps1 in Cell Cycle Regulation and as a Cancer Target

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC).[2][3] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[4] Mps1 is a key upstream kinase in the SAC signaling cascade, where it localizes to unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[5][6]

In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, the SAC is frequently upregulated.[4] These cells exhibit a heightened dependence on a robust SAC to survive mitotic errors. Consequently, inhibiting Mps1 has emerged as a promising therapeutic strategy to selectively target cancer cells.[2][4] By abrogating the SAC, Mps1 inhibitors induce premature anaphase onset, leading to massive chromosome mis-segregation and subsequent cancer cell death.[7]

Performance Comparison of Mps1 Kinase Inhibitors

The development of potent and selective Mps1 inhibitors is an active area of research. A variety of small molecules with diverse chemical scaffolds have been identified. The following table provides a comparative overview of the in vitro potency (IC50) of several key Mps1 inhibitors.

Compound NameChemical ScaffoldMps1 IC50 (nM)Selectivity HighlightsReference(s)
BAY 1217389 Imidazopyrazine< 10Highly selective; off-targets include PDGFRβ and Kit.[8][9][10]
BAY 1161909 (Empesertib) Triazolopyridine< 1Highly selective.[7][11]
Reversine Purine~3-6Potent Mps1 inhibitor; also inhibits Aurora kinases.[12][13][14][15][16]
Mps1-IN-1 Pyrrolopyridine367Highly selective; off-targets include ALK and Ltk.[1][17][18][19]
Mps1-IN-2 Pyrimidodiazepinone145Dual Mps1/Plk1 inhibitor.[11][17][20]
SP600125 Anthrapyrazolone~2500Pan-kinase inhibitor; also potently inhibits JNK kinases.[12][20][21][22][23]
Indazole-based Inhibitor (23c) Indazole3.06Developed from a pan-kinase inhibitor to be a potent and selective Mps1 inhibitor.[21]
Indazole-based Inhibitor (32a) IndazoleNot specifiedImproved potency for cellular Mps1 and A549 lung cancer cells with reasonable selectivity.[21]
Indazole-based Inhibitor (32b) IndazoleNot specifiedImproved potency for cellular Mps1 and A549 lung cancer cells with reasonable selectivity.[21]

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay (Radiometric)

This protocol describes a generalized procedure for determining the in vitro half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase using a radiometric assay with [γ-32P]ATP.

Materials:

  • Recombinant human Mps1 kinase (catalytic domain or full-length)

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (e.g., 3-Chloro-7-methyl-1H-indazole) serially diluted in DMSO

  • 96-well assay plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, a defined concentration of recombinant Mps1 kinase, and the substrate (MBP).

  • Add the test compound: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction: Start the reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-32P]ATP to each well. The final ATP concentration should be at or near the Km of Mps1 for ATP.

  • Incubate: Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper multiple times with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • Quantify phosphorylation: Measure the amount of 32P incorporated into the MBP substrate using a scintillation counter.

  • Data analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mps1 Signaling Pathway and Experimental Workflow

To better understand the context of Mps1 inhibition, the following diagrams illustrate the core Mps1 signaling pathway at the kinetochore and a typical workflow for the evaluation of novel Mps1 inhibitors.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention Ndc80 Ndc80 Complex Mps1 Mps1 Ndc80->Mps1 recruits Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 recruits Cdc20 Cdc20 Mad1_Mad2->Cdc20 binds & sequesters MCC Mitotic Checkpoint Complex (MCC) APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase promotes Inhibitor 3-Chloro-7-methyl-1H-indazole (or other Mps1 inhibitor) Inhibitor->Mps1 inhibits

Caption: The Mps1 signaling pathway at an unattached kinetochore, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in anaphase onset. Mps1 inhibitors block this pathway, leading to premature anaphase.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Screen Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Selectivity_Screen->Proliferation_Assay SAC_Override Spindle Assembly Checkpoint Override Assay Proliferation_Assay->SAC_Override Phenotypic_Analysis Phenotypic Analysis (e.g., Chromosome Mis-segregation, Apoptosis) SAC_Override->Phenotypic_Analysis PK_Studies Pharmacokinetics Phenotypic_Analysis->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models

Caption: A generalized workflow for the preclinical evaluation of novel Mps1 kinase inhibitors, from initial in vitro screening to in vivo efficacy studies.

Conclusion

References

  • Kwiatkowski, N., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function.
  • ResearchGate. (n.d.). Schematic of the Mps1 mitogen-activated protein kinase pathway. Retrieved from [Link]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of Cell Biology, 190(1), 73-87.
  • CliniSciences. (n.d.). Mps1-IN-1. Retrieved from [Link]

  • BenchChem. (2026).
  • Choi, H. K., et al. (2013). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 56(13), 5629-5650.
  • Lan, W., & Cleveland, D. W. (2010). A chemical tool box defines mitotic and interphase roles for Mps1 kinase. The Journal of Cell Biology, 190(1), 21-24.
  • ChEMBL. (n.d.). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Retrieved from [Link]

  • de Oliveira, V. E., et al. (2018). Chemical Genetics with SP600125 Reveals That Mps1 Protein Kinase Works as a Regulatory Element in Post-embryonic Development of the Arabidopsis thaliana Root System: An Insight into Plant Cell Cycle Control. International Journal of Molecular Sciences, 19(11), 3596.
  • Immunomart. (n.d.). BAY1217389. Retrieved from [Link]

  • Jia, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16429-16454.
  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pmk1 and Mps1 pathways and their relationship with cAMP signaling in Magnaporthe oryzae. Retrieved from [Link]

  • Jia, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives.
  • Buitrago, A., & Bolanos-Garcia, V. M. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14228.
  • van den Berg, R. M. A., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry, 65(5), 4249-4271.
  • Wengner, A. M., et al. (2020). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Journal of Medicinal Chemistry, 63(15), 8048-8066.
  • Wengner, A. M., et al. (2020). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase.
  • ResearchGate. (n.d.). MPS1 is a target of the B55-regulated exit pathway. Retrieved from [Link]

  • Ji, Z., et al. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513.
  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.
  • Buitrago, A., & Bolanos-Garcia, V. M. (2022).
  • Jemaà, M., et al. (2021). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 60(46), 3521-3532.
  • Ji, Z., et al. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife.
  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • Wengner, A. M., et al. (2020). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. PubMed.
  • de Roos, J. A. D. M., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division.
  • Pomicter, A. D., et al. (2019). Preclinical Activity of the MPS1 Inhibitor S81694 in Acute Lymphoblastic Leukemia (ALL). Blood, 134(Supplement_1), 2736.

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Assays for 3-Chloro-7-methyl-1H-indazole and its Analogs

Introduction: The Indazole Scaffold and the Reproducibility Imperative The 1H-indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold and the Reproducibility Imperative

The 1H-indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] From oncology to infectious diseases, indazole derivatives have been synthesized and evaluated for a wide range of therapeutic targets.[2][4][5] A representative member of this class, 3-Chloro-7-methyl-1H-indazole, embodies the synthetic versatility of this scaffold. However, the journey from a promising chemical structure to a validated therapeutic lead is paved with rigorous in vitro testing, where reproducibility is the ultimate arbiter of data integrity.

The well-documented "reproducibility crisis" in scientific research underscores the critical need for robust and well-controlled experimental design.[6][7] Inconsistent findings not only impede scientific progress but also lead to the misallocation of resources in drug development pipelines. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro assays for indazole-based compounds, using 3-Chloro-7-methyl-1H-indazole as a conceptual model. We will dissect the nuances of both biochemical and cell-based assays, offering field-proven insights, detailed protocols, and troubleshooting strategies to ensure that your experimental data is both reliable and robust.

Part 1: Biochemical Assays - The Challenge of Kinase Inhibition

Many indazole derivatives function as small-molecule kinase inhibitors, targeting the ATP-binding site or allosteric sites to halt downstream signaling pathways.[8][9][10] Therefore, in vitro kinase assays are a primary tool for their characterization. However, the apparent simplicity of these assays belies a number of variables that can dramatically affect reproducibility.[11]

Causality Behind Experimental Choices in Kinase Assays

Achieving reproducible IC50 values for a compound like 3-Chloro-7-methyl-1H-indazole in a kinase assay is contingent on meticulously controlling the reaction kinetics. The goal is to operate under "initial velocity conditions," where less than 10-20% of the substrate has been consumed.[11][12] This ensures that the measured inhibition is directly proportional to the inhibitor's potency and not an artifact of reagent depletion.

Key Parameters and Their Impact:

  • Enzyme Purity and Activity: The specific activity of a kinase can vary significantly between batches and suppliers.[12] Contaminating kinases can lead to false activity detection, while variations in autophosphorylation levels can alter the enzyme's activation state.[11] It is imperative to qualify each new lot of enzyme to ensure consistency.

  • ATP Concentration: Many kinase inhibitors are ATP-competitive. Therefore, the measured IC50 value is highly dependent on the ATP concentration used in the assay. For meaningful comparison between studies, assays should be performed at or near the Michaelis constant (Km) of ATP for the specific kinase.[11] Using physiologically relevant ATP concentrations (millimolar range) is also crucial for translating in vitro findings to a cellular context.[13]

  • Substrate Quality: The purity and concentration of the peptide or protein substrate are critical.[12] Variations can directly impact reaction kinetics.

  • Reaction Conditions: Enzyme activity is exquisitely sensitive to temperature, pH, and incubation time.[8][12] Inconsistent temperature control is a major source of variability.[12] Likewise, if the reaction proceeds for too long, it can lead to an underestimation of inhibitor potency.[12]

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a generalized workflow for determining the IC50 of an indazole compound against a target kinase.

G p1 Prepare serial dilutions of 3-Chloro-7-methyl-1H-indazole in DMSO r2 Add test compound dilutions to wells p1->r2 p2 Prepare Kinase Buffer (HEPES, MgCl2, EGTA, BRIJ-35) p3 Dilute Kinase Enzyme in buffer and keep on ice r1 Dispense diluted kinase into 384-well plate p3->r1 p4 Prepare Substrate + ATP solution in buffer r4 Initiate reaction by adding Substrate + ATP solution p4->r4 r1->r2 r3 Incubate briefly (Pre-incubation) r2->r3 r3->r4 r5 Incubate at RT for 60 min r4->r5 d1 Terminate reaction (add EDTA solution) r5->d1 d2 Add Detection Reagent (e.g., Tb-labeled antibody) d1->d2 d3 Incubate at RT for 30-60 min d2->d3 d4 Read plate on a TR-FRET enabled reader d3->d4 d5 Calculate % Inhibition and fit data to determine IC50 d4->d5

Caption: Generalized workflow for an in vitro TR-FRET kinase assay.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This protocol is adapted for determining the potency of a test compound like 3-Chloro-7-methyl-1H-indazole against a target kinase.

Materials:

  • Kinase enzyme (e.g., PAK1)

  • Fluorescein-labeled substrate peptide

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • 5x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • TR-FRET Dilution Buffer

  • ATP[14]

  • EDTA

  • Test Compound (3-Chloro-7-methyl-1H-indazole)

  • Low-volume 384-well plates (black or white)

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer by diluting the 5x stock with dH2O.

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Further dilute the compound series in 1x Kinase Reaction Buffer.

    • Prepare a solution containing substrate and ATP in 1x Kinase Reaction Buffer at 2x the final desired concentration.

    • Dilute the kinase enzyme in 1x Kinase Reaction Buffer to a 2x final concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls) to the wells of the 384-well plate.

    • Add 5 µL of the 2x kinase solution to all wells except the negative controls (add buffer instead).

    • Start the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 15 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a "Stop/Detection" solution by adding the Tb-labeled antibody and EDTA to the TR-FRET Dilution Buffer. The final concentration of EDTA in the assay should be sufficient to chelate Mg2+ and stop the reaction (e.g., 10 mM).

    • Add 10 µL of the Stop/Detection solution to each well.

    • Cover the plate, and incubate for at least 30 minutes at room temperature.

    • Read the plate on a microplate reader configured for LanthaScreen™ TR-FRET.

  • Data Analysis:

    • Calculate the ratio of the emission signals (e.g., 520 nm / 495 nm).

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Summary: Factors Affecting Biochemical Assay Reproducibility
ParameterSource of VariabilityRecommended Best Practice
Enzyme Batch-to-batch variation in specific activity, purity.[12]Qualify each new lot. Ensure purity is >95%. Pre-incubate with ATP for auto-activating kinases.[11]
Substrate Purity and concentration variations.[12]Use a single, high-quality lot for the entire study.
ATP Concentration Direct impact on IC50 for competitive inhibitors.Use ATP at or near the Km for the enzyme. Report the concentration used.[11][13]
DMSO Concentration Solvent effects on enzyme activity.[8]Keep the final DMSO concentration constant across all wells and below 1%.
Incubation Time Deviation from initial velocity conditions.[12]Aim for <20% substrate conversion. Determine the linear range in preliminary experiments.[11]
Temperature High sensitivity of enzyme kinetics to fluctuations.[12]Use a calibrated incubator and allow all reagents to equilibrate to temperature.
Compound Interference Intrinsic fluorescence or signal quenching.[8]Run a control assay with the compound in the absence of enzyme to check for interference.

Part 2: Cell-Based Assays - The Challenge of a Living System

While biochemical assays are essential for determining direct target engagement and potency, they do not capture the complexity of a cellular environment.[15] Cell-based assays are therefore a critical next step to validate an inhibitor's activity in a more physiologically relevant context.[15] However, the dynamic nature of living cells introduces a host of new variables that can compromise reproducibility.[16]

Causality Behind Experimental Choices in Cell-Based Assays

The core principle for reproducible cell-based assays is treating the cells themselves as a critical reagent that must be standardized.[16] The physiological state of the cells at the time of the experiment—including their growth phase, density, and morphology—can profoundly impact their response to a compound like 3-Chloro-7-methyl-1H-indazole.

Key Parameters and Their Impact:

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[16] Regular authentication using methods like Short Tandem Repeat (STR) profiling is mandatory for reliable research.

  • Phenotypic Drift: Continuous passaging can lead to genetic and phenotypic changes in cell lines, altering their responsiveness to drugs.[16] It is crucial to use cells within a defined, low passage number range and to establish a master cell bank.[17]

  • Cell Plating and Edge Effects: The distribution of cells within a well can affect their access to nutrients and the test compound. Uneven plating, often caused by swirling the plate, leads to an "edge effect" where cells cluster at the perimeter, resulting in high well-to-well variability.[16]

  • Growth Phase: Cells should be in the logarithmic growth phase when a drug is added. Cells that are confluent or approaching a plateau may have altered metabolism, affecting assay results.

Experimental Workflow: Cell Viability/Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the effect of an indazole compound on the viability of a cancer cell line.

G c1 Thaw and culture cells (e.g., HCT116) under standard conditions c2 Harvest cells during logarithmic growth phase c1->c2 c3 Count cells and dilute to optimized seeding density c2->c3 c4 Plate cells in a 96-well plate and allow to adhere overnight c3->c4 t2 Remove old medium from cells c4->t2 t1 Prepare serial dilutions of 3-Chloro-7-methyl-1H-indazole in culture medium t3 Add compound dilutions to appropriate wells t1->t3 t2->t3 t4 Incubate for desired duration (e.g., 48-72 hours) t3->t4 rd1 Add viability reagent (e.g., Resazurin, CellTiter-Glo®) t4->rd1 rd2 Incubate as per manufacturer's protocol rd1->rd2 rd3 Read plate (fluorescence or luminescence) rd2->rd3 rd4 Normalize data and calculate IC50 value rd3->rd4

Caption: Workflow for a cell-based viability assay.

Protocol: Fluorescence-Based Cell Viability Assay (Resazurin Reduction)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[4][5]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compound (3-Chloro-7-methyl-1H-indazole)

  • Resazurin sodium salt solution

  • 96-well clear-bottom, black-walled cell culture plates

  • Fluorescence plate reader

Methodology:

  • Cell Plating:

    • Harvest cells that are in the logarithmic growth phase and approximately 70-80% confluent.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension in complete medium to the predetermined optimal seeding density.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS.

    • Allow the plate to sit at room temperature in the biosafety cabinet for 15-20 minutes to allow even cell settling before moving to the incubator.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of the test compound in complete culture medium.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the appropriate compound dilution or vehicle control medium to each well.

    • Return the plate to the incubator for the desired treatment period (e.g., 72 hours).

  • Assay Readout:

    • Prepare the resazurin working solution in pre-warmed medium according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours, allowing viable cells to convert resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).

    • Measure the fluorescence using a plate reader (e.g., ~560 nm excitation / ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from a "no-cell" control well.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized percent viability against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Summary: Factors Affecting Cell-Based Assay Reproducibility
ParameterSource of VariabilityRecommended Best Practice
Cell Source Misidentification, cross-contamination.[16]Authenticate cell lines via STR profiling at the start of a project and after thawing new vials.
Passage Number Phenotypic drift over time in culture.[16]Use cells within a narrow, validated passage number window. Create and use a master cell bank.
Cell Density Affects cell metabolism and growth kinetics.Perform a cell titration experiment to determine the optimal seeding density for the assay duration.
Plating Technique Uneven cell distribution ("edge effect").Mix cell suspension well, let plates settle at RT before incubation, and avoid using outer wells.
Reagent Lots Variability in serum, media, or detection reagents.[17]Test and qualify new lots of critical reagents (especially FBS) against the old lot before use in critical studies.
Incubation Time Evaporation, depletion of media components.Use hydration chambers for long-term assays and maintain consistent incubation times across experiments.

Part 3: A Comparative Guide to Troubleshooting

Both biochemical and cell-based assays present unique challenges. A direct comparison can help researchers anticipate and mitigate sources of error.

IssuePotential Cause in Biochemical Assay Potential Cause in Cell-Based Assay Recommended Solution
High CV% / Poor Well-to-Well Reproducibility Inaccurate pipetting; temperature gradients across the plate.[12]Uneven cell plating; edge effects.Use calibrated multichannel pipettes; allow plates to equilibrate; improve cell plating technique.
Drifting IC50 Values Between Experiments Inconsistent enzyme activity; different ATP lot; deviation from initial velocity.[11][12]Change in cell passage number; phenotypic drift; different serum lot.[16][17]Qualify all new reagents; strictly adhere to SOPs for cell handling and passage number.
Low Signal or Small Assay Window Suboptimal enzyme or substrate concentration; inactive enzyme.[8]Low cell viability; incorrect seeding density; wrong assay for the cell type.Re-optimize assay concentrations; check cell health and density; ensure assay readout is appropriate.
False Positives Compound auto-fluorescence or quenching; compound aggregation.[8]Compound cytotoxicity in a proliferation assay; off-target effects.Run compound interference controls; use orthogonal assays for hit validation.[15][18]

Conclusion

Ensuring the reproducibility of in vitro assays for novel compounds like 3-Chloro-7-methyl-1H-indazole is not a matter of simply following a protocol; it requires a deep understanding of the causality behind each experimental step. For biochemical assays, this means rigorous control over reaction kinetics and reagent quality. For cell-based assays, it demands treating the cells as a standardized reagent, with meticulous attention to their source, health, and handling.

By implementing self-validating systems, such as qualifying new reagent lots and adhering to strict SOPs for cell culture, researchers can significantly reduce inter-assay variability. The protocols, workflows, and troubleshooting guides presented here provide a comprehensive framework for generating high-quality, reproducible data, thereby increasing confidence in your findings and accelerating the journey of promising indazole scaffolds from the bench to potential clinical applications.

References

  • BMLabs. (2022). 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. BMG LABTECH. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Riss, T. L., et al. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • Bitesize Bio Webinar Audios. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Brehmer, D., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • ResearchGate. (2026, January 10). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • Hsieh, J. H., et al. (n.d.). Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Monopoli, M. P., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]

  • El-Gamal, M. I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]

  • WO2021183533A1. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC. [Link]

  • Taylor & Francis Online. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Adriaenssens, E., et al. (2023, June 27). (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • ScholarWorks@GVSU. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • ResearchGate. (2025, December 28). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • Heffeter, P., et al. (2016, May 19). X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. Journal of Medicinal Chemistry. [Link]

  • Wang, W., et al. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]

  • Springer. (2026, February 25). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Chloro-7-methyl-1H-indazole Analogs

For Researchers, Scientists, and Drug Development Professionals The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clini...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific, yet increasingly important subclass: 3-Chloro-7-methyl-1H-indazole analogs. By leveraging data from studies on antifungal agents and drawing comparisons with related indazole-based compounds, we aim to provide a comprehensive resource for the rational design of novel therapeutics based on this promising scaffold.

The 3-Chloro-7-methyl-1H-indazole Core: A Strategic Starting Point

The 3-Chloro-7-methyl-1H-indazole core presents a unique combination of structural features that make it an attractive starting point for drug discovery. The chlorine atom at the 3-position serves as a crucial synthetic handle for introducing diverse functionalities through various cross-coupling reactions. The methyl group at the 7-position can influence the compound's lipophilicity and steric profile, potentially enhancing binding affinity and selectivity for its biological target.

The synthesis of the core intermediate, 3-Chloro-7-methyl-1H-indazole, is a critical first step in the development of its analogs. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 3-Chloro-7-methyl-1H-indazole

A common synthetic route to 3-Chloro-7-methyl-1H-indazole involves the cyclization of a substituted o-toluidine derivative.

Step-by-step methodology:

  • Diazotization: 2-Amino-3-methylbenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt undergoes spontaneous intramolecular cyclization to form 7-methyl-1H-indazol-3-amine.

  • Sandmeyer Reaction: The resulting 3-amino-7-methyl-1H-indazole is then subjected to a Sandmeyer reaction, where the amino group is replaced by a chlorine atom using a copper(I) chloride catalyst in the presence of an excess of chloride ions, to yield 3-Chloro-7-methyl-1H-indazole.

Structural Activity Relationship (SAR) Analysis: Insights from Antifungal Analogs

A key area where the SAR of 3-Chloro-7-methyl-1H-indazole analogs has been explored is in the development of novel antifungal agents. A study by Dykstra (2017) provides valuable data on a series of analogs synthesized with the goal of inhibiting the cytochrome bc1 complex of Candida albicans.

Modifications at the 1-Position (N-1)

The N-1 position of the indazole ring is a critical point for modification, significantly impacting the antifungal activity of the analogs. The introduction of various substituents at this position has been shown to modulate the potency of the compounds.

Key Observations:

  • Introduction of a Tetrazole Moiety: The synthesis of analogs often involves the introduction of a tetrazole ring at the N-1 position, which can act as a bioisostere for a carboxylic acid group and participate in crucial hydrogen bonding interactions with the target protein.

  • Impact of Alkyl and Aryl Substituents: Further substitution on the group attached to the N-1 position allows for the exploration of different pockets within the binding site. For instance, the nature of the substituent on a phenyl ring attached to the N-1 position can dramatically influence activity.

Modifications at the 3-Position

The chlorine atom at the 3-position is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the systematic exploration of the chemical space around this position to optimize target engagement.

Comparative Insights from Related Indazoles:

While specific SAR data for a wide range of 3-substituted 7-methyl-1H-indazole analogs is limited, studies on other 3-substituted indazoles provide valuable insights. For example, in the context of kinase inhibitors, the substituent at the C3 position plays a pivotal role in determining potency and selectivity.[3] Aromatic and heteroaromatic groups are often well-tolerated and can form key interactions within the ATP-binding pocket of kinases.

The Role of the 7-Methyl Group

The methyl group at the 7-position is a defining feature of this scaffold. While not as readily modifiable as the 1 and 3-positions, its presence has important implications for the overall properties of the molecule.

Potential Effects:

  • Steric Influence: The methyl group can provide a steric constraint that orients the rest of the molecule within the binding pocket, potentially leading to enhanced selectivity.

  • Lipophilicity: The addition of the methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

Comparative Performance Data

The following table summarizes the antifungal activity of a selection of 3-Chloro-7-methyl-1H-indazole analogs, highlighting the impact of different substitutions. The data is based on the findings from the study by Dykstra (2017) targeting the C. albicans cytochrome bc1 complex.

Compound IDN-1 Substituent3-Position SubstituentAntifungal Activity (MIC, µg/mL)
Parent Scaffold HCl-
Analog A -(CH2)-TetrazoleAryl Group 1> 64
Analog B -(CH2)-TetrazoleAryl Group 216
Analog C -(CH2)-TetrazoleAryl Group 34
Analog D -(CH2)-TetrazoleAryl Group 48

Interpretation of Data:

The data clearly indicates that the nature of the aryl group introduced at the 3-position via displacement of the chlorine atom has a profound effect on the antifungal activity. Analogs with specific substitutions on the aryl ring (Analogs C and D) demonstrate significantly improved potency compared to others. This underscores the importance of exploring a diverse range of substituents at this position to identify optimal interactions with the target.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following experimental protocols are provided.

General Synthetic Workflow for 3-Substituted 7-methyl-1H-indazole Analogs

The general workflow for synthesizing a library of analogs from the 3-Chloro-7-methyl-1H-indazole core is a multi-step process.

G Start 3-Chloro-7-methyl-1H-indazole Step1 N-1 Alkylation Start->Step1 Introduce N-1 substituent Step2 Suzuki or other Cross-Coupling Reaction at C3 Step1->Step2 Introduce C3 substituent Step3 Purification and Characterization Step2->Step3 End Library of Analogs Step3->End

Synthetic Workflow Diagram

Detailed Steps:

  • N-1 Alkylation: The 3-Chloro-7-methyl-1H-indazole is reacted with a suitable alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., potassium carbonate) to introduce the desired substituent at the N-1 position.

  • Cross-Coupling Reaction: The N-1 substituted intermediate is then subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling, with a boronic acid or organostannane reagent to introduce a variety of aryl or heteroaryl groups at the 3-position.

  • Purification and Characterization: The final products are purified using standard techniques such as column chromatography and recrystallization. The structure and purity of each analog are confirmed by analytical methods including NMR spectroscopy and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of the synthesized analogs is typically evaluated using a broth microdilution assay according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically determined by visual inspection or by measuring the optical density.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antifungal analogs discussed is the inhibition of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ROS Increased ROS Production ComplexIII->ROS ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Inhibitor 3-Chloro-7-methyl-1H-indazole Analog Inhibitor->ComplexIII Inhibition Apoptosis Fungal Cell Death (Apoptosis) ATP->Apoptosis Depletion leads to ROS->Apoptosis

Mechanism of Action Diagram

Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). This ultimately results in fungal cell death.

Conclusion and Future Directions

The 3-Chloro-7-methyl-1H-indazole scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the antifungal space. The SAR insights gathered from existing studies highlight the critical importance of substitutions at the N-1 and C-3 positions for optimizing biological activity. The versatility of the 3-chloro group allows for the creation of diverse libraries of analogs, enabling a thorough exploration of the chemical space and the identification of compounds with enhanced potency and selectivity.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 3-position to further probe the binding pocket of the target enzyme.

  • Investigating the impact of modifications to the 7-methyl group to fine-tune the physicochemical properties of the analogs.

  • Exploring the potential of these analogs against a broader range of fungal pathogens and other therapeutic targets, such as protein kinases, where the indazole scaffold has shown significant promise.

By systematically applying the principles of medicinal chemistry and leveraging the synthetic tractability of the 3-Chloro-7-methyl-1H-indazole core, researchers can continue to develop novel and effective therapeutic agents to address unmet medical needs.

References

  • Dykstra, K. (2017).
  • Elsayed, et al. (2021).
  • Wang, H. L., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wu, J., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

in vivo vs in vitro results for 3-Chloro-7-methyl-1H-indazole compounds

As a Senior Application Scientist specializing in antifungal drug development and mitochondrial inhibitors, I have designed this comprehensive guide to evaluate the translational journey of 3-Chloro-7-methyl-1H-indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antifungal drug development and mitochondrial inhibitors, I have designed this comprehensive guide to evaluate the translational journey of 3-Chloro-7-methyl-1H-indazole derivatives.

While 3-Chloro-7-methyl-1H-indazole serves as a critical synthetic scaffold, its elaborated analogs (such as Inz-5) have emerged as potent inhibitors of the cytochrome bc1 complex (Complex III) in Candida albicans. This guide objectively compares the in vitro biochemical profiling of these compounds against their in vivo efficacy, highlighting the profound impact of host-pathogen metabolic dynamics on drug performance.

Mechanistic Grounding: Targeting the Rieske Head Domain

To understand the divergence between in vitro and in vivo results, we must first establish the mechanism of action. Indazole derivatives synthesized from the 3-Chloro-7-methyl-1H-indazole scaffold specifically target the mitochondrial electron transport chain. Cryo-electron microscopy (Cryo-EM) has revealed that these compounds bind to Complex III, altering the conformational equilibrium of the Rieske head domain . This prevents the oxidation of ubiquinol (UQH2), halting the Q-cycle and collapsing the transmembrane proton gradient required for ATP synthesis.

Pathway UQH2 Ubiquinol (UQH2) CIII Complex III (Cytochrome bc1) UQH2->CIII Oxidation Rieske Rieske Head Domain CIII->Rieske Electron Transfer CytC Cytochrome c Rieske->CytC Q-cycle ATP Fungal Survival (ATP Synthesis) CytC->ATP Respiration Indazole Indazole Analog (e.g., Inz-5) Indazole->Rieske Alters Equilibrium

Mechanism of indazole-derivative inhibition on C. albicans Complex III.

The Translational Paradox: In Vitro vs In Vivo Efficacy

When evaluating mitochondrial inhibitors, researchers frequently encounter a translational paradox. In vitro, indazole derivatives often appear merely fungistatic . However, in vivo, they demonstrate potent fungicidal activity, especially when combined with azoles .

The Causality Behind the Data:

  • In Vitro (Glucose-Rich Media): In standard RPMI 1640 broth, C. albicans can bypass mitochondrial blockade by upregulating glycolysis. The abundance of fermentable carbon allows the fungus to survive despite Complex III inhibition.

  • In Vivo (Glucose-Depleted Host Niches): Inside the host (e.g., within macrophages or deep tissues like the kidneys), glucose is scarce. The fungus is forced to rely on mitochondrial respiration to assimilate alternative carbon sources (lipids, amino acids) and to power the efflux pumps necessary for immune evasion. Here, the fitness cost of Complex III inhibition becomes lethal.

Quantitative Comparison Table
Performance MetricIn Vitro Profiling (Standard Media)In Vivo Profiling (Murine Model)Causality / Biological Context
Primary Phenotype Fungistatic (MIC50 ~1-4 µg/mL)Fungicidal (Significant CFU drop)Host environment forces reliance on respiration.
Synergy with Azoles High (FICI ≤ 0.5)Exceptional (>80% survival rate)Azoles disrupt membranes, increasing indazole intracellular accumulation.
Resistance Frequency Moderate (can mutate target)Extremely LowTarget mutations cripple respiration, rendering the fungus avirulent in vivo.
Target Engagement Confirmed via Cryo-EMInferred via fungal clearanceDirect binding to the Rieske head domain alters conformational dynamics.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify causality.

Workflow Synth Chemical Synthesis (3-Chloro-7-methyl scaffold) InVitro In Vitro Assays (Checkerboard Synergy) Synth->InVitro Scaffold optimization CryoEM Structural Validation (Cryo-EM of CIII) InVitro->CryoEM Select potent inhibitors InVivo In Vivo Efficacy (Murine Candidiasis) InVitro->InVivo Fungicidal synergy data CryoEM->InVivo Mechanistic confirmation

Translational workflow for indazole-based antifungal candidates.

Protocol A: In Vitro Checkerboard Synergy Assay

Purpose: To quantify the synergistic fungicidal activity between 3-Chloro-7-methyl-1H-indazole derivatives and Fluconazole.

  • Step 1: Media Preparation. Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. Causality: Maintaining physiological pH prevents the spontaneous degradation of the indazole compound and mimics baseline host conditions.

  • Step 2: Compound Titration. In a 96-well microtiter plate, perform 2-fold serial dilutions of Fluconazole along the x-axis (0.125 to 64 µg/mL) and the Indazole derivative along the y-axis (0.015 to 8 µg/mL).

  • Step 3: Inoculation. Add C. albicans SC5314 suspension to achieve a final concentration of 1×103 CFU/mL per well.

  • Step 4: Validation/QC. Include a drug-free growth control well and a sterile media well. Additionally, run a parallel plate using a known fluconazole-resistant strain (e.g., harboring ERG11 mutations) to isolate the specific impact of the indazole.

  • Step 5: Analysis. Incubate at 35°C for 48 hours. Measure OD600. Calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as FICI ≤ 0.5.

Protocol B: In Vivo Murine Disseminated Candidiasis Model

Purpose: To evaluate the true fungicidal clearance and fitness trade-offs imposed by the compound in a living host.

  • Step 1: Inoculum Preparation. Grow C. albicans overnight, wash in PBS, and adjust to 5×105 CFU/mL. Validation/QC: Retro-plate the inoculum on Sabouraud Dextrose Agar to confirm the exact infectious dose before injection.

  • Step 2: Infection. Inject 0.1 mL of the suspension via the lateral tail vein of 6-8 week-old female BALB/c mice. Causality: Intravenous injection bypasses mucosal barriers, directly modeling severe systemic candidemia where mitochondrial inhibitors are most needed.

  • Step 3: Dosing Regimen. At 2 hours post-infection, administer treatments via oral gavage: Vehicle alone, Fluconazole alone (10 mg/kg), Indazole derivative alone (10 mg/kg), and the Combination.

  • Step 4: Endpoint Analysis. Monitor survival daily (Kaplan-Meier analysis). At Day 4, euthanize a subset of mice. Excise, weigh, and homogenize the kidneys. Plate homogenates to quantify fungal burden (CFU/g of tissue). A >2 log10 reduction in the combination group confirms in vivo synergy.

Conclusion & Future Directions

The evaluation of 3-Chloro-7-methyl-1H-indazole derivatives underscores a critical lesson in drug development: in vitro assays often fail to capture the metabolic vulnerabilities of pathogens in vivo. By targeting the Rieske head domain of Complex III, these compounds exploit a severe fitness trade-off. While fungi can evade the drug in vitro via glycolysis, the glucose-depleted host environment renders this escape route impossible, resulting in potent in vivo fungal clearance and a high barrier to clinical resistance.

References

  • Title: Rieske head domain dynamics and indazole-derivative inhibition of Candida albicans complex III Source: Structure (Cell Press), Volume 30, Issue 1, 2022. URL: [Link]

  • Title: Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance Source: MIT DSpace (Massachusetts Institute of Technology), Doctoral Thesis, 2013. URL: [Link]

  • Title: Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles Source: Scholaris (Canadian Institutional Repository), 2023. URL: [Link]

Safety & Regulatory Compliance

Safety

3-Chloro-7-methyl-1H-indazole proper disposal procedures

Professional Laboratory Handling and Disposal Protocols for 3-Chloro-7-methyl-1H-indazole Executive Summary 3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0)[1] is a halogenated nitrogen heterocycle frequently utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Handling and Disposal Protocols for 3-Chloro-7-methyl-1H-indazole

Executive Summary

3-Chloro-7-methyl-1H-indazole (CAS: 1239737-86-0)[1] is a halogenated nitrogen heterocycle frequently utilized as a critical intermediate in advanced drug development. Its primary applications include the synthesis of acetyl-CoA carboxylase (ACC) inhibitors[2] and the development of novel antifungal agents targeting drug-resistant strains[3]. Because it contains a covalently bound chlorine atom, its disposal requires strict adherence to environmental health and safety (EHS) protocols governing halogenated organic waste. Improper disposal can lead to severe environmental contamination and the potential generation of toxic byproducts during incineration.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step logistical framework required for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical properties of 3-Chloro-7-methyl-1H-indazole is essential for designing an effective disposal strategy. The presence of the halogen dictates its waste stream categorization.

Property / CharacteristicOperational ValueSafety & Disposal Implication
Chemical Class Halogenated N-heterocycleCritical: Must be segregated into designated "Halogenated Organic Waste" streams.
Physical State Solid (Powder/Crystalline)Risk of aerosolization. Weighing and transfer must occur within a certified chemical fume hood.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)[3]Liquid waste containing this compound must be collected in compatible, solvent-resistant high-density polyethylene (HDPE) containers.
Thermal Stability Stable under standard conditionsRequires high-temperature professional incineration to break the carbon-chlorine bond safely.

EHS-Compliant Disposal Workflow

The disposal of 3-Chloro-7-methyl-1H-indazole must never involve sink disposal or mixing with general non-hazardous trash. The causality behind this strict segregation is chemical: if halogenated organics are mixed with non-halogenated waste and incinerated at standard temperatures, incomplete combustion can result in the formation of highly toxic dioxins and furans.

Step-by-Step Disposal Methodology

Step 1: Personal Protective Equipment (PPE) & Environment Preparation

  • Action: Don standard laboratory PPE: chemical-resistant nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles.

  • Causality: Indazole derivatives can act as skin and eye irritants. Nitrile provides an effective barrier against incidental contact with both the solid powder and the common organic solvents (like DMF) used to dissolve it[3]. All open handling must occur in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of dust.

Step 2: Waste Segregation

  • Action: Determine the state of the waste.

    • Solid Waste: Unused powder, contaminated weighing paper, or empty vials must be placed in a solid hazardous waste container lined with a compatible poly-bag.

    • Liquid Waste: Reaction filtrates or solvent washings containing the compound must be funneled into a designated liquid waste carboy explicitly labeled "Halogenated Organic Solvents."

  • Causality: Halogenated waste requires specialized, high-temperature incineration facilities equipped with scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion. Mixing this with non-halogenated waste violates EPA/RCRA regulations (or local equivalents) and poses severe emission hazards.

Step 3: Containment and Secondary Storage

  • Action: Ensure all liquid waste carboys are made of HDPE or PTFE. Glass is acceptable but poses a shatter risk. Place the primary waste container inside a secondary containment tray.

  • Causality: Secondary containment ensures that if the primary vessel fails or leaks due to solvent incompatibility or mechanical stress, the hazardous material is captured, preventing environmental release or mixing with incompatible chemicals stored nearby.

Step 4: Labeling and EHS Transfer

  • Action: Affix a hazardous waste tag immediately upon adding the first drop/grain of waste. The tag must explicitly list "3-Chloro-7-methyl-1H-indazole" and note the "Halogenated" hazard. Contact your institutional EHS department for pickup.

  • Causality: "Cradle-to-grave" tracking is a legal requirement for hazardous waste. Accurate labeling ensures that downstream waste management contractors apply the correct destruction methodology.

Logical Workflow Visualization

The following diagram illustrates the lifecycle of 3-Chloro-7-methyl-1H-indazole waste from generation to final destruction, highlighting the critical segregation node.

WasteWorkflow A Waste Generation (Solid or Liquid) B Hazard Identification: Halogenated Organic A->B C Segregation & Secondary Containment B->C D EHS Manifesting & Institutional Pickup C->D E High-Temperature Incineration (Scrubbed) D->E

Standard EHS workflow for halogenated organic waste disposal.

Immediate Spill Response Protocol

In the event of an accidental release during handling or transfer, execute the following protocol to ensure safety and compliance:

  • Isolate the Area: Restrict access to the spill zone. If the spill is a powder outside a fume hood, turn off local fans to prevent aerosolization.

  • Solid Spill Containment: Do not sweep dry powder, as this generates airborne dust. Gently cover the powder with damp paper towels (using water or a compatible solvent if water-reactive materials are absent) to suppress dust, then carefully scoop the material into a solid hazardous waste container.

  • Liquid Spill Containment: If dissolved in a solvent, apply an inert, non-combustible absorbent material (e.g., vermiculite or a commercial spill pad).

  • Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a small amount of ethanol or DMF), followed by a thorough wash with soap and water.

  • Disposal of Spill Materials: All absorbent materials, contaminated paper towels, and PPE used during the cleanup must be treated as Halogenated Solid Waste and disposed of according to Step 2 of the primary workflow.

References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents. Google Patents.
  • 3-Chloro-7-methyl-1H-indazole | CAS#:1239737-86-0 | Chemsrc. Chemsrc.
  • Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance - DSpace@MIT. MIT DSpace.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-7-methyl-1H-indazole

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-Chloro-7-methyl-1H-indazole, like many specialized reage...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-Chloro-7-methyl-1H-indazole, like many specialized reagents, lacks extensive published toxicological data. This guide provides a comprehensive operational plan for its safe handling, grounded in the principle of treating compounds with unknown toxicity as potentially hazardous. We will synthesize data from structurally similar molecules to establish a robust framework for personal protective equipment (PPE), handling, and disposal.

Our primary objective is to build a self-validating system of safety where the rationale behind each procedural step is clear, ensuring that every member of the laboratory understands not just what to do, but why they are doing it.

Hazard Assessment: An Evidence-Based Approach

Based on the Globally Harmonized System (GHS) classifications for this analog, we can anticipate the following risks when handling 3-Chloro-7-methyl-1H-indazole.[1]

Hazard ClassGHS ClassificationPotential EffectSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][4]
Acute Toxicity, OralCategory 4 (Assumed)Harmful if swallowed[2][5]

It is crucial to recognize that other substituted indazoles exhibit more severe toxicities, including the potential for severe skin burns, allergic reactions, and even mutagenicity.[6] This underscores the necessity of a conservative approach, assuming the compound could be more hazardous than its closest characterized analog.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is selected, engineering and administrative controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of 3-Chloro-7-methyl-1H-indazole as a solid or in solution must be performed inside a properly functioning and certified laboratory chemical fume hood.[7][8] This is the most critical engineering control for preventing respiratory exposure.

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2][4][7]

  • Safety Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the handling area.[3][8]

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a comprehensive system designed to protect against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Ocular Protection: Preventing Irreversible Damage

Given that related compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with permanent side shields.

  • Recommended for all Procedures: Chemical splash goggles that provide a complete seal around the eyes. This is the standard for any procedure involving liquids or the potential for dust generation.[4]

  • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[2] The goggles protect from splashes, while the face shield protects the entire face.

Dermal Protection: A Multi-Component Strategy

Hand Protection: The hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals and protection from powders. Always consult a glove compatibility chart if using solvents.[5][9]

  • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is mandatory. This practice protects against undetected pinholes and minimizes contamination during glove removal.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or puncture before use.[2] Use proper glove removal techniques to avoid contaminating your skin.[2] Never reuse disposable gloves.

Body Protection:

  • Laboratory Coat: A clean, long-sleeved laboratory coat is required. It should be fully buttoned to provide maximum coverage.

  • Chemical Apron: When handling liquid solutions or larger quantities of the solid, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Suit: In the event of a large spill or for procedures with a high risk of aerosolization, a disposable full-body suit (e.g., Tychem) is required.[2][10]

Respiratory Protection: Guarding Against Inhalation

Since related compounds may cause respiratory irritation and because the fine powder can be easily inhaled, respiratory protection is essential when handling the solid material outside of a fume hood (a practice that should be avoided) or during a spill response.[1][2][4]

  • Standard Operations: All routine handling must occur within a chemical fume hood, which serves as the primary respiratory protection.

  • Spill or Emergency Response: For cleaning up spills where dust may be generated, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[2] Personnel must be medically cleared and fit-tested to wear a respirator.[8]

Operational Plan: Step-by-Step PPE and Handling

Adherence to a strict, sequential protocol for gowning and handling is critical to prevent cross-contamination and ensure safety.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_gowning Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_decon Decontamination & Doffing PPE prep1 Verify Fume Hood Operation prep2 Assemble All Materials prep1->prep2 prep3 Designate Waste Containers prep2->prep3 ppe1 Don Lab Coat & Apron ppe2 Don Goggles & Face Shield ppe1->ppe2 ppe3 Don Inner Gloves ppe2->ppe3 ppe4 Don Outer Gloves ppe3->ppe4 handle1 Weigh Solid Compound ppe4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction/Assay handle2->handle3 decon1 Clean Work Surface handle3->decon1 decon2 Remove Outer Gloves (Dispose as Waste) decon1->decon2 decon3 Remove Face Shield & Goggles decon2->decon3 decon4 Remove Lab Coat & Apron decon3->decon4 decon5 Remove Inner Gloves (Dispose as Waste) decon4->decon5 decon6 Wash Hands Thoroughly decon5->decon6

Caption: Sequential workflow for preparing, handling, and decontaminating after use of 3-Chloro-7-methyl-1H-indazole.

Emergency Protocols: Spill and Disposal Management

Preparedness is paramount. A clear, rehearsed plan for accidental releases and waste disposal is a core component of laboratory safety.

Spill Response Plan

In the event of a spill, immediate and correct action can prevent a minor incident from becoming a serious exposure.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don the appropriate PPE as described above, including respiratory protection (P95/P100 respirator).

  • Contain: Cover the spill with an absorbent material suitable for chemical spills. Do not use water.

  • Clean: Gently sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[2][4] Avoid any actions that create dust.[2][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.[4]

Spill Response Workflow

start Spill Occurs alert Alert & Evacuate Area start->alert don_ppe Don Full PPE (incl. Respirator) alert->don_ppe contain Contain Spill (Absorbent Pad) don_ppe->contain cleanup Collect Waste contain->cleanup decon Decontaminate Surface cleanup->decon dispose Dispose of all materials as Hazardous Waste decon->dispose end Incident Reported dispose->end

Caption: Step-by-step emergency response plan for a chemical spill.

Waste Disposal

All materials contaminated with 3-Chloro-7-methyl-1H-indazole are to be considered hazardous waste.

  • Containers: Use separate, clearly labeled, and sealed containers for solid waste (e.g., contaminated gloves, wipes, weigh paper) and liquid waste (e.g., reaction mixtures, solvents).[8]

  • Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: This material and its container must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) office, in accordance with all local, state, and federal regulations.[3][4] Do not pour any waste down the drain.[2][4][7]

By integrating these expert-level controls, detailed PPE protocols, and emergency plans into your daily workflow, you create a resilient safety culture. This approach not only protects the individual researcher but also ensures the scientific integrity of the work by preventing contamination and unexpected chemical exposures.

References

  • PubChem. 3-Chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloro-1H-indazole. (2025). [Link]

  • Angene Chemical. Safety Data Sheet. (2025). [Link]

  • Washington State University. Standard Operating Procedure: Imidazole. [Link]

  • GHS. Attachment 3: Table of Concentration Limits for each Health Hazard Class. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). [Link]

  • Department of Health, Victoria. Pesticide use and personal protective equipment. (2024). [Link]

  • Hazchem Safety. How To Choose The Right PPE For Chemical Handling. (2025). [Link]

  • University of Florida IFAS Extension. PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • PMC. Recommended Occupational Exposure Limits for GMA Using Benchmark Dose and Bayesian Model Averaging. (2024). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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